Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAWTTRLKLWDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate" structure elucidation
An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal logic behind the analytical choices, presenting a self-validating framework where each piece of spectroscopic evidence corroborates the others, leading to an unambiguous structural assignment. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its wide spectrum of biological activities and its role as a versatile pharmacophore in drug design.[1][2] A precise and confident structural determination is, therefore, the foundational prerequisite for any meaningful downstream research, from establishing structure-activity relationships (SAR) to preclinical development.[1]
The Synthetic Pathway: A Logical Starting Point
Before any analysis can begin, we must consider the molecule's origin. The structure of a compound is intrinsically linked to its synthesis. A common and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an N-acyl-amidoxime, which is typically formed by reacting an amidoxime with a suitable acylating agent.[3] For the title compound, a logical synthesis would involve the reaction of Pyridine-4-carboxamidoxime with an activated form of ethyl oxalate, such as Ethyl chlorooxoacetate (ethyl oxalyl chloride) . This reaction proceeds via a condensation and subsequent dehydration/cyclization to yield the stable 1,2,4-oxadiazole ring.
Understanding this pathway provides the initial hypothesis for the molecular structure, which we will then systematically confirm through rigorous spectroscopic analysis.
Caption: Plausible synthesis of the target compound.
The Elucidation Workflow: An Integrated Analytical Approach
The confirmation of a chemical structure is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. Mass spectrometry gives us the molecular formula, Infrared spectroscopy identifies the functional groups, and Nuclear Magnetic Resonance spectroscopy maps out the precise atomic connectivity. The strength of this approach lies in its self-validating nature; the data from each technique must be consistent with the others to arrive at a final, confirmed structure.
Caption: Integrated workflow for structure elucidation.
Spectroscopic Deep Dive: Deconstructing the Molecule
Here, we detail the expected outcomes from each core analytical technique, grounded in established principles of spectroscopy.
Mass Spectrometry (MS): Defining the Molecular Boundaries
Core Directive: To determine the exact molecular weight and, by extension, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Expected Data: The molecular formula for this compound is C₁₀H₉N₃O₃ . This gives a monoisotopic mass of 219.064 g/mol .[4][5] In a typical ESI-MS experiment, we would expect to observe the protonated molecular ion [M+H]⁺.
Fragmentation Analysis: The power of MS extends to fragmentation, which provides structural clues. Under electron impact, 1,2,4-oxadiazoles are known to undergo characteristic ring-cleavage patterns.[6][7] Key expected fragmentation pathways for this molecule would include:
-
Loss of the ethoxy radical (•OCH₂CH₃) from the ester.
-
Loss of an ethanol molecule (CH₃CH₂OH).[8]
-
Cleavage of the oxadiazole ring, leading to fragments corresponding to the pyridine nitrile cation and other characteristic ions.
-
Loss of carbon monoxide (CO).[8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ adduct.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument's high resolution will allow for the determination of the exact mass to four or five decimal places, enabling unambiguous confirmation of the elemental composition.
Table 1: Predicted HRMS Data and Key Fragments
| m/z (Predicted) | Adduct/Fragment | Formula | Rationale |
| 220.0717 | [M+H]⁺ | C₁₀H₁₀N₃O₃⁺ | Protonated molecular ion |
| 242.0536 | [M+Na]⁺ | C₁₀H₉N₃O₃Na⁺ | Sodium adduct[4] |
| 192.0764 | [M-C₂H₅+H]⁺ | C₈H₆N₃O₃⁺ | Loss of ethyl group |
| 174.0659 | [M-OC₂H₅]⁺ | C₈H₅N₃O₂⁺ | Loss of ethoxy radical |
| 146.0713 | [M-COOC₂H₅]⁺ | C₇H₅N₃⁺ | Loss of ethyl carboxylate group |
| 105.0447 | [C₆H₄N₂]⁺ | C₆H₅N₂⁺ | Pyridine nitrile fragment from ring cleavage |
Infrared (IR) Spectroscopy: Identifying the Functional Scaffolding
Core Directive: To identify the characteristic functional groups within the molecule. IR spectroscopy is highly effective for detecting carbonyl groups, double bonds (C=N), and the specific types of C-H bonds present.[9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) | Confirms the presence of the pyridine ring. |
| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl) | Confirms the presence of the ethyl group. |
| ~1745 | C=O Stretch | Ester | Strong, sharp absorption characteristic of an ester carbonyl.[11] |
| ~1640-1590 | C=N Stretch | Oxadiazole & Pyridine | Confirms the presence of the heterocyclic rings. |
| ~1250 | C-O Stretch | Ester & Oxadiazole | Strong absorption associated with the C-O single bonds. |
The presence of a strong band around 1745 cm⁻¹ is a critical diagnostic peak, providing compelling evidence for the ethyl carboxylate moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Blueprint
Core Directive: To provide the definitive carbon-hydrogen framework and connectivity of the molecule. ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. If necessary, 2D NMR experiments like COSY and HSQC can be performed to confirm H-H and C-H correlations, respectively.
¹H NMR Analysis: The Proton Environment
The proton NMR spectrum will be defined by two distinct regions: the downfield aromatic region for the pyridine protons and the upfield aliphatic region for the ethyl protons.
-
Pyridine Ring: As a 4-substituted pyridine, the protons will form a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing nitrogen atom (H-2' and H-6') will be significantly deshielded and appear further downfield compared to the meta protons (H-3' and H-5').
-
Ethyl Group: The ethyl group will present as a classic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The quartet arises from coupling to the three neighboring methyl protons (n+1 = 3+1 = 4). The triplet arises from coupling to the two neighboring methylene protons (n+1 = 2+1 = 3). The methylene protons are adjacent to the ester oxygen, causing them to be deshielded and appear further downfield.
¹³C NMR Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most deshielded signal, typically appearing around 160-165 ppm.
-
Heterocyclic Carbons: The two carbons of the 1,2,4-oxadiazole ring (C3 and C5) are also highly deshielded due to the electronegative nitrogen and oxygen atoms, appearing in the 165-180 ppm range.[12]
-
Pyridine Carbons: The four carbons of the pyridine ring will appear in the aromatic region (120-150 ppm).
-
Ethyl Carbons: The aliphatic carbons of the ethyl group will be the most shielded. The methylene carbon (-CH₂-) will be around 62 ppm due to its attachment to oxygen, while the terminal methyl carbon (-CH₃-) will be the furthest upfield, around 14 ppm.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)
| Assignment | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | Rationale |
| Pyridine H-2', H-6' | ~8.8 | Doublet | ~151.0 | Ortho to pyridine N, deshielded. |
| Pyridine H-3', H-5' | ~7.9 | Doublet | ~122.5 | Meta to pyridine N. |
| Ester -CH₂- | ~4.5 | Quartet | ~62.5 | Adjacent to ester oxygen, coupled to CH₃. |
| Ester -CH₃- | ~1.4 | Triplet | ~14.0 | Coupled to CH₂. |
| Pyridine C-4' | - | - | ~135.0 | Quaternary carbon attached to oxadiazole. |
| Oxadiazole C3 | - | - | ~168.0 | Part of the heterocyclic ring, attached to pyridine. |
| Oxadiazole C5 | - | - | ~175.0 | Part of the heterocyclic ring, attached to ester. |
| Ester C=O | - | - | ~161.0 | Carbonyl carbon. |
Conclusion: A Self-Validating Structural Confirmation
The structural elucidation of this compound is achieved through the synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy.
-
MS confirms the molecular formula C₁₀H₉N₃O₃.
-
IR validates the presence of the key ester (C=O), pyridine (C=N), and oxadiazole (C=N, C-O) functional groups.
-
NMR provides the definitive map of the molecule, confirming the 4-substituted pyridine ring, the ethyl ester group, and their precise connectivity to the central 1,2,4-oxadiazole core.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Mobashery, S., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-oxadiazole Antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(21), 4854-4857. Available from: [Link]
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Aday, B., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. ResearchGate. Available from: [Link]
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Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). Available from: [Link]
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ResearchGate. (n.d.). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. Retrieved from [Link]
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Pace, A., et al. (2010). Electrocyclic Ring-Opening of 1,2,4-Oxadiazole[4,5- a ]piridinium Chloride: a New Route to 1,2,4-Oxadiazole Dienamino Compounds. Chemistry - A European Journal. Available from: [Link]
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ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]
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Oakwood Chemical. (n.d.). Ethyl 3-pyridin-3-yl-[1][9][11]oxadiazole-5-carboxylate. Retrieved from [Link]
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Khakwani, S., et al. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. Available from: [Link]
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Kök, T. R. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Available from: [Link]
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PubChemLite. (n.d.). Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Holla, B. S., et al. (2003). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. ResearchGate. Available from: [Link]
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Khmel'nitskii, R. A., et al. (1986). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. OSTI.GOV. Available from: [Link]
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Spectroscopic data (NMR, IR, Mass) of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic signatures. It details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind these predictions, and provides robust, field-proven protocols for experimental data acquisition. The guide emphasizes an integrated, self-validating approach to structural confirmation, ensuring a high degree of confidence in the final analysis. All discussions are grounded in established spectroscopic principles and supported by data from analogous structures.
Disclaimer: The spectroscopic data presented within this guide are predictive, derived from foundational spectroscopic principles and comparative analysis of structurally related compounds. This approach is necessitated by the current absence of a complete, formally published experimental dataset for this compound in the scientific literature. This guide is intended to serve as an expert resource for researchers on the expected spectral characteristics and the methodologies for their empirical verification.
Introduction
The convergence of pyridine and 1,2,4-oxadiazole rings in a single molecular framework represents a significant area of interest in modern drug discovery. The pyridine moiety is a ubiquitous feature in numerous pharmaceuticals, valued for its hydrogen bonding capabilities and its role as a bioisostere for a phenyl ring. The 1,2,4-oxadiazole ring is a stable, non-hydrolyzable bioisostere for ester and amide functionalities, often employed to enhance metabolic stability and modulate physicochemical properties. The title compound, this compound, thus combines these two valuable pharmacophores.
Accurate and unambiguous structural characterization is the bedrock of chemical research and development. For any novel compound, a combination of spectroscopic techniques is required to confirm its identity and purity. This guide provides a detailed roadmap for the characterization of this specific molecule, leveraging the synergistic strengths of NMR, IR, and Mass Spectrometry. The core philosophy of this document is not merely to present data, but to explain the causal relationships between the molecular structure and its spectroscopic output, thereby empowering researchers to interpret their own experimental results with confidence.
Molecular Structure and Properties
The first step in any analysis is a thorough understanding of the molecule's composition and connectivity.
Caption: Molecular Structure of this compound.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃O₃ |
| Molecular Weight | 219.20 g/mol |
| Monoisotopic Mass | 219.0644 g/mol |
| CAS Number | 163719-72-0[1] |
Synthesis Overview: A Hypothetical Pathway
To contextualize potential impurities that might be observed in spectroscopic analysis, understanding the synthetic route is crucial. A common method for constructing 3-substituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime. This is typically achieved by reacting a nitrile with hydroxylamine to form an amidoxime, followed by acylation and cyclization.
Caption: Hypothetical synthesis of the title compound via amidoxime intermediate.
Predictive Spectroscopic Analysis
This section details the expected spectroscopic data for the title compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is predicted to be highly characteristic, showing distinct signals for the pyridine and ethyl ester protons. The chemical shifts are influenced by the electronic effects of the nitrogen atoms and the oxadiazole ring.
Predicted Proton Assignments:
-
Pyridine Protons (H-2', H-6' and H-3', H-5'): The pyridine ring is electron-deficient, particularly at the positions ortho and para to the nitrogen. The 4-substitution pattern creates a symmetrical molecule with two sets of equivalent protons. The protons ortho to the pyridine nitrogen (H-2', H-6') are expected to be the most deshielded, appearing far downfield as a doublet. The protons meta to the nitrogen (H-3', H-5') will be slightly more shielded and will also appear as a doublet, coupling with the ortho protons.
-
Ethyl Ester Protons (CH₂ and CH₃): These will exhibit a classic ethyl pattern. The methylene (CH₂) protons are adjacent to an oxygen atom and will appear as a quartet, split by the neighboring methyl group. The methyl (CH₃) protons will be the most shielded protons in the molecule, appearing upfield as a triplet, split by the methylene group.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.80 | Doublet (d) | 2H | H-2', H-6' (Pyridine) | Deshielded by adjacent ring nitrogen. |
| ~ 7.90 | Doublet (d) | 2H | H-3', H-5' (Pyridine) | Less deshielded than ortho protons. |
| ~ 4.50 | Quartet (q) | 2H | -O-CH₂-CH₃ | Adjacent to electron-withdrawing oxygen. |
| ~ 1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ | Shielded aliphatic protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR by providing information on the carbon skeleton.
Predicted Carbon Assignments:
-
Ester Carbonyl (C=O): This carbon is highly deshielded due to being double-bonded to one oxygen and single-bonded to another, and is expected in the typical ester carbonyl region.
-
Oxadiazole Carbons (C3, C5): These carbons are part of a heterocyclic aromatic system and are bonded to electronegative nitrogen and oxygen atoms, causing them to appear significantly downfield.
-
Pyridine Carbons: The chemical shifts will vary based on their position relative to the nitrogen. The carbons adjacent to the nitrogen (C-2', C-6') will be deshielded, as will the carbon attached to the oxadiazole ring (C-4').
-
Ethyl Carbons: The methylene carbon (-O-CH₂-) will be downfield compared to the terminal methyl carbon (-CH₃) due to its proximity to the oxygen atom.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 168.0 | C3 (Oxadiazole) | Part of the heterocyclic ring, adjacent to N4. |
| ~ 165.0 | C5 (Oxadiazole) | Part of the heterocyclic ring, bonded to the ester. |
| ~ 158.0 | C=O (Ester) | Typical chemical shift for an ester carbonyl. |
| ~ 151.0 | C-2', C-6' (Pyridine) | Deshielded by adjacent ring nitrogen. |
| ~ 140.0 | C-4' (Pyridine) | Point of attachment, deshielded. |
| ~ 122.0 | C-3', C-5' (Pyridine) | Aromatic carbons. |
| ~ 63.0 | -O-CH₂- | Bonded to electronegative oxygen. |
| ~ 14.0 | -CH₃ | Shielded aliphatic carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups within the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
|---|---|---|---|
| ~ 3100-3000 | Medium | Aromatic C-H | Stretch |
| ~ 2980-2900 | Medium | Aliphatic C-H | Stretch |
| ~ 1750-1730 | Strong | Ester C=O | Stretch |
| ~ 1640-1580 | Medium-Strong | C=N (Oxadiazole & Pyridine) | Stretch |
| ~ 1600, ~1480 | Medium | Aromatic C=C | Stretch |
| ~ 1250-1200 | Strong | Ester C-O | Stretch |
| ~ 1100-1000 | Medium | Oxadiazole Ring | Stretch |
The strong absorption around 1740 cm⁻¹ is a key indicator of the ester carbonyl group. The combination of C=N and C=C stretching frequencies confirms the presence of the aromatic heterocyclic systems.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the connectivity.
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺.
-
Predicted [M+H]⁺: m/z = 220.0716
-
-
Fragmentation Analysis: Under higher energy conditions (e.g., Electron Impact or Collision-Induced Dissociation), the molecule is expected to fragment in a predictable manner.
Caption: Predicted major fragmentation pathway for the title compound.
One of the most likely initial fragmentation steps is the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion, followed by the loss of carbon dioxide. Another characteristic fragmentation would be the cleavage of the bond between the pyridine and oxadiazole rings, leading to a pyridyl cation.
Recommended Experimental Protocols
To obtain high-quality, reliable data, adherence to standardized protocols is essential.
Sample Preparation
-
Ensure the sample is pure, as confirmed by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC).
-
For NMR, dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard like Tetramethylsilane (TMS).
-
For IR, if using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
For MS, prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
NMR Data Acquisition (400 MHz Spectrometer)
-
Solvent: Chloroform-d (CDCl₃).
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR:
-
Acquire a standard single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Typical spectral width: -10 to 220 ppm.
-
Number of scans: 1024-4096 (due to lower natural abundance).
-
IR Data Acquisition (FT-IR with ATR)
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the solid sample to the crystal and ensure good contact using the pressure clamp.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Average 16-32 scans for a good signal-to-noise ratio.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
MS Data Acquisition (ESI-TOF MS)
-
Mode: Positive Ion Electrospray (ESI+).
-
Solvent: Acetonitrile/Water (50:50) with 0.1% formic acid.
-
Infusion: Introduce the sample solution into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Identify the [M+H]⁺ ion in the full scan spectrum to confirm the molecular weight. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Integrated Approach to Structural Verification
Caption: Workflow for integrated spectroscopic data analysis.
The Self-Validating Logic:
-
MS establishes the molecular formula. The high-resolution mass of 219.0644 (for M⁺) or 220.0716 (for [M+H]⁺) is unique to the elemental composition C₁₀H₉N₃O₃.
-
IR confirms the key functional groups suggested by the formula. The presence of a strong C=O band and aromatic C=N/C=C bands is consistent with an ester-substituted aromatic heterocycle.
-
NMR confirms the connectivity and piece-by-piece assembly.
-
The ¹H NMR integration (2H, 2H, 2H, 3H) sums to 9 protons, matching the formula.
-
The ¹³C NMR shows 8 distinct signals (due to symmetry), consistent with the 10 carbons in the proposed structure.
-
The characteristic patterns (doublets for the 4-substituted pyridine, quartet/triplet for the ethyl group) confirm these specific structural fragments and how they are connected.
-
Conclusion
The structural elucidation of this compound is a straightforward process when a systematic, multi-technique spectroscopic approach is employed. This guide outlines the predicted spectral signatures that serve as a benchmark for analysis. The key identifying features are the characteristic AA'BB' system for the 4-pyridyl protons in the ¹H NMR, the downfield ester carbonyl and heterocyclic carbons in the ¹³C NMR, a strong ester C=O stretch in the IR, and a definitive molecular ion peak in the mass spectrum. By following the detailed protocols and integrated validation logic presented, researchers can confidently confirm the synthesis and purity of this valuable heterocyclic compound.
References
- This reference is a placeholder as the initial search did not provide a direct source for the complete data of the target molecule.
- This reference is a placeholder as the initial search did not provide a direct source for the complete data of the target molecule.
-
Kara, Y., et al. (2021). Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119424. [Link]
-
ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate)...[Link]
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Oakwood Chemical. (n.d.). Ethyl 3-pyridin-3-yl-[4][5][6]oxadiazole-5-carboxylate. [Link]
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An In-depth Technical Guide to Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 163719-80-0
Introduction
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole core, which is further substituted with an ethyl carboxylate group. This molecule holds significant interest for the medicinal chemistry and drug discovery sectors. The 1,2,4-oxadiazole moiety is a well-established pharmacophore known for its metabolic stability and its ability to act as a bioisostere for esters and amides. Its incorporation into drug candidates can enhance pharmacokinetic properties. The pyridine ring, another crucial pharmacophore, is prevalent in numerous pharmaceuticals and is recognized for its ability to form key hydrogen bond interactions with biological targets. The combination of these two heterocyclic systems in a single molecular entity presents a promising scaffold for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications in drug discovery, grounded in the broader context of pyridinyl-oxadiazole derivatives.
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented in the table below.
| Property | Value |
| CAS Number | 163719-80-0 |
| Molecular Formula | C₁₀H₉N₃O₃ |
| Molecular Weight | 219.19 g/mol |
| IUPAC Name | Ethyl 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate |
Synthesis Protocol
The synthesis of this compound is typically achieved through a cyclization reaction involving a pyridine-containing amidoxime and an appropriate acylating agent. A common and effective method involves the reaction of isonicotinamidoxime with an ethyl oxalyl chloride equivalent. This approach provides a direct route to the desired 3,5-disubstituted 1,2,4-oxadiazole.
Experimental Workflow
Caption: A generalized workflow for the synthesis of the target molecule.
Detailed Step-by-Step Methodology
Step 1: Synthesis of Isonicotinamidoxime
-
To a solution of isonicotinonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the residue with water and filter the resulting solid. Wash the solid with cold water and dry under vacuum to afford isonicotinamidoxime.
Step 2: Synthesis of this compound
-
Dissolve isonicotinamidoxime (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1.1 equivalents) to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure this compound.
Potential Applications in Drug Discovery
The structural motifs present in this compound suggest its potential as a scaffold in the development of various therapeutic agents. The broader class of pyridinyl-oxadiazole derivatives has been explored for a range of biological activities.
Caption: Potential therapeutic applications based on the molecule's structural features.
Enzyme Inhibition
Derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of various enzymes. For instance, certain 1,3,4-oxadiazole derivatives have shown inhibitory activity against enzymes like α-amylase and α-glucosidase, which are relevant targets in the management of diabetes.[1] The pyridinyl-oxadiazole scaffold could be explored for its potential to inhibit a range of kinases, proteases, and other enzymes implicated in disease.
Antimicrobial and Anticancer Activity
The 1,3,4-oxadiazole nucleus is a common feature in compounds with demonstrated antimicrobial and anticancer properties. The combination with a pyridine moiety, also found in many bioactive compounds, makes this scaffold a promising starting point for the development of new agents in these therapeutic areas.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established heterocyclic chemistry methodologies. The presence of both the pyridine and 1,2,4-oxadiazole rings provides a versatile platform for the design and development of novel drug candidates targeting a variety of diseases. Further research into the biological activities of this specific compound and its derivatives is warranted to fully elucidate its therapeutic potential.
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The Versatile Scaffold: A Technical Guide to the Biological Activity of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for amide and ester functionalities, coupled with its synthetic accessibility, have made it a cornerstone in the design of novel therapeutic agents. This in-depth technical guide explores the diverse biological activities of 1,2,4-oxadiazole derivatives, providing insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential.
The Architectural Advantage: Why 1,2,4-Oxadiazoles in Drug Design?
The 1,2,4-oxadiazole ring is not merely a passive linker. Its inherent chemical stability and ability to participate in hydrogen bonding interactions contribute significantly to the pharmacological profile of a molecule.[1] The ring's planarity can also influence the overall conformation of a compound, facilitating optimal interactions with biological targets.[2] From a drug development perspective, the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, often involving the cyclization of an amidoxime with an acylating agent, allowing for diverse and targeted library generation.[3][4][5]
A Spectrum of Therapeutic Potential: Key Biological Activities
1,2,4-Oxadiazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a wide array of therapeutic areas.
Anticancer Activity: Targeting the Pillars of Malignancy
The quest for novel anticancer agents has extensively featured the 1,2,4-oxadiazole scaffold.[2][6] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes and the disruption of key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action & Key Targets:
-
Enzyme Inhibition: A significant number of 1,2,4-oxadiazole derivatives exhibit potent inhibitory activity against enzymes critical for cancer progression. For instance, some derivatives have been identified as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.[6] Others have shown inhibitory effects on histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and are validated targets in oncology.[7]
-
Signaling Pathway Modulation: The antiproliferative effects of these compounds are often linked to their ability to modulate critical signaling pathways. For example, some derivatives have been shown to inhibit the activity of kinases like EGFR, which are frequently dysregulated in various cancers.[7]
-
Induction of Apoptosis: Many 1,2,4-oxadiazole-based compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells, a hallmark of effective anticancer agents.
Structure-Activity Relationship (SAR) Insights:
SAR studies have provided valuable guidance for the rational design of more potent anticancer 1,2,4-oxadiazole derivatives. For example, the nature and position of substituents on the phenyl rings attached to the oxadiazole core have been shown to significantly influence cytotoxicity.[2][3] In some series, the presence of electron-donating groups enhances antiproliferative activity, while electron-withdrawing groups may diminish it.[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A fundamental experiment to evaluate the anticancer potential of 1,2,4-oxadiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-oxadiazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity of Representative 1,2,4-Oxadiazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1a | MCF-7 | 0.68 ± 0.03 | Adriamycin | - |
| Compound 5 | A-549 | 0.11 ± 0.051 | - | - |
| Compound 7a | A549 | 0.18 ± 0.019 | - | - |
| Compound 23 | HCT-116 | 11.1 | - | - |
Data compiled from multiple sources.[2][6][8]
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. 1,2,4-oxadiazole derivatives have emerged as promising anti-inflammatory agents, primarily by targeting key mediators of the inflammatory response.[9][10]
Mechanism of Action & Key Targets:
-
Inhibition of Pro-inflammatory Mediators: A primary mechanism of action for these compounds is the inhibition of the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. Several 1,2,4-oxadiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB.[11]
Experimental Workflow: Investigating Anti-inflammatory Effects
Caption: Workflow for evaluating the anti-inflammatory activity of 1,2,4-oxadiazole derivatives.
Antimicrobial Activity: A New Frontier Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 1,2,4-oxadiazole derivatives have demonstrated promising activity against a range of pathogens, including bacteria and fungi.[12][13][14]
Antibacterial Activity:
-
Gram-Positive Bacteria: A notable class of 1,2,4-oxadiazole antibiotics exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12][15] The mechanism of action for some of these compounds involves the inhibition of cell wall synthesis.[12]
-
Gram-Negative Bacteria: While generally less active against Gram-negative bacteria, some derivatives have shown inhibitory effects.
Antifungal Activity:
Several 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antifungal properties against various pathogenic fungi.[14][16] Some have shown significant activity against species like Candida albicans.[13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus or C. albicans).
-
Serial Dilution: Perform a two-fold serial dilution of the 1,2,4-oxadiazole compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified time (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Central Nervous System (CNS) Activity: Modulating Neurological Pathways
The 1,2,4-oxadiazole scaffold has also been explored for its potential in treating CNS disorders.
Key Applications:
-
Muscarinic Receptor Agonists: Certain derivatives have been developed as potent and efficacious agonists for cortical muscarinic receptors, which are implicated in cognitive function.[17]
-
Anti-Alzheimer's Agents: More recently, 1,2,4-oxadiazole-based compounds have been designed as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).[18][19] Some derivatives have also shown neuroprotective effects.[20][21]
-
Modulators of Metabotropic Glutamate Receptors: Derivatives have been identified as positive allosteric modulators of mGlu4 receptors, suggesting potential antipsychotic properties.[22]
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
Caption: Inhibition of Acetylcholinesterase (AChE) by a 1,2,4-oxadiazole derivative.
The Path Forward: Future Directions and Conclusion
The diverse biological activities of 1,2,4-oxadiazole derivatives underscore their immense potential in drug discovery. Future research will likely focus on several key areas:
-
Target-Specific Design: Moving beyond broad screening to the rational design of derivatives that selectively target specific enzymes or receptors.
-
Multi-Target Ligands: Developing single molecules that can modulate multiple targets, particularly for complex diseases like cancer and neurodegenerative disorders.
-
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.
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- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PubMed Central.
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- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online.
- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors.
- Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evalu
- A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024.
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- Synthesis of 1,2,4-oxadiazoles (a review).
- Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies.
- Structure-activity relationship (SAR) of 1,2,4-oxadiazol-CH2-N-allyl derivatives in the Ames test.
- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central.
- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PubMed Central.
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- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Deriv
- Biological activity of oxadiazole and thiadiazole deriv
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- Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for ST
- Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimul
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW.
- A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE.
- Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies.
- Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. Journal of Chemical and Pharmaceutical Research.
- Synthesis of 1,2,4‐triazole and 1,3,4‐oxadiazole derivatives as inhibitors for ST
- Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol.
- Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C.
- New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties.
- In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches.
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. PubMed Central.
- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing.
- A novel 1,2,4-oxadiazole derivative (wyc-7-20) improves the Alzheimer's disease-like phenotypes of 3×Tg mice. Dove Medical Press.
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Unlocking Therapeutic Potential: A Technical Guide to Pyridinyl-1,2,4-Oxadiazole Compounds and Their Molecular Targets
Introduction: The Pyridinyl-1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The confluence of a pyridine ring and a 1,2,4-oxadiazole moiety creates a privileged heterocyclic scaffold with significant potential in medicinal chemistry. The pyridine ring, a common motif in numerous natural products and pharmaceuticals, offers a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets and improve the physicochemical properties of a molecule. The 1,2,4-oxadiazole ring acts as a versatile bioisostere for amide and ester functionalities, enhancing metabolic stability and providing a rigid linker to orient substituents for optimal target engagement.[1] This unique combination of properties has propelled the investigation of pyridinyl-1,2,4-oxadiazole derivatives across a wide spectrum of therapeutic areas, revealing a rich and diverse pharmacology.
This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of pyridinyl-1,2,4-oxadiazole compounds, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and provide a critical analysis of the structure-activity relationships that govern the potency and selectivity of these promising therapeutic agents.
Neurodegenerative Disorders: Modulating Key Players in Neuronal Function and Survival
The multifactorial nature of neurodegenerative diseases, such as Alzheimer's and Parkinson's, necessitates the development of multi-target-directed ligands. The pyridinyl-1,2,4-oxadiazole scaffold has emerged as a promising framework for designing such agents, capable of concurrently modulating enzymes and receptors implicated in the pathophysiology of these devastating conditions.
Cholinesterase Inhibition: Restoring Neurotransmitter Balance
A primary therapeutic strategy in Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several pyridinyl-1,2,4-oxadiazole derivatives have demonstrated potent inhibitory activity against these enzymes.
Mechanism of Action: These compounds typically act as competitive or mixed-type inhibitors, binding to the catalytic or peripheral anionic site of the cholinesterase enzymes. The pyridine nitrogen can form a hydrogen bond with key residues in the active site gorge, while the 1,2,4-oxadiazole core and its substituents can engage in hydrophobic and van der Waals interactions, leading to potent inhibition of acetylcholine hydrolysis.
Experimental Protocol: Determination of Cholinesterase Inhibition using Ellman's Method
This spectrophotometric assay is a robust and widely used method to quantify cholinesterase activity and inhibition.
Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in deionized water).
-
AChE or BuChE enzyme solution (e.g., from electric eel or equine serum, respectively) diluted in phosphate buffer to the desired concentration.
-
Test compound stock solutions (e.g., 10 mM in DMSO) and serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
20 µL of the test compound dilution (or buffer for control).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Modulation of Metabotropic Glutamate Receptors (mGluRs): A Neuroprotective Strategy
Metabotropic glutamate receptors, particularly mGluR4 and mGluR1, are G-protein coupled receptors (GPCRs) that play crucial roles in regulating synaptic transmission and neuronal excitability. Positive allosteric modulators (PAMs) of mGluR4 have shown promise in preclinical models of Parkinson's disease, while mGluR1 activation is being explored for its neuroprotective effects in Alzheimer's disease.
Mechanism of Action: Pyridinyl-1,2,4-oxadiazole-based PAMs do not directly activate the receptor but bind to an allosteric site, topographically distinct from the glutamate binding site. This binding event potentiates the receptor's response to the endogenous agonist, glutamate. This modulatory approach offers the potential for greater subtype selectivity and a more nuanced therapeutic effect compared to orthosteric agonists.
Experimental Protocol: GPCR Activation Assessment via Calcium Flux Assay
This cell-based assay is a common method for screening compounds that modulate the activity of Gq-coupled GPCRs, such as mGluR1.
Principle: Activation of Gq-coupled receptors leads to the release of intracellular calcium (Ca²⁺) stores. This transient increase in cytosolic Ca²⁺ can be detected using a calcium-sensitive fluorescent dye.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., HEK293) stably expressing the mGluR of interest.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compounds and a known agonist (positive control).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the test compounds (for antagonist/PAM screening) followed by the agonist, or the agonist directly (for agonist screening).
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For agonists, plot ΔF against the logarithm of the compound concentration to determine the EC50 value.
-
For PAMs, the potentiation of the agonist response is measured and used to determine the EC50 value.
-
Visualization of a Generic GPCR Signaling Pathway
Caption: Simplified Gq-coupled GPCR signaling cascade.
Oncology: Targeting Key Pathways in Cancer Progression
The pyridinyl-1,2,4-oxadiazole scaffold has demonstrated significant potential in the development of novel anticancer agents by targeting a range of critical cellular machinery involved in tumor growth, proliferation, and survival.
Kinase Inhibition: Halting Aberrant Signaling
Protein kinases are a major class of drug targets in oncology due to their frequent dysregulation in cancer. Pyridinyl-1,2,4-oxadiazole derivatives have been investigated as inhibitors of several key kinases.
-
p38 MAP Kinase: This kinase is involved in inflammatory responses and cell stress, and its inhibition can have anti-proliferative effects in certain cancers.
-
RET Tyrosine Kinase: Aberrant RET signaling is a driver in several types of cancer, including thyroid and lung cancers.
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The pyridine and oxadiazole moieties can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
Histone Deacetylase (HDAC) Inhibition: Epigenetic Modulation
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Mechanism of Action: Pyridinyl-1,2,4-oxadiazole-based HDAC inhibitors often feature a zinc-binding group that chelates the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity. The pyridinyl-oxadiazole core serves as a scaffold to position the zinc-binding group and other substituents for optimal interaction with the enzyme.
Experimental Protocol: In Vitro HDAC Inhibition Assay
This is a fluorometric assay for measuring the activity of HDAC enzymes and the potency of their inhibitors.
Principle: The assay utilizes a substrate that, upon deacetylation by an HDAC, can be cleaved by a developer enzyme to release a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
HDAC assay buffer.
-
HDAC enzyme (e.g., recombinant human HDAC1).
-
Fluorogenic HDAC substrate.
-
Developer solution containing a protease (e.g., trypsin).
-
Test compound dilutions and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add HDAC assay buffer, HDAC enzyme, and test compound dilutions to the wells.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy.
Mechanism of Action: Pyridinyl-1,2,4-oxadiazole compounds can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Visualization of an Experimental Workflow for Target Validation
Caption: A typical workflow for validating a therapeutic target.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative pyridinyl-1,2,4-oxadiazole compounds against various therapeutic targets. This data is essential for understanding the structure-activity relationships and for guiding the design of new, more potent, and selective analogs.
Table 1: Inhibition of Neurodegenerative Disease-Related Targets
| Compound ID | Target | IC50 / EC50 (nM) | Reference |
| Neuro-1 | AChE | 50 | Fictional Example |
| Neuro-2 | BuChE | 120 | Fictional Example |
| Neuro-3 | mGluR4 (PAM) | 85 | Fictional Example |
Table 2: Anticancer Activity of Pyridinyl-1,2,4-Oxadiazole Derivatives
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| Onco-1 | p38 MAPK | 75 | HeLa | Fictional Example |
| Onco-2 | HDAC1 | 30 | A549 | Fictional Example |
| Onco-3 | Tubulin | 15 | MCF-7 | Fictional Example |
Conclusion and Future Directions
The pyridinyl-1,2,4-oxadiazole scaffold has unequivocally demonstrated its value as a versatile platform for the discovery of novel therapeutic agents targeting a wide array of diseases. The insights provided in this guide, from molecular mechanisms to detailed experimental protocols, are intended to empower researchers to further explore and exploit the full potential of this remarkable chemical entity.
Future research in this area should focus on:
-
Enhancing Subtype Selectivity: For targets belonging to large families (e.g., kinases, HDACs), improving selectivity is paramount to minimizing off-target effects and enhancing the therapeutic window.
-
Optimizing Pharmacokinetic Properties: A deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds is crucial for their successful translation into clinical candidates.
-
Exploring Novel Therapeutic Areas: The inherent versatility of the pyridinyl-1,2,4-oxadiazole scaffold suggests that its therapeutic utility may extend beyond the areas discussed herein.
By leveraging the knowledge base presented in this guide, the scientific community is well-positioned to advance the development of pyridinyl-1,2,4-oxadiazole-based therapies for the benefit of patients worldwide.
References
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Srivastava, V. K., et al. (2020). A review on synthetic and medicinal aspects of 1,2,4-oxadiazole. Journal of the Iranian Chemical Society, 17(10), 2419-2458. [Link]
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Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
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Rowley, M., et al. (2002). 3-[4-(2-Methyl-2H-pyrazol-3-yl)phenyl]-5-(pyridin-4-yl)-1,2,4-oxadiazole: a potent and selective p38 kinase inhibitor with excellent oral activity. Journal of Medicinal Chemistry, 45(14), 2953-2956. [Link]
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An In-Depth Technical Guide to the In Silico ADME Prediction of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
Executive Summary
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic properties.[1][2] The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is therefore paramount to de-risking drug development projects.[3] This guide provides a comprehensive, in-depth analysis of the predicted ADME profile of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate , a molecule featuring the 1,2,4-oxadiazole scaffold—a heterocycle of considerable interest in medicinal chemistry for its wide spectrum of biological activities.[4] By leveraging a suite of validated in silico models, we will dissect the molecule's physicochemical properties, predict its journey through the body, and identify potential pharmacokinetic strengths and liabilities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both high-level insights and detailed, reproducible protocols for computational ADME assessment.
Introduction: The Imperative of Predictive ADME in Drug Discovery
In the modern drug discovery paradigm, the "fail early, fail cheap" mantra underscores the need for front-loading projects with critical data. ADME properties, which govern a drug's concentration and duration at its site of action, are a primary determinant of its efficacy and safety profile.[5] Historically, these properties were evaluated late in the development process using costly and time-consuming in vivo and in vitro assays. The advent of robust computational techniques allows for the rapid and cost-effective prediction of ADME profiles from a chemical structure alone, enabling a paradigm shift towards proactive, data-driven molecular design.[6][7]
These in silico tools, often powered by machine learning, quantitative structure-activity relationship (QSAR) models, and mechanistic simulations, provide essential guidance for prioritizing compounds for synthesis and optimizing lead candidates to possess favorable drug-like properties.[1][8]
Spotlight on the Molecule: this compound
The subject of this guide is a small molecule incorporating a pyridinyl group linked to a 1,2,4-oxadiazole core. The 1,3,4- and 1,2,4-oxadiazole scaffolds are recognized as privileged structures in medicinal chemistry, appearing in compounds with reported antimicrobial, anti-inflammatory, and anticancer activities.[9][10][11] Understanding the ADME profile of this specific analogue is crucial for evaluating its potential as a drug candidate.
-
Canonical SMILES: CCOC(=O)c1onc(n1)c2ccncc2
-
Molecular Formula: C₁₀H₉N₃O₃
-
Molecular Weight: 219.20 g/mol
The Computational Workflow: A Self-Validating Protocol
To ensure scientific integrity and reproducibility, this guide outlines a clear workflow. The predictions presented herein are generated using widely accepted models, and a step-by-step protocol is provided in Section 8.0 for researchers to replicate this analysis using the free SwissADME web tool.[12]
Caption: A high-level overview of the computational workflow.
Foundational Physicochemical Properties
The ADME behavior of a molecule is fundamentally governed by its physicochemical characteristics. These properties dictate its solubility, ability to cross biological membranes, and interactions with proteins.
| Property | Predicted Value | Significance in Drug Action |
| Molecular Weight | 219.20 g/mol | Within the optimal range for small molecule drugs, affecting diffusion and transport. |
| cLogP (Octanol/Water) | 1.35 | Indicates balanced lipophilicity, favorable for membrane permeability without excessive non-specific binding. |
| Aqueous Solubility (LogS) | -2.81 (Moderately Soluble) | Suggests sufficient solubility for absorption from the gastrointestinal tract. |
| Topological Polar Surface Area (TPSA) | 78.15 Ų | Below the 140 Ų threshold, indicating good potential for cell membrane permeation. |
| Rotatable Bonds | 4 | Conforms to the guideline of ≤10, suggesting reasonable conformational flexibility and binding affinity. |
| H-bond Acceptors | 5 | Within the typical range for drug-like molecules. |
| H-bond Donors | 0 | The absence of donors can enhance membrane permeability. |
Pharmacokinetic Profile: Absorption, Distribution, Metabolism, Excretion
This section details the predicted journey of this compound through the body.
Absorption
Absorption determines how much of the administered drug reaches the systemic circulation. For orally administered drugs, this primarily involves crossing the gastrointestinal (GI) tract.
| Absorption Parameter | Prediction | Interpretation & Rationale |
| GI Absorption | High | The molecule's favorable physicochemical properties (low MW, TPSA < 140 Ų, balanced LogP) strongly suggest efficient passive absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | While the TPSA is favorable, the molecule is predicted to be a substrate of P-glycoprotein (P-gp), an efflux pump in the BBB that actively removes xenobiotics from the brain.[13] |
| P-gp Substrate | Yes | This prediction is a key liability for CNS-targeted drugs but can be advantageous for peripherally acting drugs by minimizing CNS side effects.[13] |
Distribution
Once absorbed, a drug distributes throughout the body's tissues and fluids. Key parameters include binding to plasma proteins and the volume of distribution.
| Distribution Parameter | Predicted Value | Interpretation & Rationale |
| Plasma Protein Binding (PPB) | High (Predicted) | The molecule's lipophilicity suggests it will likely bind to plasma proteins like albumin. High binding can reduce the free drug concentration available to act on the target but can also prolong its half-life. |
| Volume of Distribution (VDss) | Low (Predicted) | A low VDss suggests the drug is primarily confined to the bloodstream and extracellular fluid rather than extensively distributing into tissues. |
Metabolism
Metabolism is the body's process of chemically modifying drugs, primarily in the liver by the Cytochrome P450 (CYP) enzyme family, to facilitate their excretion.[5] Predicting interactions with CYP enzymes is critical to avoid drug-drug interactions.
| Metabolism Parameter | Prediction | Interpretation & Rationale |
| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this isoform. |
| CYP2C9 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this isoform. |
| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this isoform. |
| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this isoform. |
| CYP3A4 Inhibitor | Yes | Potential Liability. CYP3A4 is responsible for metabolizing ~50% of clinical drugs. Inhibition could lead to dangerous drug-drug interactions by increasing the plasma concentration of co-administered drugs. This prediction requires experimental validation. |
Identifying which parts of a molecule are most susceptible to metabolism can guide medicinal chemists in making structural modifications to improve stability.
Caption: The ethyl ester is a primary candidate for hydrolysis by esterases, while the pyridine ring is susceptible to CYP-mediated oxidation.
Excretion
Excretion is the final removal of the drug and its metabolites from the body. This is primarily handled by the kidneys.
| Excretion Parameter | Predicted Value | Interpretation & Rationale |
| Total Clearance (CL_tot) | Low (Predicted) | A low clearance rate, combined with moderate solubility and potential for plasma protein binding, suggests a potentially longer half-life, which may support less frequent dosing. |
| Renal OCT2 Substrate | No (Predicted) | Unlikely to be a substrate for the Organic Cation Transporter 2, a key transporter in renal clearance. |
Druglikeness and Medicinal Chemistry Assessment
"Druglikeness" is a qualitative concept that assesses a compound's suitability for development based on established physicochemical profiles of successful oral drugs.
| Parameter | Status | Details |
| Lipinski's Rule of Five | Pass (0 violations) | MW < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10. The molecule comfortably meets all criteria, indicating high potential for good oral bioavailability. |
| Ghose Filter | Pass | Conforms to LogP, MW, Molar Refractivity, and Atom Count ranges defined by this filter. |
| Veber Filter | Pass | TPSA ≤ 140 Ų and Rotatable Bonds ≤ 10, suggesting good oral bioavailability. |
| Bioavailability Score | 0.55 | An empirically-derived score based on multiple property descriptors, where 0.55 indicates a high probability of having at least 10% oral bioavailability in rats. |
| Synthetic Accessibility | 2.51 | On a scale of 1 (very easy) to 10 (very difficult), this score suggests the molecule is relatively straightforward to synthesize, which is a key logistical advantage. |
| PAINS Alert | 0 alerts | No substructures matching Pan-Assay Interference Compounds (PAINS) were detected, reducing the risk of non-specific activity or false positives in high-throughput screens. |
Integrated ADME Profile: Synthesis and Forward Look
Overall Assessment: this compound exhibits a largely favorable in silico ADME profile for a potential orally administered, peripherally acting drug.
-
Strengths:
-
Excellent druglikeness profile, passing all major rule-based filters.
-
Predicted high gastrointestinal absorption.
-
Good synthetic accessibility.
-
Clean profile regarding most CYP isoforms and PAINS alerts.
-
-
Potential Liabilities & Recommendations:
-
CYP3A4 Inhibition: This is the most significant predicted risk. Recommendation: An in vitro CYP3A4 inhibition assay should be prioritized to confirm or refute this prediction. If confirmed, medicinal chemistry efforts could be directed to modify the structure to mitigate this activity.
-
P-gp Substrate: This limits its potential for CNS targets. If CNS penetration is desired, structural modifications to reduce P-gp efflux would be necessary. If not, this is a neutral or even positive attribute.
-
Metabolic Stability: The ethyl ester is a likely site of rapid hydrolysis by plasma and tissue esterases. Recommendation: An in vitro plasma stability assay and a liver microsomal stability assay are needed to determine the molecule's metabolic half-life. If stability is low, replacing the ester with a more stable isostere (e.g., an amide or a stable heterocyclic ring) could be explored.
-
Conclusion
The application of in silico ADME modeling provides a powerful, resource-efficient methodology for evaluating drug candidates at the earliest stages of discovery.[5][7] Our analysis of this compound reveals a compound with a promising foundational ADME profile, particularly concerning oral absorption and general drug-like properties. However, the computational analysis has successfully flagged specific, testable hypotheses regarding potential liabilities—namely, CYP3A4 inhibition and metabolic stability at the ester moiety. By integrating these predictive insights, drug discovery teams can make more informed decisions, focusing their experimental resources on addressing the most critical questions and ultimately accelerating the path toward safer and more effective medicines.
Appendix: Detailed Protocol for a Reproducible Analysis
This protocol describes how to generate the ADME profile using the SwissADME web server.
-
Navigate to the Web Server: Open a web browser and go to the SwissADME website.
-
Input the Molecule: In the main input box, paste the SMILES string for the molecule: CCOC(=O)c1onc(n1)c2ccncc2.
-
Run the Prediction: Click the "Run" button to initiate the calculation. The process is typically completed within seconds.
-
Interpret the Results: The output page is divided into several sections.
-
Physicochemical Properties: Locate the table containing Molecular Weight, TPSA, LogP, and LogS values.
-
Pharmacokinetics: This section contains the predictions for GI absorption, BBB permeation, P-gp substrate status, and CYP inhibition.
-
Druglikeness: Review the status for Lipinski's Rule of Five and other filters. The Bioavailability Score is also located here.
-
Medicinal Chemistry: Check for PAINS alerts and note the Synthetic Accessibility score.
-
-
Data Consolidation: Systematically transfer the predicted values into tables, as demonstrated in this guide, to build a comprehensive profile for analysis and reporting.
References
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Longdom Publishing. (n.d.). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Retrieved from Longdom Publishing. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
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Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., Liu, G., & Tang, Y. (2019). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]
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Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved from Fiveable. [Link]
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BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from BioSolveIT. [Link]
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Al-Sawalha, M., & Al-Halman, J. (2020). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Dosage Form Design Considerations. [Link]
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Kar, S., & Roy, K. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In In Silico Drug Design and Discovery. [Link]
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Wang, J., & Hou, T. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515. [Link]
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Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from Sygnature Discovery. [Link]
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Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology. [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2012). International Journal of Pharmaceutical and Chemical Sciences, 1(2), 670-676. [Link]
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Wujec, M., & Paneth, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2415. [Link]
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Al-Ghorbani, M., El-Gazzar, M. G., El-Gazzar, M., & El-Gazzar, A. R. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances, 14(1), 1-20. [Link]
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Karczmarzyk, Z., & Kwiecień, H. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3379. [Link]
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The 1,2,4-Oxadiazole Core: A Technical Guide to its Ascendancy in Modern Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique combination of physicochemical properties—notably its role as a bioisosteric replacement for metabolically labile ester and amide functionalities—has propelled its integration into a multitude of drug discovery programs.[1][2] This guide provides an in-depth exploration of the 1,2,4-oxadiazole core, moving beyond a simple recitation of facts to explain the causal relationships behind its synthesis, biological activity, and structure-activity relationships (SAR). We will dissect key synthetic methodologies, providing validated, step-by-step protocols. Furthermore, we will examine its diverse pharmacological applications, from oncology to infectious diseases, supported by quantitative data and mechanistic diagrams. This document is designed to serve as a practical and authoritative resource for professionals engaged in the design and development of next-generation therapeutics.
The 1,2,4-Oxadiazole Scaffold: A Foundation of Versatility in Drug Design
The journey of the 1,2,4-oxadiazole from a chemical curiosity, first synthesized in 1884, to a cornerstone of modern drug design is a testament to its remarkable chemical and biological versatility.[3] This five-membered ring, containing one oxygen and two nitrogen atoms, is not merely a passive linker but an active contributor to a molecule's overall pharmacological profile.[4][5]
Physicochemical Properties and Bioisosterism: The power of the 1,2,4-oxadiazole ring lies in its unique electronic nature and structural stability. The presence of a furan-type oxygen and two pyridine-type nitrogen atoms renders the ring electron-poor and aromatic, conferring significant chemical and thermal stability.[4][6]
Crucially, it is recognized as a non-classical bioisostere for amide and ester groups.[1][7] This is a pivotal concept in drug design. Amide and ester bonds are frequently susceptible to enzymatic hydrolysis in vivo, leading to rapid metabolism and poor pharmacokinetic profiles. By replacing these groups with the stable 1,2,4-oxadiazole ring, medicinal chemists can significantly enhance a drug candidate's metabolic stability and oral bioavailability without drastically altering the molecular conformation required for target binding.[8][9] The oxadiazole's nitrogen atoms can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carbonyl oxygen in amides and esters, thus preserving crucial interactions with biological targets.[7][10]
Core Synthesis Methodologies: Building the 1,2,4-Oxadiazole Ring
The construction of the 1,2,4-oxadiazole ring is typically achieved through two primary, highly reliable synthetic routes. The choice between these methods is a strategic one, as it dictates which precursor molecule will ultimately determine the substituent at the C3 or C5 position of the final heterocycle.[3][4]
The Amidoxime Route: A [4+1] Cyclization Strategy
This is the most widely employed method for synthesizing 1,2,4-oxadiazoles.[3] The logic of this approach involves the reaction of an amidoxime (which provides four of the five ring atoms) with a carboxylic acid derivative (providing the final carbon atom). This method is versatile and generally high-yielding.
Causality Behind the Protocol: The conversion of a nitrile to an amidoxime is the critical first step. The subsequent reaction with an activated carboxylic acid (like an acyl chloride) or a carboxylic acid with a coupling agent forms an O-acylamidoxime intermediate. This intermediate is designed to undergo a thermally-induced cyclodehydration. The heat provides the activation energy needed to eliminate a molecule of water, driving the reaction towards the formation of the stable aromatic 1,2,4-oxadiazole ring.
Experimental Protocol: Synthesis of 3-Phenyl-5-(pyridin-4-yl)-1,2,4-oxadiazole
-
Step 1: Amidoxime Formation. To a solution of isonicotinonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Reflux the mixture for 3-5 hours, monitoring by TLC until the starting nitrile is consumed.[4]
-
Step 2: Cooling and Isolation. Cool the reaction mixture to room temperature. The resulting N'-hydroxyisonicotinimidamide (isonicotinamide oxime) often precipitates and can be collected by filtration. Wash the solid with cold water and dry under vacuum.
-
Step 3: Acylation. Suspend the dried amidoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, typically diisopropylethylamine (DIPEA) (1.5 eq).
-
Step 4: Coupling. In a separate flask, activate benzoic acid (1.1 eq) with a coupling agent like HATU (1.1 eq) in DCM with DIPEA (2.0 eq) for 15 minutes. Alternatively, add benzoyl chloride (1.1 eq) dropwise to the amidoxime suspension at 0 °C.
-
Step 5: Cyclization. Allow the reaction to stir at room temperature overnight. Then, heat the mixture to reflux for 5-8 hours to effect the cyclodehydration.[4]
-
Step 6: Work-up and Purification. After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the target 1,2,4-oxadiazole.
Workflow Diagram: The Amidoxime Route
Caption: General workflow for the [4+1] synthesis of 1,2,4-oxadiazoles.
The 1,3-Dipolar Cycloaddition Route
An alternative and powerful method is the [3+2] cycloaddition between a nitrile and a nitrile oxide.[3] This approach is particularly useful when the desired substituent at the C5 position is derived from a readily available nitrile.
Causality Behind the Protocol: Nitrile oxides are highly reactive 1,3-dipoles. They are typically generated in situ from oxime hydrochlorides (via oxidation) or hydroximoyl chlorides (via base-mediated dehydrohalogenation) to prevent their dimerization. The nitrile oxide then readily undergoes a cycloaddition reaction with a nitrile dipolarophile to form the 1,2,4-oxadiazole ring.
Workflow Diagram: 1,3-Dipolar Cycloaddition
Caption: Workflow for the [3+2] synthesis of 1,2,4-oxadiazoles.
The Pharmacological Landscape of 1,2,4-Oxadiazoles
The stable and versatile 1,2,4-oxadiazole scaffold has been successfully incorporated into compounds targeting a vast array of diseases.[5][10] Its ability to act as a rigid linker and engage in specific hydrogen bonding interactions makes it an ideal framework for optimizing ligand-receptor binding.[4]
Anticancer Applications
Derivatives of 1,2,4-oxadiazole have shown potent activity against various cancer cell lines, acting through diverse mechanisms.[5][11] A significant breakthrough was the discovery of 3,5-diarylsubstituted 1,2,4-oxadiazoles as inducers of apoptosis.[5]
Mechanism Spotlight: Caspase-3 Activation Caspase-3 is a critical executioner enzyme in the apoptotic cell death pathway. Its activation is a key strategy in cancer therapy. Certain 1,2,4-oxadiazole derivatives have been identified as potent activators of caspase-3.[12] Molecular docking studies suggest that the oxygen and nitrogen atoms of the oxadiazole ring form crucial hydrogen bonds with amino acid residues like Gly238 and Cys285 in the active site of caspase-3, leading to its activation and subsequent induction of apoptosis.[12]
Signaling Pathway: Caspase Activation Cascade
Caption: Simplified caspase activation pathway initiated by a 1,2,4-oxadiazole.
Table 1: Structure-Activity Relationship (SAR) of Anticancer 1,2,4-Oxadiazoles
| Compound Series | C3-Substituent | C5-Substituent | Key Finding | Reference |
| Arylsulfonamides | Substituted Aryl | Arylsulfonamide | Discovered as selective carbonic anhydrase (CA) inhibitors with potential anticancer applications. | [5] |
| Diheterocyclic-ribose | Fused Ribose | Substituted Aryl | Introduction of the 1,2,4-oxadiazole improved anticancer activity against multiple cell lines (A549, HeLa, etc.). | [5] |
| Nortopsentin Analogs | Indole Moiety | Thiophene Moiety | Showed moderate antitumor activity; further structural modification is needed. | [5] |
Anti-Infective Agents
The 1,2,4-oxadiazole core is a key pharmacophore in the development of novel agents to combat bacterial, fungal, and viral infections.[7]
Antibacterial Activity: A notable class of 1,2,4-oxadiazole antibiotics has emerged from in silico screening efforts, demonstrating potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][13] These compounds are believed to inhibit cell wall synthesis.[8] SAR studies have revealed that a hydrogen-bond donor on an ancillary aromatic ring (designated the 'A ring') is crucial for antibacterial activity.[8]
Table 2: SAR of 1,2,4-Oxadiazole Antibiotics against S. aureus
| Compound ID | A Ring Substituent | C Ring Variation | MIC (µg/mL) | Key Insight | Reference |
| 1a | Phenol (H-bond donor) | Phenyl | ≤8 | The phenolic OH is critical for activity. | [8] |
| Analog | Anisole (No H-bond donor) | Phenyl | >8 | Loss of H-bond donor capability abolishes activity. | [8] |
| Analog | Pyrazole (H-bond donor) | Phenyl | ≤8 | Heterocyclic H-bond donors are tolerated. | [8] |
| Analog | Carboxylic Acid | Phenyl | Inactive | Acidic groups reduce or abolish activity. | [8] |
Anti-inflammatory and Neuroprotective Roles
1,2,4-Oxadiazoles have been developed as potent and efficacious agonists for cortical muscarinic receptors, which are implicated in cognitive function and are targets for Alzheimer's disease therapy.[14] Others have been designed as inhibitors of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[15] This highlights the scaffold's utility in developing treatments for inflammatory conditions and neurodegenerative diseases.[1]
Future Perspectives: The Evolving Role of the 1,2,4-Oxadiazole
The prominence of the 1,2,4-oxadiazole scaffold in medicinal chemistry is set to continue its upward trajectory.[9] Future research will likely focus on several key areas:
-
Novel Synthetic Routes: Development of more efficient, scalable, and environmentally friendly synthetic methods, leveraging techniques like flow chemistry and biocatalysis.[9]
-
New Biological Targets: Exploration of 1,2,4-oxadiazole derivatives against novel and challenging biological targets, including protein-protein interactions and allosteric sites.
-
Pharmacokinetic Optimization: A deeper understanding of the metabolic fate of the 1,2,4-oxadiazole ring itself, enabling the design of compounds with finely tuned pharmacokinetic and safety profiles.[15]
-
Computational Synergy: Enhanced use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics, to guide the rational design of more potent and selective drug candidates.[9][12]
The 1,2,4-oxadiazole is more than just a stable heterocycle; it is a dynamic tool that empowers medicinal chemists to overcome fundamental challenges in drug design. Its continued exploration and application will undoubtedly lead to the next generation of innovative therapies.
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Discovery and history of 1,2,4-oxadiazole synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of 1,2,4-Oxadiazoles for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities and its role as a versatile bioisostere for ester and amide functionalities. This technical guide provides a comprehensive exploration of the discovery and historical evolution of 1,2,4-oxadiazole synthesis. It delves into the core synthetic methodologies, from the seminal classical routes to contemporary advancements, offering field-proven insights into the causality behind experimental choices. This document is designed to serve as a valuable resource for researchers and professionals in drug discovery and development, providing both a historical perspective and a practical understanding of the synthesis of this important heterocyclic scaffold.
Introduction: The Rise of a Privileged Scaffold
Oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, exist as four distinct isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. Among these, the 1,2,4-oxadiazole ring has garnered significant attention in the scientific community, particularly within the last few decades.[1][2] Its unique electronic properties and structural rigidity make it an ideal framework for the design of novel therapeutic agents. The interest in 1,2,4-oxadiazoles has seen a dramatic increase, which is reflected in the growing number of publications dedicated to its synthesis and biological applications.[2]
The significance of the 1,2,4-oxadiazole core lies in its ability to act as a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles without compromising biological activity.[3][4][5] This has led to the incorporation of the 1,2,4-oxadiazole motif into a wide array of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][6] Notably, it is the only oxadiazole isomer found in natural products, such as Phidianidine A and B, isolated from the sea slug Opisthobranch Phidiana militaris.[1]
This guide will navigate the historical landscape of 1,2,4-oxadiazole synthesis, providing a detailed examination of the foundational methods and the subsequent innovations that have shaped the field.
The Genesis: Tiemann and Krüger's Pioneering Synthesis
The journey of the 1,2,4-oxadiazole began in 1884 with the first successful synthesis reported by Tiemann and Krüger.[1][2][3] Their pioneering work, initially classifying the heterocycle as an "azoxime," laid the groundwork for all subsequent explorations into the chemistry of this ring system.[1][2] The classical Tiemann and Krüger synthesis involves the acylation of an amidoxime with an acyl chloride, followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring.[1][7][8]
This foundational method, while groundbreaking for its time, often resulted in the formation of byproducts and required harsh reaction conditions. Nevertheless, it established the fundamental disconnection approach for constructing the 1,2,4-oxadiazole core, a strategy that continues to be a mainstay in synthetic organic chemistry.
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has predominantly been achieved through two classical and highly versatile approaches: the acylation of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides to nitriles.
The Amidoxime Route: A [4+1] Cyclization Strategy
The most widely employed method for the synthesis of 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its derivatives, such as acyl chlorides, anhydrides, or esters.[1][3][9] This approach can be conceptually understood as a [4+1] fragment condensation, where the four-atom N-C-N-O unit of the amidoxime reacts with a single carbon atom from the acylating agent.
The reaction proceeds through the initial formation of an O-acyl amidoxime intermediate. This intermediate can sometimes be isolated but is often generated in situ and subsequently cyclized under thermal or basic conditions to yield the desired 1,2,4-oxadiazole.[3][10] The choice of coupling reagent and reaction conditions is critical for achieving high yields and minimizing side reactions, such as the cleavage of the O-acyl amidoxime intermediate.[11]
Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via Amidoxime Acylation
-
Amidoxime Preparation: The requisite amidoxime is typically synthesized by reacting a nitrile with hydroxylamine hydrochloride in the presence of a base.[12]
-
Acylation: To a solution of the amidoxime in a suitable aprotic solvent (e.g., dichloromethane, THF), the acylating agent (e.g., acyl chloride, carboxylic acid with a coupling agent like EDC or DCC) is added. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.
-
Cyclization:
-
Thermal Cyclization: The crude O-acyl amidoxime intermediate can be heated in a high-boiling solvent (e.g., toluene, xylene) to induce cyclodehydration.
-
Base-Mediated Cyclization: Alternatively, the intermediate can be treated with a base such as tetrabutylammonium fluoride (TBAF) in THF or a superbase system like NaOH/DMSO at room temperature.[11][13]
-
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Causality in Experimental Choices:
-
Solvent Selection: Aprotic solvents are generally preferred to prevent unwanted side reactions, such as the hydrolysis of the acylating agent or the O-acyl amidoxime intermediate.[11]
-
Base Selection: The choice of base is crucial. For the acylation step, a mild, non-nucleophilic base is used to scavenge the acid produced. For the cyclization, stronger bases are often required to facilitate the intramolecular nucleophilic attack. The use of TBAF is popular due to its high efficacy under mild conditions.[13]
-
One-Pot Procedures: Modern variations often employ one-pot procedures where the acylation and cyclization steps are performed sequentially in the same reaction vessel, improving efficiency and reducing waste.[12][14]
The 1,3-Dipolar Cycloaddition Route: A [3+2] Approach
An alternative classical pathway to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1][3][15] This [3+2] cycloaddition is a powerful tool for forming five-membered heterocyclic rings.
However, this method has some inherent challenges. The triple bond of the nitrile is often unreactive, requiring harsh reaction conditions.[8] Furthermore, nitrile oxides are unstable and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides, which can significantly reduce the yield of the desired product.[1][8] Despite these drawbacks, advancements such as the use of catalysts have improved the feasibility of this route.[1]
Modern Synthetic Innovations
While the classical methods remain relevant, significant efforts have been made to develop more efficient, environmentally friendly, and versatile synthetic protocols for 1,2,4-oxadiazoles.
| Synthetic Advancement | Description | Key Advantages |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate the heterocyclization of amidoximes with acylating agents or in one-pot reactions from nitriles.[1][16] | Dramatically reduced reaction times, often from hours to minutes, and improved yields.[1] |
| One-Pot, Multi-Component Reactions | Combining multiple reaction steps into a single pot without the isolation of intermediates. For example, the reaction of nitriles, hydroxylamine, and an acylating agent in one pot.[12][14] | Increased operational simplicity, reduced waste, and improved overall efficiency. |
| Catalytic Methods | The use of catalysts, such as platinum(IV) for 1,3-dipolar cycloadditions or PTSA-ZnCl₂ for the reaction of amidoximes with nitriles, to facilitate the reaction under milder conditions.[1][14] | Lower reaction temperatures, improved selectivity, and broader substrate scope. |
| Solid-Phase and DNA-Encoded Synthesis | The adaptation of 1,2,4-oxadiazole synthesis to solid supports or for the construction of DNA-encoded libraries (DECLs).[10][16] | Enables high-throughput synthesis and screening of large compound libraries for drug discovery. |
| Novel Reagent Systems | The development of new reagent combinations, such as superbase media (e.g., NaOH/DMSO), to promote cyclization at room temperature.[1][13] | Avoids the need for high temperatures, making the synthesis more accessible and energy-efficient. |
Conclusion and Future Outlook
From its initial discovery by Tiemann and Krüger, the synthesis of the 1,2,4-oxadiazole ring has evolved into a sophisticated and versatile area of organic chemistry. The classical amidoxime and 1,3-dipolar cycloaddition routes have provided a solid foundation, while modern innovations have expanded the synthetic toolbox, enabling the rapid and efficient construction of diverse 1,2,4-oxadiazole derivatives. As a privileged scaffold in drug discovery, the demand for novel and efficient synthetic methodologies will undoubtedly continue to grow. Future research will likely focus on the development of even more sustainable and atom-economical synthetic strategies, as well as the application of these methods to the synthesis of increasingly complex and biologically active molecules.
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Anonymous. (n.d.). Scheme 1: Oxadiazole synthetic route done by Tieman and Krüger in 1884. ResearchGate. [Link]
-
Anonymous. (n.d.). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. ResearchGate. [Link]
-
Rosa, M. F., et al. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its unique electronic properties and rigid structure make it an excellent pharmacophore for engaging with biological targets. Furthermore, the 1,2,4-oxadiazole moiety is frequently employed as a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[2] This guide provides a detailed protocol for the synthesis of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate, a valuable building block for creating more complex molecules, by leveraging the robust and widely adopted reaction between an amidoxime and an acylating agent.[3][4]
The most common and reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the O-acylation of an amidoxime followed by a cyclodehydration reaction.[5][6] This two-stage process offers high efficiency and a straightforward work-up.[5] This application note will detail the synthesis starting from pyridine-4-carboxamidoxime and ethyl chlorooxoacetate, explaining the mechanistic rationale behind the protocol and providing a clear, step-by-step guide for researchers.
Reaction Scheme and Mechanism
The synthesis proceeds via the condensation of pyridine-4-carboxamidoxime with ethyl chlorooxoacetate. The reaction involves an initial O-acylation of the amidoxime, forming a key intermediate, which then undergoes a base- or heat-induced intramolecular cyclization and dehydration to yield the final 1,2,4-oxadiazole product.
Overall Reaction
Caption: Overall two-stage synthesis pathway.
Mechanistic Pathway
The reaction mechanism is a well-established pathway for 1,2,4-oxadiazole formation.[3][5]
-
O-Acylation: The nucleophilic oxygen of the pyridine-4-carboxamidoxime attacks the highly electrophilic carbonyl carbon of ethyl chlorooxoacetate. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrogen chloride (HCl) generated in this step, driving the reaction to completion.
-
Cyclodehydration: The resulting O-acylamidoxime intermediate undergoes an intramolecular nucleophilic attack where the -NH2 group attacks the adjacent carbonyl carbon. This is followed by the elimination of a water molecule, often facilitated by heating, to form the stable aromatic 1,2,4-oxadiazole ring.
Caption: Mechanism of 1,2,4-oxadiazole formation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Part A: Synthesis of Pyridine-4-carboxamidoxime (Starting Material)
The amidoxime precursor is readily synthesized from the corresponding nitrile, 4-cyanopyridine.
Materials and Reagents:
-
4-Cyanopyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-cyanopyridine (1.0 eq) in a mixture of ethanol and water.
-
Add sodium carbonate (1.5 eq) to the solution, followed by hydroxylamine hydrochloride (1.5 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield pyridine-4-carboxamidoxime as a white solid.
Part B: Synthesis of this compound
This protocol details the core cyclization reaction. A critical aspect of this synthesis is the use of a suitable acylating agent; ethyl chlorooxoacetate is highly effective due to its reactivity.[3][7]
Reagents and Equipment
| Reagent/Material | Molecular Wt. | Molar Eq. | Amount | Purpose |
| Pyridine-4-carboxamidoxime | 137.14 g/mol | 1.0 | (User Defined) | Starting Material |
| Ethyl chlorooxoacetate | 136.53 g/mol | 1.1 | (User Defined) | Acylating Agent |
| Pyridine (anhydrous) | 79.10 g/mol | ~10-20 vol | (User Defined) | Solvent & Base |
| Tetrahydrofuran (THF, anhydrous) | 72.11 g/mol | ~10-20 vol | (User Defined) | Alternative Solvent |
| Ethyl Acetate | - | - | (For Work-up) | Extraction Solvent |
| Saturated NaHCO₃ solution | - | - | (For Work-up) | Aqueous Wash |
| Brine | - | - | (For Work-up) | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | (For Work-up) | Drying Agent |
| Silica Gel | - | - | (For Purification) | Stationary Phase |
| Hexane/Ethyl Acetate | - | - | (For Purification) | Mobile Phase |
Step-by-Step Protocol
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Dissolution: To the flask, add pyridine-4-carboxamidoxime (1.0 eq) and anhydrous pyridine (or THF). Stir the mixture at room temperature until the solid is fully dissolved.
-
Acylation: Cool the solution to 0 °C using an ice bath. Add ethyl chlorooxoacetate (1.1 eq) dropwise via the dropping funnel over 15-20 minutes. Causality Note: The dropwise addition at low temperature helps to control the initial exothermic reaction and prevent potential side reactions.
-
Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (in THF, this is ~66 °C; in pyridine, ~115 °C) for 4-6 hours.[3] The cyclodehydration of the intermediate is driven by thermal energy.
-
Monitoring: Track the consumption of the starting material and the formation of the product using TLC (e.g., with a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Ethyl chlorooxoacetate | 4755-77-5 [chemicalbook.com]
One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles: A Detailed Guide for Researchers
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, thereby enhancing the pharmacokinetic profiles of drug candidates.[1][2] Its prevalence in a wide array of therapeutic agents underscores the continuous need for efficient and versatile synthetic methodologies.[3][4][5] This guide provides an in-depth exploration of contemporary one-pot synthesis protocols for 3,5-disubstituted-1,2,4-oxadiazoles, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, offering practical, field-tested protocols and insights to streamline your synthetic endeavors.
The Strategic Advantage of One-Pot Syntheses
Traditional multi-step syntheses of 1,2,4-oxadiazoles often involve the isolation of intermediate amidoximes, which can be unstable and lead to reduced overall yields. One-pot protocols circumvent these challenges by telescoping multiple reaction steps into a single, continuous process. This approach not only improves time and resource efficiency but also minimizes waste and simplifies purification procedures, aligning with the principles of green chemistry.[2]
I. Synthesis from Nitriles, Aldehydes, and Hydroxylamine: A Base-Mediated Cascade
A robust and straightforward one-pot method for constructing 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of nitriles, aldehydes, and hydroxylamine hydrochloride under basic conditions.[6][7][8] A key feature of this protocol is the dual role of the aldehyde, which acts as both a reactant and an oxidant.[6][7]
Mechanistic Rationale
The reaction proceeds through a well-defined sequence of three key steps:
-
Amidoxime Formation: The reaction is initiated by the base-promoted addition of hydroxylamine to the nitrile, generating an amidoxime intermediate in situ.
-
Cyclization to Dihydro-oxadiazole: The newly formed amidoxime then undergoes condensation with a molecule of aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate.
-
Oxidative Aromatization: A second molecule of aldehyde oxidizes the dihydro-oxadiazole intermediate to the final 3,5-disubstituted-1,2,4-oxadiazole, with the aldehyde itself being reduced.
This elegant cascade obviates the need for an external oxidant, simplifying the reaction setup and workup.
Caption: Workflow for the base-mediated one-pot synthesis of 1,2,4-oxadiazoles.
Detailed Protocol: Base-Mediated Synthesis
Materials:
-
Aryl/Alkyl Nitrile (1.0 mmol)
-
Aryl/Alkyl Aldehyde (2.5 mmol)
-
Hydroxylamine Hydrochloride (1.5 mmol)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol)
-
Ethanol (EtOH) / Water (H₂O) mixture
Procedure:
-
To a solution of the nitrile (1.0 mmol) and hydroxylamine hydrochloride (1.5 mmol) in an ethanol/water mixture, add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for the time required to form the amidoxime (typically monitored by TLC).
-
Add the aldehyde (2.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Synthesis from Amidoximes and Carboxylic Acid Derivatives
A highly versatile and widely employed strategy for the one-pot synthesis of 1,2,4-oxadiazoles involves the coupling of amidoximes with carboxylic acids or their derivatives, followed by cyclodehydration.[1][5] The choice of coupling agent and reaction conditions can be tailored to the specific substrates.
A. Superbase-Mediated Synthesis from Amidoximes and Esters
A notable advancement in this area is the use of a superbase medium, such as sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO), to facilitate the reaction between amidoximes and carboxylic acid esters at room temperature.[1][9]
Mechanistic Insight: The strong basicity of the NaOH/DMSO system is crucial for the deprotonation of the amidoxime, enhancing its nucleophilicity. This allows for an efficient attack on the ester carbonyl, leading to an O-acylamidoxime intermediate, which then undergoes base-catalyzed cyclodehydration.
Detailed Protocol: NaOH/DMSO Mediated Synthesis
Materials:
-
Amidoxime (1.0 mmol)
-
Carboxylic Acid Methyl or Ethyl Ester (1.2 mmol)
-
Sodium Hydroxide (NaOH) (2.0 mmol)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of the amidoxime (1.0 mmol) in DMSO, add the carboxylic acid ester (1.2 mmol).
-
Add powdered sodium hydroxide (2.0 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates.[1]
-
After completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
B. Vilsmeier Reagent for Carboxylic Acid Activation
The Vilsmeier reagent provides an effective one-pot route for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids.[1][10] This method offers good to excellent yields and employs readily available starting materials.[1]
Rationale: The Vilsmeier reagent activates the carboxylic acid, forming a highly reactive intermediate that is readily acylated by the amidoxime. Subsequent cyclization yields the desired 1,2,4-oxadiazole.
C. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the synthesis of 1,2,4-oxadiazoles is no exception.[11][12][13] Microwave-assisted one-pot syntheses from amidoximes and carboxylic acids or acyl chlorides offer significantly reduced reaction times and often lead to higher yields.[12][13]
Experimental Advantage: The rapid heating provided by microwaves promotes efficient cyclodehydration of the O-acylamidoxime intermediate, often under solvent-free conditions, which further enhances the green credentials of the synthesis.[13]
Sources
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- 2. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 7. Sci-Hub. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant / Organic & Biomolecular Chemistry, 2016 [sci-hub.box]
- 8. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without a… [ouci.dntb.gov.ua]
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- 12. A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Derivatives
Introduction: The Strategic Importance of 1,2,4-Oxadiazoles and the Drive for Synthetic Efficiency
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry. This five-membered heterocycle is recognized as a versatile bioisostere of amides and esters, offering the advantage of enhanced metabolic stability and improved pharmacokinetic profiles.[1] Its presence in a range of clinically used drugs, such as the antiviral pleconaril and the vasodilator butalamine, underscores its significance in drug design and development. The pursuit of novel therapeutics continues to fuel the demand for efficient and robust methods for the synthesis of diverse 1,2,4-oxadiazole libraries.
Traditionally, the synthesis of 1,2,4-oxadiazoles involves the cyclodehydration of an intermediate O-acylamidoxime, a process that often requires harsh conditions and prolonged reaction times.[1] In the fast-paced environment of drug discovery, such limitations can create significant bottlenecks. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing the need for rapid and efficient chemical transformations. By utilizing microwave irradiation, MAOS offers several advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to minutes, and improved yields.[1][2] This application note provides a comprehensive guide to the microwave-assisted synthesis of 1,2,4-oxadiazole derivatives, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The Mechanistic Advantage of Microwave Synthesis
The accelerated synthesis of 1,2,4-oxadiazoles under microwave irradiation is primarily attributed to the efficient and rapid heating of the reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwaves directly interact with polar molecules in the reaction, leading to rapid and uniform heating. This phenomenon, known as dielectric heating, is particularly effective for the key intramolecular cyclodehydration of the O-acylamidoxime intermediate. The polar nature of this intermediate allows for strong coupling with the microwave irradiation, leading to a localized increase in temperature that significantly accelerates the rate-determining cyclization step. This targeted energy transfer minimizes the formation of byproducts often associated with prolonged exposure to high temperatures in conventional heating methods.
Synthetic Pathways and Protocols
The microwave-assisted synthesis of 1,2,4-oxadiazoles can be broadly categorized into two main approaches: a two-component synthesis from amidoximes and acylating agents, and a one-pot, three-component synthesis from nitriles.
Protocol 1: Two-Component Synthesis from Amidoximes and Carboxylic Acids
This is a widely used and versatile method that involves the coupling of a pre-formed amidoxime with a carboxylic acid, followed by in-situ cyclodehydration under microwave irradiation. The use of a coupling agent is necessary to activate the carboxylic acid.
Experimental Workflow:
Caption: Workflow for the two-component synthesis of 1,2,4-oxadiazoles.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0-1.2 equivalents) and the coupling agent (e.g., HBTU, 1.1 equivalents) in an anhydrous solvent such as DMF or acetonitrile.[1]
-
Activation: Add an organic base, typically N,N-diisopropylethylamine (DIEA) (2.0-3.0 equivalents), to the mixture and stir at room temperature for 5 minutes to activate the carboxylic acid.[1]
-
Amidoxime Addition: Add the amidoxime (1.0 equivalent) to the activated carboxylic acid mixture.
-
Microwave Irradiation: Securely seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a pre-set temperature (typically between 120-160 °C) for a duration of 10 to 30 minutes.[1] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue is then purified by column chromatography on silica gel to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: One-Pot, Three-Component Synthesis from Nitriles
This highly efficient method combines the formation of the amidoxime from a nitrile and hydroxylamine, followed by acylation and cyclization in a single pot, significantly streamlining the synthetic process.
Experimental Workflow:
Caption: Workflow for the one-pot, three-component synthesis.
Detailed Step-by-Step Protocol:
-
Reagent Mixture: In a microwave-safe vessel, combine the nitrile (1.0 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and an acylating agent such as Meldrum's acid or an aldehyde (1.1 equivalents).[3][4] This reaction is often performed under solvent-free conditions.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified power or temperature for a short duration (typically 5-15 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is typically dissolved in an appropriate solvent and purified directly by column chromatography to afford the 3,5-disubstituted-1,2,4-oxadiazole.
Data Presentation: A Comparative Analysis
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods.
| Entry | Starting Materials | Method | Conditions | Time | Yield (%) | Reference |
| 1 | Pyrazole derivative, Benzohydrazides | Conventional | Reflux | 7-9 h | 79-92 | [2] |
| 2 | Pyrazole derivative, Benzohydrazides | Microwave | Irradiation | 9-10 min | 79-92 | [2] |
| 3 | Carboxylic acid, Amidoxime | Conventional | 85 °C | 24 h | 70 | [5] |
| 4 | Carboxylic acid, Amidoxime | Microwave | 150 °C | 15 min | 83 | [5] |
Troubleshooting and Expert Insights
-
Solvent Choice: The choice of solvent can significantly impact the efficiency of microwave heating. Polar solvents such as DMF, acetonitrile, and ethanol are generally preferred as they couple effectively with microwave irradiation. For solvent-free reactions, the polarity of the reactants themselves will determine the heating efficiency.[6]
-
Temperature and Power Control: Modern microwave reactors allow for precise control of either temperature or power. For thermally sensitive substrates, temperature control is recommended to prevent degradation. For robust reactions, power control can lead to very rapid heating and shorter reaction times.
-
Safety Precautions: Microwave synthesis involves heating sealed vessels, which can lead to a buildup of pressure. Always use appropriate, pressure-rated reaction vessels and follow the safety guidelines provided by the microwave reactor manufacturer.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 1,2,4-oxadiazole derivatives. The protocols outlined in this application note demonstrate the ability of this technology to dramatically reduce reaction times, improve yields, and streamline synthetic workflows. By leveraging the principles of microwave chemistry, researchers in drug discovery and development can accelerate the generation of novel compound libraries, ultimately facilitating the identification of new therapeutic agents.
References
- Adib, M., Jahromi, A. H., Tavoosi, N., Mahdavi, M., & Bijanzadeh, H. R. (2006). Microwave-assisted efficient, one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under solvent-free conditions. Tetrahedron Letters, 47(17), 2965–2967.
-
Zakeri, M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. Available at: [Link]
-
Rehman, A., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 27895–27907. Available at: [Link]
-
Lee, K., & Zhang, Y. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925–928. Available at: [Link]
-
Frank, P. V., Girish, K. S., & Kalluraya, B. (2007). Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. Journal of Chemical Sciences, 119(1), 41–46. Available at: [Link]
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Using Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate in anticancer assays
Application Note & Protocols
Title: A Comprehensive Guide to the In Vitro Anticancer Evaluation of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
Abstract
The 1,2,4-oxadiazole heterocyclic nucleus is a scaffold of significant interest in medicinal chemistry, with numerous derivatives demonstrating potent anticancer properties.[1][2][3] These compounds often exert their effects by inducing apoptosis, promoting cell cycle arrest, and modulating key oncogenic signaling pathways.[2][4][5] This application note provides a comprehensive, methodology-driven guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific novel compound, This compound (hereafter referred to as E-124-O). We present a logical, tiered experimental workflow, beginning with broad cytotoxicity screening and progressing to detailed mechanistic assays, including apoptosis and cell cycle analysis. Each protocol is designed to be self-validating and is supported by scientific rationale to explain the causality behind experimental choices.
Introduction: The Rationale for Investigating E-124-O
Cancer remains a leading cause of mortality worldwide, necessitating the continuous discovery of novel therapeutic agents.[1] Heterocyclic compounds are a cornerstone of many approved anticancer drugs.[4] The 1,2,4-oxadiazole moiety, in particular, has been identified as a "privileged structure" due to its ability to interact with various biological targets.[6] Derivatives have been shown to inhibit critical cancer-related enzymes, modulate growth factor signaling, and trigger programmed cell death.[1][7][8]
E-124-O, with its unique pyridinyl and carboxylate substitutions, presents a promising candidate for investigation. Based on the established activities of related 1,2,4-oxadiazole compounds, we hypothesize that E-124-O may exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many 1,2,4-oxadiazole derivatives are known to activate caspase-mediated apoptotic pathways.[4][9]
-
Cell Cycle Disruption: The ability to arrest the cell cycle, preventing uncontrolled proliferation, is a hallmark of many cytotoxic agents.[2][9]
-
Inhibition of Oncogenic Signaling: Specific derivatives have been shown to inhibit key cancer drivers like c-MYC or interfere with kinase signaling cascades.[5][10]
This guide provides the foundational protocols to systematically test these hypotheses.
Integrated Experimental Workflow
A tiered approach is recommended to efficiently characterize the anticancer profile of E-124-O. The workflow begins with a broad assessment of cytotoxicity to determine effective concentration ranges, followed by more focused assays to elucidate the underlying mechanism of action.
Figure 1: Recommended workflow for the in vitro evaluation of E-124-O.
Phase 1 Protocol: Cytotoxicity Screening via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] In live cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) to ~80% confluency.
-
Trypsinize and perform a cell count. Ensure cell viability is >90%.[12]
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[13]
-
Include wells with medium only to serve as a blank control.[13]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of E-124-O in DMSO.
-
Perform serial dilutions of the stock solution in serum-free culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a "vehicle control" group treated with the same percentage of DMSO as the highest drug concentration.
-
Carefully remove the medium from the cells and add 100 µL of the respective drug dilutions or control medium to the wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Sample Data Presentation
| Concentration of E-124-O (µM) | Average Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 5 | 0.95 | 76.0% |
| 10 | 0.63 | 50.4% |
| 25 | 0.31 | 24.8% |
| 50 | 0.15 | 12.0% |
| 100 | 0.08 | 6.4% |
| Calculated IC₅₀ | ~10 µM |
Phase 2 Protocols: Mechanistic Assays
Once the IC₅₀ value is determined, this concentration can be used to investigate the specific mechanism by which E-124-O induces cell death.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[14] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[14][15]
Figure 2: Principle of distinguishing cell populations with Annexin V and PI.
Detailed Protocol: Annexin V/PI Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with E-124-O at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control group.
-
Scientist's Note: A positive control (e.g., treatment with staurosporine) is crucial for validating the assay setup.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize.[17]
-
Centrifuge the collected cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS and centrifuge again.
-
-
Staining:
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately (within 1 hour) by flow cytometry.[14]
-
FITC is detected in the FL1 channel (Ex = 488 nm; Em = 530 nm) and PI is detected in the FL2 or FL3 channel.[17]
-
Use unstained, single-stained (Annexin V only, PI only), and positive control cells to set up compensation and quadrants correctly.
-
Sample Data Presentation
| Treatment Group | Live (Q4: AnnV-/PI-) | Early Apoptotic (Q3: AnnV+/PI-) | Late Apoptotic (Q2: AnnV+/PI+) |
| Vehicle Control | 95.2% | 2.1% | 1.5% |
| E-124-O (10 µM) | 40.5% | 35.8% | 18.3% |
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18] PI is a fluorescent dye that binds stoichiometrically to DNA. Therefore, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2/M phase, having replicated their DNA, will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase.[19]
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with E-124-O at its IC₅₀ concentration as described previously.
-
Harvest cells (both floating and adherent) and wash once with cold 1X PBS.
-
-
Cell Fixation:
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This prevents cell clumping.[19]
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Scientist's Note: Ethanol fixation is preferred for DNA content analysis as it preserves DNA integrity and yields consistent fluorescence.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Expertise Insight: RNase A is essential to degrade cellular RNA, ensuring that PI only binds to DNA and preventing RNA-related background signals.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, measuring fluorescence on a linear scale.[19]
-
Gate out cell doublets and debris to ensure accurate analysis of single-cell events.[20]
-
Use flow cytometry software with cell cycle analysis algorithms to deconvolute the DNA content histogram and quantify the percentage of cells in each phase (G0/G1, S, G2/M).[19]
-
Sample Data Presentation
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.4% | 30.1% | 14.5% |
| E-124-O (10 µM) | 25.1% | 15.6% | 59.3% |
Mechanistic Insights via Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample.[21] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and probing with antibodies specific to the target protein.[21][22] This allows for the semi-quantitative analysis of key proteins involved in apoptosis (e.g., cleaved Caspase-3, Bcl-2) and cell cycle regulation (e.g., Cyclin B1, CDK1), providing deeper mechanistic insights.[22][23]
Figure 3: Hypothetical apoptosis signaling pathway activated by E-124-O.
Detailed Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells in a 10 cm dish with E-124-O (IC₅₀) and a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[24]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate to shear DNA.[24]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[23]
-
Incubate the membrane with a diluted primary antibody specific to your target protein (e.g., anti-cleaved Caspase-3, anti-Cyclin B1, anti-β-actin as a loading control) overnight at 4°C with gentle shaking.[24]
-
Wash the membrane three times for 5 minutes each with TBST.[24]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting chemiluminescent signal using a digital imager or X-ray film.
-
Analyze the band intensities relative to the loading control to assess changes in protein expression.
-
Summary
This application note provides a structured and robust framework for the initial in vitro anticancer evaluation of this compound. By following these detailed protocols, researchers can reliably determine the compound's cytotoxic potency and gain critical insights into its mechanisms of action, specifically regarding the induction of apoptosis and disruption of the cell cycle. The successful application of these assays will provide the foundational data necessary for further pre-clinical development of this promising compound.
References
-
Title: Cell cycle analysis with flow cytometry and propidium iodide. Source: Abcam.
-
Title: Assaying cell cycle status using flow cytometry. Source: National Institutes of Health (NIH).
-
Title: A two-decade overview of oxadiazole derivatives as promising anticancer agents. Source: National Institutes of Health (NIH).
-
Title: Annexin V-FITC Staining Protocol for Apoptosis Detection. Source: Creative Diagnostics.
-
Title: Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Source: MDPI.
-
Title: Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Source: iGEM.
-
Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Source: Bio-Techne.
-
Title: Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Source: MDPI.
-
Title: Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Source: ACS Omega.
-
Title: A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Source: ResearchGate.
-
Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Source: National Institutes of Health (NIH).
-
Title: Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. Source: PubMed.
-
Title: Annexin V staining assay protocol for apoptosis. Source: Abcam.
-
Title: The Annexin V Apoptosis Assay. Source: University of Virginia.
-
Title: MTT assay and its use in cell viability and proliferation analysis. Source: Abcam.
-
Title: MTT Assay Protocol for Cell Viability and Proliferation. Source: Roche.
-
Title: Proliferation & Cell Cycle - Flow Cytometry Guide. Source: Bio-Rad Antibodies.
-
Title: Cell Cycle Analysis with Flow Cytometry. Source: Biocompare.
-
Title: Cell Cycle Protocols. Source: BD Biosciences.
-
Title: Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Source: Medium.
-
Title: MTT assay protocol. Source: Abcam.
-
Title: MTT Cell Proliferation Assay. Source: ATCC.
-
Title: Western Blotting Protocol. Source: Cell Signaling Technology.
-
Title: Western blot protocol. Source: Abcam.
-
Title: MTT Cell Assay Protocol. Source: Texas Children's Hospital.
-
Title: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Source: MDPI.
-
Title: Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Source: National Institutes of Health (NIH).
-
Title: 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Source: MDPI.
-
Title: Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Source: Bio-Techne.
-
Title: Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Source: National Institutes of Health (NIH).
-
Title: Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Source: National Institutes of Health (NIH).
-
Title: Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Source: National Institutes of Health (NIH).
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- 1. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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Protocol for evaluating GSK-3β inhibition by 1,2,4-oxadiazole compounds
Application Notes and Protocols
Topic: Protocol for Evaluating GSK-3β Inhibition by 1,2,4-Oxadiazole Compounds
For: Researchers, scientists, and drug development professionals.
Abstract
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that serves as a pivotal regulatory node in numerous cellular signaling pathways.[1][2] Its dysregulation is implicated in the pathogenesis of severe chronic diseases, including Alzheimer's disease, type 2 diabetes, and various cancers, establishing it as a high-value therapeutic target.[1][3][4] The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing promise as potent and selective GSK-3β inhibitors.[5][6] This document provides a comprehensive, field-proven guide for evaluating the inhibitory potential of novel 1,2,4-oxadiazole compounds against GSK-3β. We present a detailed protocol for a robust, luminescence-based in vitro kinase assay, a confirmatory cell-based assay to assess target engagement in a physiological context, and a framework for rigorous data analysis.
Scientific Background: The Rationale for Targeting GSK-3β
GSK-3β's activity is primarily regulated through inhibitory phosphorylation, most notably at the Serine 9 (Ser9) residue.[7] This phosphorylation is a convergence point for multiple signaling cascades, including the insulin/PI3K/Akt and Wnt/β-catenin pathways. In a resting state, active GSK-3β phosphorylates and thereby marks its substrates, such as glycogen synthase and β-catenin, for inactivation or degradation. Inhibition of GSK-3β, therefore, leads to the activation of these downstream pathways. The development of small molecule inhibitors, such as those based on the 1,2,4-oxadiazole core, offers a promising strategy to therapeutically modulate these processes.[5][6]
Caption: General workflow for an in vitro kinase inhibition assay. [1][8]
Step-by-Step Methodology
1. Reagent Preparation:
-
Kinase Buffer: Prepare and chill on ice.
-
GSK-3β Enzyme: Thaw on ice and dilute to the desired working concentration (e.g., 0.5-1 ng/µL) in cold Kinase Buffer. Titrate the enzyme beforehand to determine the optimal concentration that yields a robust signal within the linear range of the assay.
-
Substrate/ATP Mix: Prepare a 2X working solution in Kinase Buffer. Final concentrations in the reaction should be at or near the Kₘ for both substrate and ATP (e.g., 0.2 µg/µL substrate and 25 µM ATP). [2] 2. Compound Plating (384-well plate):
-
Prepare serial dilutions of the 1,2,4-oxadiazole compounds and the positive control inhibitor in Kinase Buffer. The final DMSO concentration in the assay must be constant across all wells and should not exceed 1%. [1] * Add 1 µL of diluted compound/inhibitor to the appropriate wells.
-
Add 1 µL of Kinase Buffer with the same percentage of DMSO to "No Inhibitor" (Max Activity) control wells.
-
Add 1 µL of Kinase Buffer with DMSO to "No Enzyme" (Background) control wells.
3. Kinase Reaction:
-
Add 2 µL of diluted GSK-3β enzyme to all wells except the "No Enzyme" controls. For these, add 2 µL of Kinase Buffer.
-
Initiate the reaction by adding 2 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume is 5 µL. [2] * Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes. [1][9]Ensure this incubation time falls within the linear range of the reaction, as determined during assay development.
4. Luminescence Detection (ADP-Glo™ Protocol):
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. [2] * Incubate at room temperature for 40 minutes to deplete the remaining ATP. [2] * Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. [2] * Incubate at room temperature for 30-60 minutes. [1]The signal is stable for several hours. [10] * Measure luminescence using a plate-reading luminometer (e.g., SpectraMax, EnVision).
Protocol Part II: Cell-Based Target Engagement Assay (HTRF®)
This protocol measures the inhibitory effect of compounds on GSK-3β activity within a cellular environment by quantifying the phosphorylation of a downstream target.
Materials and Reagents
-
Cell Line: SH-SY5Y (human neuroblastoma) or HEK293 cells. [9]* Cell Culture Medium: DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
HTRF® Detection Kit: E.g., Phospho-GSK3β (Ser9) or a kit for a downstream target like Phospho-Tau. [11]* Lysis Buffer: Provided with the HTRF® kit, supplemented with protease and phosphatase inhibitors.
-
Assay Plates: 96-well clear-bottom plates for cell culture and 384-well low-volume white plates for HTRF® reading. [11]
Step-by-Step Methodology
1. Cell Culture and Plating:
-
Culture cells to ~80% confluency.
-
Plate cells in a 96-well plate at a density of 50,000-100,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂. [11] 2. Compound Treatment:
-
Prepare serial dilutions of the active 1,2,4-oxadiazole compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound-containing medium. Include vehicle (DMSO) controls.
-
Incubate for a predetermined time (e.g., 2-4 hours) to allow for cell penetration and target engagement.
3. Cell Lysis:
-
Remove the medium and add 50 µL of supplemented Lysis Buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis. [11] 4. HTRF® Detection:
-
Transfer 16 µL of lysate from each well of the 96-well plate to a corresponding well in a 384-well white plate. [11] * Prepare the HTRF® antibody detection mix according to the kit manufacturer's protocol.
-
Add 4 µL of the HTRF® detection mix to each well containing lysate.
-
Seal the plate and incubate at room temperature for 4 hours to overnight. [11] * Read the plate on an HTRF®-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis and Interpretation
In Vitro IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%. [8]
-
Data Normalization:
-
Subtract the average background luminescence ("No Enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - [Signal_Inhibitor - Signal_Background] / [Signal_MaxActivity - Signal_Background])
-
-
Curve Fitting:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope equation) with software like GraphPad Prism or similar. [8]This will yield the IC₅₀ value.
-
Data Presentation
Summarize the results in a clear, tabular format for easy comparison of compound potencies.
| Compound | GSK-3β IC₅₀ (nM) |
| 1,2,4-Oxadiazole Cmpd 1 | 150.2 |
| 1,2,4-Oxadiazole Cmpd 2 | 25.8 |
| 1,2,4-Oxadiazole Cmpd 3 | >10,000 |
| CHIR-99021 (Control) | 6.5 [1] |
Interpreting Cell-Based Results
For the HTRF® assay, calculate the ratiometric signal (665 nm / 620 nm) and plot it against the compound concentration. A dose-dependent decrease in the signal, corresponding to reduced phosphorylation of the GSK-3β substrate, confirms the compound's activity in a cellular setting. This provides crucial evidence of the compound's potential as a therapeutic agent.
Trustworthiness and Scientific Integrity
-
Rationale for Controls: The "No Inhibitor" control defines 0% inhibition, while the "No Enzyme" control defines 100% inhibition (background signal). The positive control (e.g., CHIR-99021) validates that the assay system is responsive to known inhibitors.
-
Assay Validation: For high-throughput screening, it is critical to determine the Z'-factor of the assay. A Z'-factor > 0.5 indicates a robust and reliable assay suitable for screening. [12]* Compound Considerations: The 1,2,4-oxadiazole ring is generally stable and soluble in organic solvents like DMSO. [13][14]However, the specific physicochemical properties, such as lipophilicity and solubility, will be dictated by the substituents on the ring. These properties can influence compound behavior in both biochemical and cellular assays. [15]It is essential to ensure compounds are fully solubilized in stock solutions and do not precipitate upon dilution in aqueous assay buffers.
References
- BenchChem. (2025). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay.
- Promega Corpor
- Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors.
- MDPI. (2020).
- Bio-protocol. GSK-3β Enzyme Inhibition Assay.
- Sigma-Aldrich. GSK-3beta Activity Assay Kit (CS099) - Technical Bulletin.
- National Institutes of Health. (2018). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity.
- BPS Bioscience. GSK3β Kinase Assay Kit GSK3 79700.
- PubMed. (2021). Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents.
- Revvity. HTRF Human and Mouse Phospho-GSK3β (Ser9) Detection Kit, 500 Assay Points.
- Revvity. HTRF Human and Mouse Total GSK3β Detection Kit, 500 Assay Points.
- BenchChem. (2025).
- PubMed. (2012). Structure-based optimization of oxadiazole-based GSK-3 inhibitors.
- MDPI. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
- Promega Corpor
- ResearchG
- BenchChem. (2025). A Comparative Guide to the Physical Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers.
- ResearchGate. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
- Promega Corpor
- PubMed Central. (2016).
- ResearchGate. (2014).
- ACS Publications. (2011). Oxadiazoles in Medicinal Chemistry.
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- 6. Structure-based optimization of oxadiazole-based GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: Evaluating Novel Oxadiazole Derivatives Using the MTT Cell Viability Assay
Introduction: The Critical Role of Cell Viability Assays in Drug Discovery
The development of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Among the vast landscape of heterocyclic compounds, oxadiazole derivatives have emerged as a promising scaffold, exhibiting a wide range of biological activities, including significant anticancer properties.[1][2] Many of these derivatives have demonstrated potent cytotoxicity against various cancer cell lines, making them attractive candidates for further development.[3][4][5][6][7] A fundamental step in the preclinical evaluation of these novel compounds is the accurate assessment of their impact on cell viability and proliferation.
This application note provides a detailed guide to employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method for assessing the cytotoxic potential of novel oxadiazole derivatives.[8] We will delve into the biochemical principles of the assay, provide a meticulously detailed protocol, and offer expert insights into data interpretation and troubleshooting, ensuring the generation of reliable and reproducible results.
The Scientific Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for determining cell viability.[8] Its principle lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, water-insoluble formazan product.[9][10] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, predominantly located in the mitochondria of living, metabolically active cells.[9]
The resulting formazan crystals are retained within the cell and are subsequently solubilized using an organic solvent, such as dimethyl sulfoxide (DMSO).[10][11] The concentration of the dissolved formazan, which imparts a purple color to the solution, is directly proportional to the number of viable cells.[9][10] This concentration is quantified by measuring the absorbance of the solution using a spectrophotometer, typically at a wavelength between 550 and 600 nm. A decrease in the number of viable cells, for instance, due to the cytotoxic effects of a test compound, results in a lower absorbance reading.
Caption: Workflow of the MTT assay from cellular uptake to measurement.
Detailed Protocol for Evaluating Oxadiazole Derivatives
This protocol is optimized for adherent cells cultured in 96-well plates. Modifications may be necessary for suspension cells.
Materials and Reagents
-
Cell Culture Medium: Appropriate for the cell line being tested (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT Reagent: 5 mg/mL in sterile PBS. It is crucial to filter-sterilize this solution and store it protected from light at -20°C.[10] The quality of the MTT powder is essential for reliable results.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO).
-
Novel Oxadiazole Derivatives: Dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator: 37°C, 5% CO₂.
-
Microplate reader with a filter for absorbance measurement between 550 and 600 nm.
Experimental Workflow
Caption: Step-by-step experimental workflow for the MTT assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well in 100 µL of culture medium).[12][13] The optimal seeding density should be determined for each cell line to ensure cells are still in the exponential growth phase at the end of the experiment.[9]
-
Seed the cells into a 96-well plate. To minimize the "edge effect," it is advisable to fill the peripheral wells with sterile PBS or medium without cells.[12]
-
-
Cell Adhesion and Treatment:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to adhere.[9]
-
Prepare serial dilutions of the novel oxadiazole derivatives in culture medium from your stock solution. It is important to maintain a final solvent concentration (e.g., DMSO) that is non-toxic to the cells (typically <0.5%).
-
Carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include appropriate controls:
-
Untreated Control: Cells with culture medium only.
-
Vehicle Control: Cells with medium containing the same concentration of the solvent used to dissolve the compounds.
-
Blank: Medium only (no cells) to serve as a background control.
-
-
-
Incubation with Test Compound:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the experimental design.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[14] The use of serum-free medium during this step is crucial to prevent interference from serum proteins.
-
Incubate the plate for 2-4 hours at 37°C.[15] During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11] A reference wavelength of 630 nm or higher can be used to subtract background absorbance. The plate should be read within 1 hour of adding the solubilization solution.
-
Data Analysis and Interpretation
The raw absorbance data needs to be processed to determine the effect of the oxadiazole derivatives on cell viability.
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability: The viability of the treated cells is typically expressed as a percentage of the vehicle control.
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Dose-Response Curve and IC₅₀ Determination:
-
Plot the percentage of cell viability against the concentration of the oxadiazole derivative.[16][17]
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[17]
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability. This value can be interpolated from the dose-response curve.[16][17][18]
-
Sample Data Presentation
| Oxadiazole Derivative Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0% |
| 1 | 1.180 | 0.070 | 94.4% |
| 10 | 0.850 | 0.065 | 68.0% |
| 25 | 0.610 | 0.050 | 48.8% |
| 50 | 0.350 | 0.040 | 28.0% |
| 100 | 0.150 | 0.025 | 12.0% |
Self-Validation and Troubleshooting
A robust protocol includes self-validating controls and a clear understanding of potential pitfalls.
| Problem | Potential Cause | Solution |
| High Background Absorbance | Contamination of medium; phenol red in medium; direct reduction of MTT by the test compound.[12] | Use fresh, sterile reagents. Include a "compound only" control (no cells) to check for direct MTT reduction.[19] Use serum-free medium for MTT incubation. |
| Low Absorbance Readings | Insufficient cell number; short MTT incubation time; incomplete formazan solubilization.[12][15] | Optimize cell seeding density. Increase MTT incubation time (check for MTT toxicity). Ensure complete mixing after adding DMSO. |
| High Variability between Replicates | Inconsistent cell seeding; edge effects; incomplete formazan solubilization. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate.[12] Ensure thorough mixing to dissolve all formazan crystals. |
| Increased Absorbance with Higher Compound Concentration | The compound may be a reducing agent, directly converting MTT to formazan.[19][20][21] | Perform a control experiment with the compound and MTT in a cell-free medium.[14] If interference is confirmed, consider an alternative viability assay. |
Considerations for Novel Oxadiazole Derivatives
When screening novel chemical entities, it is crucial to be aware of potential compound-specific interferences. Some compounds, particularly those with antioxidant properties, can directly reduce MTT, leading to a false-positive signal (i.e., an apparent increase in cell viability).[20][21] Therefore, it is imperative to run a control plate with the oxadiazole derivatives and MTT in cell-free medium to test for any direct chemical reaction.[19] If significant interference is observed, alternative cell viability assays should be considered.
Alternative Cell Viability Assays
While the MTT assay is a gold standard, it is not always the most suitable method. Depending on the experimental needs and potential compound interference, other assays may be more appropriate:
-
MTS, XTT, and WST-1 Assays: These assays produce a water-soluble formazan product, eliminating the need for a solubilization step and reducing the number of handling steps.[22]
-
Resazurin (AlamarBlue) Assay: A fluorescent/colorimetric assay where the blue resazurin is reduced to the pink, highly fluorescent resorufin by viable cells.[22][23]
-
ATP-Based Assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells. This is often considered the most sensitive method for measuring cell viability.[22][24]
Conclusion
The MTT assay is a powerful and accessible tool for the initial screening of novel oxadiazole derivatives for their cytotoxic potential. By understanding the underlying principles, adhering to a meticulous protocol, and being vigilant about potential interferences, researchers can generate high-quality, reliable data. This information is critical for making informed decisions in the drug discovery pipeline and advancing promising compounds toward further preclinical and clinical development.
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Yıldırım, S., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Karpińska, E., & Szymańska, E. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. Retrieved from [Link]
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The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
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Kumar, D., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Journal of Molecular Structure. Retrieved from [Link]
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SlideShare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Mirzayans, R., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. Retrieved from [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
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Grudzień, M., & Chylewska, A. (2019). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Folia Microbiologica. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Retrieved from [Link]
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4B. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]
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Patsnap. (2025). Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining. Retrieved from [Link]
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Karpińska, E., & Szymańska, E. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC. Retrieved from [Link]
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Kumar, A., et al. (2015). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. RSC Advances. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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Application Note: A Systematic Approach to HPLC Method Development for the Purity Assessment of 1,2,4-Oxadiazole Analogs
Abstract
This application note provides a comprehensive guide for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1,2,4-oxadiazole derivatives. These heterocycles are prevalent scaffolds in modern drug discovery, making accurate purity determination critical for regulatory compliance and drug safety.[1][2][3] We will delve into a systematic workflow, from initial analyte characterization and parameter screening to final method optimization and validation overview. The causality behind experimental choices is emphasized, grounding the protocols in established chromatographic principles and regulatory standards such as the United States Pharmacopeia (USP) General Chapter <621> and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]
Introduction: The Analytical Challenge of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a key pharmacophore found in a variety of therapeutic agents.[1][2] Its unique electronic properties and synthetic accessibility have made it a cornerstone in medicinal chemistry. However, the purity and stability of these compounds present distinct analytical challenges. The nitrogen and oxygen heteroatoms impart polarity, and the ring system can be susceptible to degradation, particularly hydrolysis, under certain pH conditions.[8] A well-developed HPLC method must be able to separate the active pharmaceutical ingredient (API) from process-related impurities, synthetic intermediates, and potential degradants.
This guide presents a logical, science-driven approach to developing such a method, ensuring it is not only effective but also compliant with rigorous industry standards.
Foundational Strategy: From Analyte to Method
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. This knowledge informs every subsequent decision in the development process. The overall workflow is a multi-stage process designed to efficiently arrive at a robust and reliable analytical method.
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Application Notes and Protocols for 1,2,4-Oxadiazoles as Potential Anti-inflammatory Agents
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Inflammatory Cascade and the Therapeutic Promise of 1,2,4-Oxadiazoles
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory response is orchestrated by a complex network of signaling pathways and cellular mediators. A key initiating event is the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, by pattern recognition receptors like Toll-like receptor 4 (TLR4) on immune cells, particularly macrophages. This recognition triggers a signaling cascade that culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB).
Activated NF-κB translocates to the nucleus and drives the expression of a plethora of pro-inflammatory genes, leading to the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] While crucial for acute responses, chronic activation of this pathway contributes to tissue damage and the pathogenesis of inflammatory diseases.
The 1,2,4-oxadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities.[2] This five-membered heterocycle is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[2][3] A growing body of evidence highlights the potential of 1,2,4-oxadiazole derivatives as potent anti-inflammatory agents.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key inflammatory enzymes and the modulation of critical signaling pathways.[6][7][8] This document provides a comprehensive guide for researchers on the application of 1,2,4-oxadiazoles as anti-inflammatory agents, detailing their mechanisms of action and providing robust protocols for their in vitro evaluation.
Mechanism of Action: Targeting Key Nodes in the Inflammatory Pathway
The anti-inflammatory effects of 1,2,4-oxadiazoles are primarily attributed to their ability to interfere with two major inflammatory pathways: the NF-κB signaling cascade and the arachidonic acid cascade.
Inhibition of the NF-κB Signaling Pathway
Several studies have demonstrated that 1,2,4-oxadiazole derivatives can effectively suppress the activation of the NF-κB pathway.[5][7][9] This inhibition can occur at multiple levels of the signaling cascade. For instance, some compounds have been shown to prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9] By stabilizing IκB, these compounds prevent the nuclear translocation of the active p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[7][9] The anti-inflammatory activity of certain 1,2,4-oxadiazole-based resveratrol analogs has been directly linked to their potent inhibition of NF-κB activation.[10]
Figure 1. Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazoles.
Inhibition of Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated during inflammation. Several 1,2,4-oxadiazole derivatives have been identified as selective inhibitors of COX-2.[6][11] This selectivity is a highly desirable feature in anti-inflammatory drug design, as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening is recommended to efficiently identify and characterize the anti-inflammatory potential of novel 1,2,4-oxadiazole derivatives.
Primary Screening: The Lipopolysaccharide (LPS)-Induced Macrophage Model
The use of a murine macrophage cell line, such as RAW 264.7, stimulated with LPS is a well-established and robust model for preliminary anti-inflammatory screening.[1][12][13] LPS stimulation mimics bacterial infection and induces a strong inflammatory response, characterized by the release of key inflammatory mediators.[13][14]
Experimental Workflow:
Figure 2. General workflow for in vitro anti-inflammatory screening.
Key Assays for Primary Screening
-
Nitric Oxide (NO) Determination using the Griess Assay: Inducible nitric oxide synthase (iNOS) is upregulated by LPS, leading to a significant increase in NO production. The Griess assay is a simple and cost-effective colorimetric method to quantify nitrite (a stable metabolite of NO) in the cell culture supernatant.[15][16][17] A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.[18][19]
-
Pro-inflammatory Cytokine Quantification by ELISA: Enzyme-linked immunosorbent assays (ELISAs) are highly specific and sensitive for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant.[20][21][22] A dose-dependent decrease in the secretion of these cytokines is a strong indicator of anti-inflammatory efficacy.[14][23]
Detailed Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
1,2,4-Oxadiazole test compounds
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Griess Reagent System (e.g., from Sigma-Aldrich or similar)
-
TNF-α and IL-6 ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific)[20][24]
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the 1,2,4-oxadiazole compounds in DMSO. Dilute the compounds to the desired final concentrations in DMEM. The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with the compounds for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS at a final concentration of 1 µg/mL.[13] Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the supernatant for subsequent analysis.
Protocol 2: Nitric Oxide Measurement (Griess Assay)
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (typically from 1 to 100 µM) in DMEM.
-
Assay: In a new 96-well plate, add 50 µL of the collected cell culture supernatant and 50 µL of the nitrite standards to separate wells.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to all wells and incubate for 5-10 minutes at room temperature, protected from light.[16]
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to all wells and incubate for another 5-10 minutes at room temperature, protected from light.[16]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[19]
-
Calculation: Calculate the nitrite concentration in the samples by interpolating from the standard curve. The percentage inhibition of NO production can be calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100
Protocol 3: TNF-α and IL-6 Measurement (ELISA)
Procedure:
-
Follow the manufacturer's instructions provided with the specific TNF-α and IL-6 ELISA kits.[21][22][24]
-
General Steps: a. Coat the ELISA plate with the capture antibody overnight. b. Block the plate to prevent non-specific binding. c. Add the collected cell culture supernatants and standards to the wells and incubate. d. Wash the plate and add the detection antibody. e. Wash the plate and add the enzyme-linked secondary antibody (e.g., streptavidin-HRP). f. Wash the plate and add the substrate solution to develop the color. g. Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).[25]
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve generated with recombinant cytokines.
Data Interpretation and Structure-Activity Relationship (SAR)
The in vitro screening will generate quantitative data on the inhibitory potency of the synthesized 1,2,4-oxadiazole derivatives. This data, typically expressed as IC50 values (the concentration of the compound that inhibits 50% of the inflammatory response), is crucial for establishing a structure-activity relationship (SAR).[26] By comparing the activity of structurally related compounds, researchers can identify the key chemical moieties responsible for the anti-inflammatory effects. This information is invaluable for the rational design and optimization of more potent and selective anti-inflammatory agents.
Table 1: Representative Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Target | In Vitro Model | IC50 (µM) | Reference |
| Compound 17 | NF-κB | LPS-stimulated RAW 264.7 cells (NO production) | 1.8 | [7] |
| Analog 35 | COX-2 | In vitro enzyme assay | 4.83 | [6] |
| Compound 2 | NF-κB & ROS | LPS-stimulated RAW 264.7 cells | Potent inhibition | [10] |
| Compound 88 | NF-κB | LPS-stimulated BV-2 cells (NO production) | 0.67 | [8] |
Conclusion
The 1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel anti-inflammatory therapeutics. The protocols outlined in this guide provide a robust framework for the in vitro evaluation of these compounds. By systematically screening derivatives and establishing a clear structure-activity relationship, researchers can advance the discovery of potent and selective 1,2,4-oxadiazole-based anti-inflammatory agents with the potential to address the significant unmet medical need in the treatment of chronic inflammatory diseases.
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Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]
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Alfayomy, A. M., et al. (2022). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant activity in LPS-stimulated RAW264.7 Macrophages. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2269-2283. [Link]
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Kim, M. S., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 548-556. [Link]
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Mohan, C. D., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 8, 42. [Link]
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Han, Y., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 14, 1240455. [Link]
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ResearchGate. (n.d.). Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways. [Link]
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Ghorab, M. M., et al. (2019). New oxadiazoles with selective-COX-2 and EGFR dual inhibitory activity. Bioorganic Chemistry, 91, 103164. [Link]
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da Rosa, J. S., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation Research, 71(7-8), 741-758. [Link]
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Wang, Y., et al. (2018). Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models. bioRxiv. [Link]
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Liu, X., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(9), 1045-1059. [Link]
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Hiraoka, Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Analytical Methods in Chemistry, 2013, 736298. [Link]
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ResearchGate. (n.d.). Standard Curve for TNF-α and IL-6 ELISA assay. [Link]
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Fisher, A. J., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-oxadiazole Antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(15), 2954-2958. [Link]
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ResearchGate. (n.d.). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol | Request PDF. [Link]
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ResearchGate. (n.d.). 1,2,4‐Oxadiazole‐based anti‐inflammatory agents and analgesics. [Link]
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Application Notes & Protocols: Molecular Docking of 1,2,4-Oxadiazole Derivatives
Introduction: The Convergence of a Privileged Scaffold and a Powerful Computational Tool
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, often being referred to as a "privileged scaffold".[1][2] Its prominence stems from a combination of favorable properties: the ring is chemically and thermally stable, providing metabolic stability to the parent molecule.[1][3] Furthermore, it frequently serves as a bioisosteric replacement for less stable ester and amide functionalities, a strategy that can improve the pharmacokinetic profile of drug candidates.[4][5][6] The scaffold is present in molecules demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antiparasitic effects.[2][3][7][8]
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to another (a protein or receptor) to form a stable complex.[9][10] This structure-based drug design technique is indispensable for elucidating the molecular basis of a drug's action, screening large virtual libraries of compounds, and guiding the optimization of lead candidates by predicting binding affinity and interaction patterns.[4][11]
This guide provides a detailed protocol for performing molecular docking studies on 1,2,4-oxadiazole derivatives. It is designed for researchers in drug discovery, explaining not just the "how" but the critical "why" behind each step to ensure scientific rigor and the generation of reliable, reproducible results.
Principle and Strategy: A Rationale-Driven Approach
The primary goal of docking 1,2,4-oxadiazole derivatives is to understand how structural modifications influence their binding to a specific protein target. The 1,2,4-oxadiazole ring itself, with its hydrogen bond accepting capabilities, can play a crucial role in anchoring the ligand within the protein's active site.[6] Our strategy is built on a systematic and validated workflow.
Causality Behind Key Choices:
-
Target Selection: The choice of a target protein is paramount and must be based on strong biological evidence. 1,2,4-oxadiazoles have been successfully docked against various targets, including protein kinases like Epidermal Growth Factor Receptor (EGFR), enzymes like Cyclooxygenase-2 (COX-2), and nuclear receptors.[11][12][13][14] For a docking study to be meaningful, a high-resolution (ideally <2.5 Å) crystal structure of the target protein should be available in a public repository like the Protein Data Bank (PDB).
-
Software Selection: Numerous docking programs are available, each with unique algorithms and scoring functions.
-
AutoDock Vina: A widely used, open-source program known for its speed and accuracy. It is an excellent choice for academic research and initial screening.[15][16]
-
Schrödinger Glide: A commercial software suite that is an industry standard, offering multiple levels of precision (HTVS, SP, XP) for balancing speed and rigor.[17][18][19] This protocol will focus on a generalized workflow applicable to most modern docking software, with specific examples referencing AutoDock Vina.
-
Detailed Experimental Protocols
A successful docking experiment is a multi-stage process. Each phase is critical for the integrity of the final results.
Phase 1: Pre-Docking Preparation (The Foundation)
This is the most crucial phase, as errors introduced here will lead to meaningless results. The objective is to prepare biologically relevant structures for both the protein (receptor) and the small molecule (ligand).
Protocol 1: Receptor Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB). Select a structure that is co-crystallized with a ligand in the active site of interest, as this provides a direct reference for validating the docking protocol.
-
Clean the Structure: Load the PDB file into a molecular visualization program (e.g., UCSF ChimeraX, BIOVIA Discovery Studio, or Maestro).
-
Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and ions from the PDB file.[20][21] Rationale: While some water molecules can be critical for binding (bridging interactions), most bulk solvent hinders the docking process. Advanced protocols may selectively retain key water molecules, but for a standard procedure, they are removed.
-
Isolate Protein Chain(s): If the biological unit is a monomer, remove any additional protein chains present in the crystal structure.[21]
-
Remove Existing Ligand: Delete the co-crystallized ligand. Save this ligand in a separate file for later use in protocol validation.
-
-
Process the Protein:
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens, ensuring that polar hydrogens are included.[20][22] Rationale: Hydrogens are essential for defining the correct tautomeric and ionization states of amino acid residues and for forming hydrogen bonds.
-
Assign Partial Charges: Compute and assign partial charges to all atoms (e.g., Gasteiger charges).[16] Rationale: Charges are fundamental to the scoring function's calculation of electrostatic interactions.
-
Handle Missing Residues/Atoms: Check for any missing side chains or loops in the protein structure and use modeling tools (e.g., Prime in the Schrödinger suite, or Modeller) to build and optimize them if they are near the binding site.[20]
-
-
Save in Required Format: Save the prepared receptor structure in the format required by the docking software, such as PDBQT for AutoDock Vina.[11]
Protocol 2: Ligand Preparation
-
Obtain 2D Structures: Draw the 1,2,4-oxadiazole derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structures into 3D coordinates.
-
Energy Minimization: This is a critical step. Perform a geometry optimization using a suitable force field (e.g., MMFF94).[11] Rationale: This process yields a stable, low-energy conformation of the ligand, which is a more realistic starting point for docking. Docking an unminimized, high-energy structure can lead to inaccurate binding poses and scores.
-
Assign Properties:
-
Calculate Partial Charges: As with the receptor, assign partial charges to the ligand atoms.
-
Define Rotatable Bonds: Identify and define the rotatable (torsional) bonds. The docking algorithm will explore different conformations by rotating these bonds.[11]
-
-
Save in Required Format: Save the prepared ligand(s) in the appropriate format (e.g., PDBQT).
Phase 2: The Docking Simulation
Protocol 3: Grid Generation and Execution
-
Define the Binding Site: Load the prepared receptor into the docking software. The binding site is defined by creating a "grid box" — a three-dimensional cube that encompasses the entire active site region.[11][16] Rationale: The grid box confines the search space for the ligand, making the computation more efficient and focused. The algorithm pre-calculates interaction potentials for different atom types on this grid, speeding up the actual docking run.
-
Set Grid Parameters: The center of the grid box should be the geometric center of the active site, often determined from the position of the co-crystallized ligand. The dimensions (x, y, z) should be large enough to allow the ligand to move and rotate freely within the pocket.[16]
-
Configure and Run Docking:
-
Load the prepared receptor and ligand files.
-
Specify the grid parameter file.
-
Set the search algorithm parameters. For AutoDock Vina, a key parameter is exhaustiveness, which controls the amount of computational effort. A higher value increases the probability of finding the true energy minimum but takes longer.[15]
-
Launch the docking job. The software will now explore different poses (orientations and conformations) of the ligand within the grid box and score them.
-
Phase 3: Analysis and Validation (Ensuring Trustworthiness)
Protocol 4: Validation of the Docking Protocol
A protocol must be validated before it can be trusted to predict the binding of new molecules.[23]
-
Re-docking the Native Ligand: Take the original co-crystallized ligand that was removed in Protocol 1, prepare it as per Protocol 2, and dock it back into the receptor's active site using the exact same grid and docking parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Validity: An RMSD value of ≤ 2.0 Å is generally considered a successful validation.[23][24][25] This indicates that the docking protocol is capable of accurately reproducing the experimentally determined binding mode. If the RMSD is higher, the protocol (e.g., grid box size, scoring function, search parameters) must be adjusted and re-validated.
Protocol 5: Analysis of Docking Results
-
Examine Binding Affinity: The primary output is the binding affinity or docking score, typically given in kcal/mol.[26][27] A more negative value indicates a stronger, more favorable predicted binding interaction.[28] Rank your 1,2,4-oxadiazole derivatives based on this score.
-
Visualize Binding Poses: For the top-ranked compounds, use a molecular visualizer to analyze the best-scoring pose. Observe how the ligand fits within the binding pocket.[28]
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein residues. Pay close attention to:
-
Hydrogen Bonds: Identify any hydrogen bonds formed, noting the donor and acceptor atoms and the distance. The nitrogen atoms of the 1,2,4-oxadiazole ring are common hydrogen bond acceptors.[6][28]
-
Hydrophobic Interactions: Note any interactions between nonpolar parts of the ligand and hydrophobic residues of the protein (e.g., Ala, Val, Leu, Phe).
-
Other Interactions: Look for pi-pi stacking, salt bridges, or other relevant interactions.
-
Application Example: Virtual Screening of EGFR Inhibitors
To illustrate the application, consider a hypothetical study to identify potent 1,2,4-oxadiazole-based inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11][13] After validating the docking protocol against the EGFR active site (PDB ID: 1M17), a series of novel derivatives were docked.
| Compound ID | Structure Variation | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residue) |
| Bicalutamide | Standard Drug | -8.5 | Met769, Thr766 |
| OXA-01 | Phenyl group at C3 | -7.9 | Met769 |
| OXA-02 | 4-Chlorophenyl at C3 | -8.8 | Met769, Gln767 |
| OXA-03 | 4-Methoxyphenyl at C3 | -9.2 | Met769, Thr766, Gln767 |
| OXA-04 | 2-Naphthyl group at C3 | -9.5 | Met769, Asp831 |
Analysis: From this data, compounds OXA-03 and OXA-04 emerge as promising candidates, with predicted binding affinities superior to the standard drug. The analysis of interactions reveals that the methoxy group in OXA-03 forms an additional hydrogen bond with Gln767, potentially explaining its improved score over OXA-01 and OXA-02 . This provides a rational, structure-based hypothesis for synthesizing and testing these specific derivatives in experimental binding assays.[29]
Visualization of Workflows and Interactions
Clear diagrams are essential for communicating complex computational workflows.
Caption: A typical workflow for molecular docking studies.
Caption: Key interactions of a 1,2,4-oxadiazole ligand.
Conclusion
Molecular docking is a powerful and rational approach for accelerating the discovery of novel therapeutics based on the versatile 1,2,4-oxadiazole scaffold. By providing atomic-level insights into protein-ligand interactions, it enables the prioritization of compounds for synthesis and biological testing, thereby saving considerable time and resources. The reliability of these computational predictions, however, is entirely dependent on the rigor of the methodology. Adherence to a systematic, validated protocol—from meticulous preparation of receptor and ligand structures to critical analysis of the results—is not merely best practice; it is essential for scientific integrity and success in structure-based drug design.
References
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- Bentham Science Publishers. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
- ACS Publications - American Chemical Society. (n.d.). Oxadiazoles in Medicinal Chemistry.
- MDPI. (n.d.). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents.
- Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina.
- ResearchGate. (2015). How can I validate a docking protocol?
- PubMed Central (PMC). (n.d.). Biological activity of oxadiazole and thiadiazole derivatives.
- BenchChem. (2025). Unlocking Potential: A Comparative Docking Analysis of 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- ECHEMI. (n.d.). How can I validate a docking protocol?
- YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- ResearchGate. (2019). Molecular docking proteins preparation.
- YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- YouTube. (2020). Autodock Vina Tutorial | Molecular Docking for Drug Design | Lec. 10 Part 2 | Dr. Muhammad Naveed.
- PubMed Central (PMC) - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- IntechOpen. (2025). Binding energy score: Significance and symbolism.
- BenchChem. (2025). A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays.
- ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking).
- ResearchGate. (2024). How to interprete and analyze molecular docking results?
- YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina.
- Schrödinger. (n.d.). Docking and scoring.
- Schrödinger. (n.d.). Virtual Screening With GLIDE.
- YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- Harvard University. (n.d.). How to dock molecules with softwares from Schrödinger Inc.
- PubMed Central (PMC). (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- ResearchGate. (2023). Interpretation of Molecular docking results?
- University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
- MDPI. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
- ResearchGate. (2025). (PDF) Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents.
- Schrödinger. (n.d.). Glide.
- ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
- PubMed Central (PMC). (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists.
- Schrödinger. (n.d.). Glide5.5 - User Manual.
- PubMed Central. (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents.
- Journal of Pharmaceutical Research International. (2024). Preparation, and Molecular Docking Study of Some New Tris- Hetero Cyclic Compounds( Pyridyl, 1, 3, 4-Oxadiazole.
- PubMed. (2023). Synthesis, molecular docking and biological evaluation of 1,2,4-oxadiazole based novel non-steroidal derivatives against prostate cancer.
- NIH. (2020). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds.
- Bentham Science Publishers. (2024). Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment.
- Semantic Scholar. (n.d.). [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- PubMed. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to help improve reaction yields and purity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the common challenges encountered during this specific synthesis.
Introduction to the Synthesis
The target molecule, this compound, is a heterocyclic compound of interest in medicinal chemistry. The most reliable and widely used method for constructing the 1,2,4-oxadiazole ring is the cyclocondensation of an amidoxime with a carboxylic acid derivative.[1][2] In this case, the synthesis involves two primary stages:
-
Formation of the Amidoxime: Isonicotinamidoxime is prepared from 4-cyanopyridine and hydroxylamine.[3][4]
-
Acylation and Cyclodehydration: The isonicotinamidoxime is acylated with an activated carboxylate source, typically ethyl chlorooxoacetate, followed by a cyclodehydration reaction to form the final 1,2,4-oxadiazole ring.[5][6]
While straightforward in principle, this pathway is prone to several issues that can significantly impact yield and purity. This guide will walk you through diagnosing and solving these common problems.
Troubleshooting Guide & FAQs
This section addresses the most common experimental issues in a question-and-answer format.
Q1: My reaction yield is very low, and I primarily see an uncyclized intermediate in my LC-MS analysis. What's going wrong?
Answer: This is the most frequent bottleneck in 1,2,4-oxadiazole synthesis and points to an incomplete cyclodehydration of the O-acyl amidoxime intermediate.[5][6] This intermediate is formed when the amidoxime reacts with ethyl chlorooxoacetate, but it requires an additional energetic push to lose a molecule of water and form the stable oxadiazole ring.
Causality: The energy barrier for the intramolecular cyclization is often not met under mild conditions. The O-acyl intermediate is stable enough to be observed but will not efficiently convert to the product without proper promotion.
Solutions:
-
Thermal Cyclization: The most common method is to heat the reaction mixture after the initial acylation step. Refluxing in a higher-boiling aprotic solvent is effective.
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases can promote cyclization, sometimes even at room temperature.[7] However, care must be taken as some bases can promote side reactions.
-
Microwave Irradiation: Microwave heating can dramatically shorten reaction times from hours to minutes by efficiently overcoming the activation energy for cyclization.[6]
Recommended Conditions for Cyclization:
| Method | Reagent/Solvent | Temperature | Typical Time | Key Considerations |
| Thermal | Toluene or Xylene | Reflux (110-140 °C) | 2-12 h | Simple and effective. Ensure anhydrous conditions to prevent hydrolysis. |
| Base-Mediated | TBAF in dry THF | Room Temp | 1-16 h | Excellent for heat-sensitive substrates. TBAF must be anhydrous.[2] |
| Superbase | NaOH or KOH in DMSO | Room Temp | 4-16 h | Very effective but can be too harsh for some functional groups.[7] |
| Microwave | DMF or Dioxane | 120-150 °C | 10-30 min | Rapid optimization, but requires specialized equipment. Monitor for potential degradation.[6] |
Q2: My main impurity is the starting amidoxime. Why isn't it reacting completely?
Answer: The reappearance of the starting amidoxime after the addition of the acylating agent strongly suggests hydrolysis of the O-acyl amidoxime intermediate .[5] This intermediate is highly susceptible to cleavage by water, which breaks it down into the original amidoxime and ethyl oxalyl acid.
Causality: Ethyl chlorooxoacetate is a highly reactive acyl chloride. The resulting O-acyl intermediate retains a very electrophilic carbonyl group, making it prone to attack by nucleophiles, including water.
Solutions:
-
Ensure Anhydrous Conditions: This is critical. Use freshly distilled, dry solvents (e.g., THF, DCM, Toluene) from a solvent purification system or dried over molecular sieves.
-
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Your Reagents: Ensure the isonicotinamidoxime is thoroughly dried before use. If using a base like pyridine or DIPEA, ensure they are also anhydrous.
Q3: I'm having trouble preparing the isonicotinamidoxime starting material with good yield and purity. What is the best procedure?
Answer: The conversion of a nitrile (4-cyanopyridine) to an amidoxime is a standard transformation, but it can be sluggish or generate impurities if not optimized.[8] The key is ensuring a sufficient excess of hydroxylamine and controlling the pH to facilitate the nucleophilic attack on the nitrile carbon.
Causality: The reaction involves the nucleophilic addition of hydroxylamine to the nitrile. The reaction rate is dependent on the concentration of free hydroxylamine, which is liberated from its hydrochloride salt by a base.
Optimized Protocol for Isonicotinamidoxime Synthesis:
-
Setup: In a round-bottom flask, combine 4-cyanopyridine (1.0 eq) and hydroxylamine hydrochloride (1.5 eq).
-
Solvent: Add a mixture of Ethanol:Water (e.g., 3:1 v/v). The water is necessary to dissolve the inorganic salts, while the ethanol helps solubilize the starting nitrile.
-
Base Addition: Add a mild base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5-2.0 eq) portion-wise. Using a strong base like NaOH can lead to side reactions.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, reduce the solvent volume under vacuum. Filter the solid, wash with cold water, and then a small amount of cold ethanol to remove impurities.
-
Drying: Dry the resulting white solid under vacuum to obtain pure isonicotinamidoxime.
Q4: The reaction seems to work, but I get a complex mixture of products, especially when using ethyl chlorooxoacetate. How can I improve selectivity?
Answer: Ethyl chlorooxoacetate is a very reactive bis-electrophile, which can lead to low selectivity.[9] The amidoxime has two nucleophilic sites (the -NH₂ and -NOH oxygens), and competitive acylation can occur. Furthermore, the HCl generated as a byproduct can cause side reactions.
Causality: The high reactivity of the acyl chloride can lead to over-acylation or reaction at the less-desired nitrogen atom. The generated HCl can protonate the pyridine ring, altering its reactivity and solubility, or even catalyze decomposition pathways.
Solutions:
-
Control Stoichiometry and Temperature: Add the ethyl chlorooxoacetate dropwise to the reaction mixture at a low temperature (0 °C) to control the initial exothermic reaction. Use a slight excess (1.1 eq) of the acylating agent, but avoid a large excess.
-
Use a Non-Nucleophilic Base: Incorporate a base like pyridine or N,N-diisopropylethylamine (DIPEA) (1.1-1.2 eq) into the reaction. This base will act as an acid scavenger, neutralizing the HCl byproduct without competing as a nucleophile. Pyridine is often a good choice as it can also serve as the solvent.
-
Consider an Alternative Acylating Source: Instead of the highly reactive acyl chloride, you can use a two-step coupling protocol. React the isonicotinamidoxime with ethyl hydrogen oxalate using a standard peptide coupling agent. This is a much milder and more controlled method.
Alternative Coupling Agent Protocol:
| Component | Reagent | Equivalents |
| Acid | Ethyl Hydrogen Oxalate | 1.1 |
| Amidoxime | Isonicotinamidoxime | 1.0 |
| Coupling Agent | EDC or HATU | 1.2 |
| Additive | HOBt (for EDC) | 1.2 |
| Base | DIPEA | 2.0 |
| Solvent | Anhydrous DMF or DCM | - |
This approach forms the O-acyl intermediate in situ under much milder conditions before proceeding to the thermal cyclization step.[1]
References
-
BenchChem. (n.d.). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. Retrieved from BenchChem Tech Support.[5]
-
Baxendale, I. R., et al. (2012). Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate.[10]
-
Prajapati, N., et al. (2023). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate.[11]
-
BenchChem. (n.d.). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. Retrieved from BenchChem Tech Support.[6]
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.[7]
-
Rossi, E., et al. (2018). Optimization of reduction reaction of 1,2,4-oxadiazole 1a. ResearchGate.[12]
-
Kumar, S., et al. (2021). Conversion of N-acyl amidines to amidoximes: a convenient synthetic approach to molnupirir (EIDD-2801) from ribose. RSC Publishing.[13]
-
Pace, A., et al. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA.[1]
-
Plech, T., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.[2]
-
Nowak, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.[14]
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central.[15]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from organic-chemistry.org.[16]
-
Keefer, C., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health.[3]
-
Wang, L., et al. (2014). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. RSC Publishing.[17]
-
Johnson, C. D., et al. (1971). Intramolecular Catalysis in the Acylation of Amidoximes. RSC Publishing.[18]
-
Nayak, S. K., et al. (2017). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.[19]
-
ChemicalBook. (2023). Ethyl chlorooxoacetate. Retrieved from chemicalbook.com.[9]
-
Gerasimova, E. S., et al. (2006). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate.[20]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2023). Pharmacophore.[21]
-
Gerasimova, E. S., et al. (2006). Synthesis of 1,2,4-Oxadiazoles. ResearchGate.[22]
-
Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch. (2000). Polymer.[4]
-
Sigma-Aldrich. (n.d.). Ethyl chlorooxoacetate 98%. Retrieved from sigmaaldrich.com.
-
Clement, B., et al. (2016). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health.[8]
-
Sidneva, E., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health.[23]
-
PrepChem. (n.d.). Preparation of ethyl chlorooxoacetate. Retrieved from prepchem.com.[24]
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- 18. Intramolecular catalysis in the acylation of amidoximes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 24. prepchem.com [prepchem.com]
Technical Support Center: Navigating the Cyclization of O-Acylamidoxime Intermediates
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into troubleshooting the critical cyclization step of O-acylamidoxime intermediates to form 1,2,4-oxadiazoles. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to resolve challenges in your synthetic workflows.
Introduction: The Crucial Cyclodehydration Step
The formation of the 1,2,4-oxadiazole ring system, a privileged scaffold in medicinal chemistry, predominantly relies on the cyclodehydration of an O-acylamidoxime intermediate.[1] This transformation, while conceptually straightforward, can be fraught with challenges such as incomplete conversion, low yields, and the formation of persistent side products. This guide provides a structured approach to diagnosing and resolving these common issues.
Troubleshooting Guide: A Symptom-Based Approach
This section is organized by the common symptoms observed during reaction monitoring and workup, providing a direct path to identifying the root cause and implementing a solution.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
A low yield of the target oxadiazole with a significant amount of unreacted O-acylamidoxime intermediate is one of the most frequent challenges. This typically points to insufficiently forcing cyclization conditions.
Q: My reaction stalls, leaving a large amount of the O-acylamidoxime intermediate. How can I drive the cyclization to completion?
A: The energy barrier for the intramolecular cyclodehydration may not be overcome under your current conditions. The choice of cyclization method—thermal or base-mediated—is critical and depends on the substrate's stability.
-
Explanation of Causality: The cyclization is essentially a dehydration reaction. Thermally, this requires sufficient energy to induce the intramolecular nucleophilic attack of the amidoxime nitrogen onto the acyl carbonyl, followed by elimination of water. Base-mediated cyclization proceeds by deprotonating the amidoxime, increasing its nucleophilicity and facilitating the ring closure at lower temperatures.[2]
-
Recommended Solutions & Protocols:
-
Increase Thermal Energy: If your substrate is thermally stable, increasing the temperature is the most direct approach.
-
Protocol: Switch to a higher-boiling aprotic solvent such as toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) and heat to reflux. Monitor the reaction by TLC or LC-MS every 1-2 hours.[3]
-
-
Employ a Stronger Base System: For base-sensitive substrates, switching to a more potent, non-nucleophilic base can promote cyclization at or near room temperature.
-
TBAF in Dry THF: Tetrabutylammonium fluoride (TBAF) is an effective base for this transformation in anhydrous tetrahydrofuran (THF).[2]
-
Protocol: To a solution of the O-acylamidoxime (1.0 eq) in anhydrous THF (0.1 M), add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NH₄Cl and extract the product.
-
-
Superbase Systems (MOH/DMSO): A mixture of an alkali metal hydroxide (like NaOH or KOH) in dimethyl sulfoxide (DMSO) creates a "superbasic" medium that can facilitate rapid cyclization.[3][4][5]
-
Protocol: Dissolve the O-acylamidoxime (1.0 eq) in DMSO (0.2 M). Add powdered KOH (2.0 eq) and stir vigorously at room temperature for 10-30 minutes. The reaction is often complete in under an hour.[5]
-
-
-
Utilize Microwave Irradiation: Microwave heating can dramatically reduce reaction times by efficiently transferring energy to the polar solvent and reactants.[6]
-
Protocol: In a microwave-safe vessel, dissolve the O-acylamidoxime in a suitable solvent (e.g., DMF, dioxane). If a base is used (e.g., a catalytic amount of TBAF), add it. Irradiate at a temperature ranging from 100-150 °C for 5-30 minutes. Optimization of time and temperature is crucial.
-
-
Issue 2: Presence of a Major Side Product Corresponding to Hydrolyzed O-Acylamidoxime
The appearance of starting materials (the original amidoxime and the carboxylic acid or its salt) indicates that the intermediate has been cleaved rather than cyclized.
Q: My LC-MS analysis shows significant amounts of the initial amidoxime and carboxylic acid. What is causing the hydrolysis of my intermediate?
A: Cleavage of the O-acylamidoxime is a common side reaction, particularly when protic solvents or adventitious moisture are present, especially under basic or heated conditions.[3][7]
-
Explanation of Causality: The ester linkage in the O-acylamidoxime is susceptible to hydrolysis. Under basic conditions, hydroxide ions can directly attack the acyl carbonyl. Under acidic conditions, the carbonyl is activated towards nucleophilic attack by water. Both pathways lead to the cleavage of the intermediate back to its precursors, competing directly with the desired intramolecular cyclization.[8]
-
Recommended Solutions & Protocols:
-
Ensure Anhydrous Conditions: This is the most critical factor.
-
Protocol: Dry all glassware in an oven ( >100 °C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle hygroscopic bases (like KOH) quickly.[3]
-
-
Minimize Reaction Time and Temperature: Prolonged exposure to even trace amounts of water at high temperatures will favor hydrolysis.
-
Avoid Protic Solvents: Do not use solvents like water, methanol, or ethanol for the cyclization step, as they can act as nucleophiles and promote cleavage.[3]
-
Issue 3: Formation of an Isomeric or Rearranged Product
Sometimes, the desired 1,2,4-oxadiazole is formed but then rearranges to a more stable heterocyclic isomer, especially during purification or storage.
Q: My product's NMR and MS data are inconsistent with the expected 1,2,4-oxadiazole, but suggest an isomer. What is happening?
A: Your product is likely undergoing a Boulton-Katritzky Rearrangement (BKR). This is a well-documented thermal or acid-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles into other heterocyclic systems.[3][9][10]
-
Explanation of Causality: The 1,2,4-oxadiazole ring possesses a relatively weak N-O bond and a low level of aromaticity.[10] The BKR involves a nucleophilic atom in the side chain at the C3 position attacking the N2 atom of the ring, leading to cleavage of the N-O bond and formation of a new, often more stable, heterocycle. This process can be triggered by heat or the presence of acid.[3][10]
-
Recommended Solutions & Protocols:
-
Neutral, Anhydrous Workup: Avoid acidic conditions during the reaction quench and workup. Use a neutral or slightly basic wash (e.g., saturated NaHCO₃ solution) instead of an acid wash.
-
Modify Purification Technique: If rearrangement is observed during silica gel chromatography, the acidic nature of the silica may be the cause.
-
Protocol: Deactivate the silica gel by treating a slurry in your eluent with 1% triethylamine, then remove the excess solvent before packing the column. Alternatively, consider purification by recrystallization or using a different stationary phase like neutral alumina.
-
-
Storage: Store the purified compound in a cool, dry, dark place. If the compound is particularly sensitive, storing it under an inert atmosphere can be beneficial.
-
Reaction Monitoring Workflow
Effective troubleshooting relies on accurate monitoring of the reaction progress. A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Experimental Protocol: TLC and LC-MS Monitoring
-
Baseline (T=0): Before initiating the cyclization (e.g., before adding base or starting heat), take a sample of the reaction mixture containing the O-acylamidoxime intermediate. Run a TLC plate and inject a sample into the LC-MS. This provides the starting Rf value and mass.
-
Reaction Monitoring: Take small aliquots from the reaction at regular intervals (e.g., every 15-30 minutes).
-
TLC Analysis: Spot the starting material, co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar (higher Rf), product spot indicates progress.
-
LC-MS Analysis: Dilute the aliquot and inject it into the LC-MS. Look for the disappearance of the mass peak corresponding to the O-acylamidoxime and the appearance of a new peak with a mass corresponding to the desired 1,2,4-oxadiazole (M - 18). Also, screen for the masses of potential byproducts like the hydrolyzed amidoxime.[11][12][13]
Summary of Troubleshooting Strategies
| Symptom | Probable Cause | Recommended Solution | Key Parameters to Control |
| Low or No Yield | Insufficiently forcing cyclization conditions. | Increase temperature, switch to a high-boiling solvent, use a stronger base (TBAF, MOH/DMSO), or apply microwave irradiation. | Temperature, Base Strength, Reaction Time |
| Hydrolysis of Intermediate | Presence of water or protic solvents. | Ensure strictly anhydrous conditions. Minimize reaction time and temperature. Use aprotic solvents. | Water Content, Solvent Choice, Time |
| Product Rearrangement | Boulton-Katritzky Rearrangement. | Use neutral/anhydrous workup and purification. Deactivate silica gel or use neutral alumina. | pH, Purification Method, Storage Conditions |
Visualizing the Process
Troubleshooting Workflow
Caption: Base-catalyzed cyclization of an O-acylamidoxime.
Frequently Asked Questions (FAQs)
Q1: Can I perform a one-pot synthesis without isolating the O-acylamidoxime intermediate? A: Yes, one-pot procedures are highly efficient. A common method involves reacting the amidoxime with a carboxylic acid derivative (like an ester or acyl chloride) in a MOH/DMSO system. The base facilitates both the initial O-acylation and the subsequent cyclization in the same pot, often at room temperature. [2] Q2: Does the electronic nature of the substituents on the aromatic rings affect the cyclization? A: Generally, the cyclization step is robust and tolerant of a wide range of functional groups. Some studies have found that the electronic nature of substituents on the amidoxime or the acyl group does not have a significant effect on reactivity, especially when using potent systems like MOH/DMSO. [14]However, extremely electron-withdrawing groups could potentially make the acyl carbonyl more susceptible to nucleophilic attack by external nucleophiles (hydrolysis), while bulky steric groups near the reacting centers might slow the rate of cyclization.
Q3: What are the best analytical techniques to confirm the structure of the final 1,2,4-oxadiazole? A: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) is the standard for unambiguous structure confirmation. [14]HRMS will provide the exact mass, confirming the elemental composition, while NMR will give information about the chemical environment of each proton and carbon, confirming the connectivity and the formation of the heterocyclic ring.
References
-
Alimkhan, B., et al. (2025). Room-temperature cyclization of O–acylamidoximes under TBAF catalysis. ResearchGate. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-547. [Link]
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2593. [Link]
-
ResearchGate. (n.d.). Cyclization of O–acylamidoximes into 1,2,4-oxadiazoles in KOH/DMSO medium. [Link]
-
Pace, A., et al. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Chemistry of Heterocyclic Compounds, 57(5), 455-466. [Link]
-
Ross, N. A., et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 31(4), 1157-1163. [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100812. [Link]
-
Ghosh, A., et al. (2018). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. Scientific Reports, 8(1), 17621. [Link]
-
Pace, A. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA. [Link]
-
Wang, S., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 7(40), 36171-36180. [Link]
-
Baykov, S., et al. (2016). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. Synthesis, 48(22), 3830-3838. [Link]
-
Unknown. (2018). HYDROLYSIS REACTIONS. [Link]
-
Unknown. (2018). HYDROLYSIS REACTIONS. [Link]
-
Hao, Y., et al. (2025). LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application. Scientific Reports, 15(1), 13396. [Link]
-
Li, Y., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Scientific Reports, 13(1), 8359. [Link]
-
Mohammadi, A., et al. (2005). An LC-MS-MS method for the determination of cyclizine in human serum. Journal of Chromatography B, 824(1-2), 148-152. [Link]
Sources
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- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. iris.unipa.it [iris.unipa.it]
- 11. LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An LC-MS-MS method for the determination of cyclizine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 1,2,4-Oxadiazole Reaction Mixtures
Welcome to the technical support center for the purification of 1,2,4-oxadiazole reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable heterocyclic compounds. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
The synthesis of 1,2,4-oxadiazoles, while versatile, often results in complex reaction mixtures containing unreacted starting materials, reagents, and various byproducts.[1][2] The successful isolation of the desired product in high purity is critical for subsequent applications, particularly in medicinal chemistry where the 1,2,4-oxadiazole moiety is a recognized bioisostere for amides and esters.[2][3]
This guide is structured to provide direct, actionable advice through a troubleshooting section and a frequently asked questions (FAQ) segment.
Troubleshooting Guide: Common Purification Challenges
The following table outlines common issues encountered during the purification of 1,2,4-oxadiazole reaction mixtures, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty removing unreacted amidoxime. | Amidoximes can be polar and may co-elute with the desired 1,2,4-oxadiazole, especially if the product is also polar. | Aqueous Work-up: Perform an acidic wash (e.g., with 1M HCl) during the liquid-liquid extraction to protonate the basic amidoxime, rendering it water-soluble and easily separable from the organic layer containing the less basic 1,2,4-oxadiazole. |
| Presence of unreacted carboxylic acid. | Incomplete reaction or hydrolysis of intermediates can leave residual carboxylic acid. | Aqueous Work-up: A basic wash (e.g., with saturated NaHCO₃ or 1M NaOH) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be removed in the aqueous phase. |
| Byproducts from coupling agents (e.g., urea from carbodiimides like EDC, or byproducts from HATU/HBTU). | These reagents are common in the synthesis of 1,2,4-oxadiazoles and their byproducts can complicate purification.[4] | Filtration & Extraction: Many urea byproducts are insoluble in common organic solvents like ethyl acetate and can be removed by filtration. For water-soluble byproducts, a simple aqueous wash is often effective. Some syntheses using reagents like 1,1'-carbonyldiimidazole (CDI) are designed to facilitate purification through simple liquid-liquid extraction and filtration.[5] |
| Formation of isomeric or dimeric byproducts. | Side reactions, such as the dimerization of nitrile oxides, can lead to the formation of impurities like furoxans (1,2,5-oxadiazole-2-oxides).[2][4] | Chromatography: Careful selection of the stationary and mobile phases for column chromatography is crucial. A systematic screening of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. In some cases, specialized chromatography (e.g., reverse-phase) may be necessary. |
| Product is an oil or difficult to crystallize. | The presence of impurities can inhibit crystallization. The inherent properties of the molecule may also favor an amorphous or oily state. | Recrystallization: If an initial crystallization attempt fails, re-purify the material by column chromatography to achieve higher purity before re-attempting crystallization. Screen a variety of solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) for recrystallization. |
| Low recovery after column chromatography. | The product may be highly polar and adhere strongly to the silica gel, or it may be volatile. | Chromatography Optimization: Consider using a less active stationary phase like neutral alumina. A gradient elution from a non-polar to a more polar solvent system can improve recovery. For very polar compounds, reverse-phase chromatography (C18 silica) with water/acetonitrile or water/methanol mobile phases may be more suitable. |
Experimental Protocols
Standard Liquid-Liquid Extraction Workflow
-
Quench the reaction: Add water to the reaction mixture.
-
Extract the product: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Wash the organic layer with 1M HCl to remove basic impurities like unreacted amidoxime.
-
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove acidic impurities like unreacted carboxylic acid.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
General Column Chromatography Protocol
-
Adsorb the crude product: Dissolve the crude material in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Prepare the column: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).
-
Load the sample: Carefully add the adsorbed sample to the top of the column.
-
Elute the column: Run the mobile phase through the column, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Collect and analyze fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Strategy
The following diagram illustrates a general decision-making workflow for the purification of a 1,2,4-oxadiazole reaction mixture.
Caption: Decision tree for 1,2,4-oxadiazole purification.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-oxadiazole is showing poor solubility in common organic solvents. How can I purify it?
A1: Poor solubility can be a challenge. If your compound is insoluble in common chromatography solvents, consider using more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution and then adsorbing onto silica for dry loading. For the chromatography itself, you may need to use more polar mobile phases like dichloromethane/methanol. Alternatively, if the compound is crystalline, recrystallization from a suitable hot solvent could be an effective purification method.
Q2: I'm concerned about the stability of my 1,2,4-oxadiazole during purification. Are there any conditions I should avoid?
A2: While the 1,2,4-oxadiazole ring is generally stable, some substituted derivatives can be sensitive to harsh acidic or basic conditions, or high temperatures.[6] It is advisable to use mild conditions for your aqueous work-up (e.g., dilute acids and bases) and to avoid prolonged heating. If you suspect instability on silica gel, consider using a deactivated stationary phase or performing the chromatography at a lower temperature.
Q3: Can I use reverse-phase chromatography for my 1,2,4-oxadiazole?
A3: Yes, reverse-phase high-performance liquid chromatography (HPLC) or flash chromatography can be an excellent purification method, especially for polar 1,2,4-oxadiazoles that are difficult to purify by normal-phase chromatography.[7] A common mobile phase is a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
Q4: Are there "chromatography-free" methods to purify 1,2,4-oxadiazoles?
A4: Yes, considerable research has been dedicated to developing synthetic routes that minimize the need for chromatographic purification.[8][9] These methods often involve the use of polymer-supported reagents, where the excess reagent and byproducts can be removed by simple filtration.[8] Another strategy is to design the reaction conditions such that the product precipitates from the reaction mixture in high purity.[10] If you are consistently facing purification challenges, exploring these alternative synthetic strategies may be beneficial.
Q5: How can I confirm the purity of my final 1,2,4-oxadiazole product?
A5: A combination of analytical techniques should be used to confirm the purity of your compound. High-performance liquid chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful tool to assess purity and confirm the molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. For crystalline solids, determining the melting point can be a good indicator of purity.
References
-
Barrett, A. G. M., Cramp, S. M., Roberts, R. S., & Zecri, F. J. (2000). Chromatography-free synthesis of 1,2,4-oxadiazoles using ROMPGEL-supported acylating reagents. Combinatorial Chemistry & High Throughput Screening, 3(2), 131–138. Available at: [Link]
-
Bhardwaj, N., et al. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Bentham Science Publishers. (2000). Chromatography-Free Synthesis of 1,2,4-Oxadiazoles Using ROMPGEL-Supported Acylating Reagents. Bentham Science. Available at: [Link]
-
Ingenta Connect. (2000). Chromatography-Free Synthesis of 1,2,4-Oxadiazoles Using ROMPGEL-Supported Acylating Reagents. Ingenta Connect. Available at: [Link]
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2567. Available at: [Link]
-
da Silva, A. C. P., et al. (2015). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Visão Acadêmica, 16(2). Available at: [Link]
-
Gallardo, H., & Begnini, I. M. (n.d.). The Synthesis and Liquid Crystal Properties of Some Series Homologues of 1,2,4-Oxadiazole Derivatives. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 259(1), 85-92. Available at: [Link]
-
Saczewski, J., & Saczewski, F. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(5), 111. Available at: [Link]
-
Pace, A., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 22(4), 378-390. Available at: [Link]
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2567. Available at: [Link]
-
Royal Society of Chemistry. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6331-6340. Available at: [Link]
-
Pai, R. T., & Mo, H. (1999). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Bioorganic & Medicinal Chemistry Letters, 9(2), 209-212. Available at: [Link]
-
Carino, A., et al. (2019). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Journal of Medicinal Chemistry, 62(17), 8104-8110. Available at: [Link]
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Optimizing reaction conditions for amidoxime and carboxylic acid heterocyclization
Technical Support Center: Amidoxime & Carboxylic Acid Heterocyclization
Welcome to the technical support center for the heterocyclization of amidoximes and carboxylic acids, a cornerstone reaction for the synthesis of 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
The formation of the 1,2,4-oxadiazole ring is a two-stage process: first, the O-acylation of the amidoxime by an activated carboxylic acid to form an O-acylamidoxime intermediate, followed by a cyclodehydration step.[1][2] Success hinges on balancing the reactivity of these two distinct stages.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis of 1,2,4-oxadiazoles in a direct, question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: My reaction shows a low yield or no product at all. I've confirmed the integrity of my starting materials. What are the likely causes and how can I improve the outcome?
Answer: This is a frequent issue that typically points to one of two critical failures: inefficient activation of the carboxylic acid or failure of the intermediate to cyclize.
Potential Causes & Solutions:
-
Poor Carboxylic Acid Activation: The first step, O-acylation, is analogous to amide bond formation and requires efficient activation of the carboxylic acid.[1] If the acid is not sufficiently activated, the reaction will stall before it even begins.
-
Solution: Re-evaluate your coupling reagent. While many reagents can effect this transformation, some are more robust than others. For challenging substrates, stronger coupling agents are recommended. HATU, in combination with a non-nucleophilic base like DIPEA in an aprotic solvent (e.g., DMF), is highly effective for clean and high-yield reactions.[3][4] Other reliable options include EDC/HOBt and CDI.[5] For particularly stubborn cases, converting the carboxylic acid to the more reactive acyl chloride can be a viable, albeit less direct, strategy.[1][6]
-
-
Failure of O-Acylamidoxime Cyclization: You may be successfully forming the O-acylamidoxime intermediate, but it is not converting to the final product. This is often observable by LC-MS or TLC analysis, where a new spot corresponding to the intermediate appears, and the starting materials are consumed.
-
Solution: The cyclodehydration step is almost always promoted by heat.[7] If you have isolated or detected the intermediate, heating the reaction mixture is the logical next step. Temperatures between 80-120 °C are typical. Microwave-assisted synthesis can dramatically accelerate this step, often reducing reaction times from hours to minutes and improving yields.[7][8][9] In some protocols, the addition of a catalytic amount of a base like potassium hydroxide can facilitate the final ring closure after the initial coupling.[10]
-
-
Substrate Reactivity: Electron-deficient amidoximes or sterically hindered carboxylic acids can be challenging coupling partners, leading to slow or incomplete reactions.[7]
-
Solution: For these substrates, combining a high-activity coupling reagent (like HATU) with thermal or microwave heating in a one-pot procedure is often the best approach.[7] Increasing the reaction time and temperature may also be necessary.
-
Diagram: General Reaction Mechanism
The following diagram illustrates the two-stage pathway from starting materials to the 1,2,4-oxadiazole product.
Caption: Two-stage mechanism for 1,2,4-oxadiazole synthesis.
Issue 2: Significant Side Product Formation
Question: My reaction is messy, with multiple side products observed by LC-MS and TLC. What are these impurities and how can I suppress them?
Answer: Side reactions often compete with the desired pathway, especially if conditions are not optimized. Understanding the likely culprits is key to minimizing their formation.
Potential Causes & Solutions:
-
N-Acylation of the Amidoxime: The amidoxime has two nucleophilic sites: the hydroxyl oxygen and the amino nitrogen. While O-acylation is the productive pathway, competitive N-acylation can occur, leading to a dead-end amide byproduct that will not cyclize.
-
Solution: The choice of base and solvent can influence selectivity. Using a non-nucleophilic, sterically hindered base like DIPEA can favor O-acylation. The O-nucleophilicity of the amidoxime is a key feature to exploit.[11]
-
-
Carboxylic Acid Anhydride Formation: Strong coupling reagents can promote the self-condensation of two molecules of the carboxylic acid to form an anhydride. This consumes your acid and coupling reagent, reducing the overall efficiency.
-
Solution: Control the stoichiometry carefully. Avoid a large excess of the coupling reagent. Adding the coupling reagent slowly to a solution of the carboxylic acid before introducing the amidoxime can sometimes mitigate this.
-
-
Decomposition of Starting Materials or Intermediates: Amidoximes can be thermally labile, and prolonged heating at high temperatures can lead to decomposition. Similarly, the activated carboxylic acid intermediate can be unstable.
-
Solution: If thermal cyclization is required, perform the initial coupling at a lower temperature (e.g., room temperature) to form the more stable O-acylamidoxime intermediate first. Once the starting materials are consumed (monitored by TLC/LC-MS), then apply heat to drive the cyclization. This two-step, one-pot approach often gives cleaner results than heating everything from the start.[7] Microwave heating can be advantageous here as it provides rapid, controlled heating, minimizing the time the reaction mixture spends at high temperatures.[9][12]
-
Diagram: Troubleshooting Flowchart
Use this decision tree to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting common reaction outcomes.
Data & Protocols
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Common Additive | Typical Base | Solvent | Temperature | Key Considerations |
| HATU | None | DIPEA | DMF, DMAc | RT to 50°C | Highly efficient, good for hindered substrates, but expensive.[3][4] |
| EDC | HOBt, HOBt | DIPEA, Et₃N | DCM, DMF | 0°C to RT | Widely used, cost-effective, byproducts are water-soluble.[5][13] |
| CDI | None | None (or cat. base) | THF, DMF | RT to 80°C | Good for one-pot procedures; byproduct is CO₂.[5][10][14] |
| T3P® | None | Pyridine, Et₃N | EtOAc, MeCN | RT to 80°C | Powerful dehydrating agent, byproducts are water-soluble. |
| PS-Carbodiimide | HOBt | DIPEA | Dioxane, THF | 40°C to 150°C | Resin-bound reagent, simplifies purification. Excellent for microwave synthesis.[7] |
General Experimental Protocol (One-Pot, Two-Temperature Procedure)
This protocol is a robust starting point for many substrate combinations using EDC/HOBt.
-
Reagent Preparation:
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in an appropriate anhydrous aprotic solvent (e.g., DMF, 0.2-0.5 M).
-
Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the amidoxime (1.05 eq) to the activated acid mixture.
-
Add a non-nucleophilic base such as DIPEA (1.5 eq).
-
Stir the reaction at room temperature and monitor for the consumption of the starting materials by TLC or LC-MS (typically 2-6 hours). The formation of the O-acylamidoxime intermediate should be observed.
-
-
Cyclization:
-
Once the coupling is complete, heat the reaction mixture to 80-120 °C.
-
Continue to monitor the reaction for the conversion of the intermediate to the final 1,2,4-oxadiazole product (typically 4-24 hours).
-
Alternative: For microwave synthesis, heat the reaction mixture in a sealed microwave vessel at 120-150 °C for 15-60 minutes.[7][15]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) or recrystallization to afford the pure 1,2,4-oxadiazole.
-
References
-
Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100858. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 543-551. [Link]
-
Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(21), 5192. [Link]
-
Wang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925-928. [Link]
-
Pace, A., Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 373-413. [Link]
-
Anonymous. (2015). Coupling reagent and base study for the synthesis of 1,2,4-oxadiazoles a-c. ResearchGate. [Link]
-
Sharma, P., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Medicinal Chemistry, 14(1), 55-76. [Link]
-
Baykov, S., et al. (2020). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. Request PDF on ResearchGate. [Link]
-
Patel, R. P., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 28315-28328. [Link]
-
Clément, F., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(12), 2247. [Link]
-
Sako, M., et al. (2021). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 6(1), 244-252. [Link]
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8279. [Link]
-
Sridhar, A., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 4(1), 33-37. [Link]
-
Sridhar, A., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory. Journal of Young Pharmacists, 4(1), 33-37. [Link]
-
Anonymous. (2024). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. PubMed Central. [Link]
-
Anonymous. (2020). (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... ResearchGate. [Link]
-
Anonymous. (2022). Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Request PDF on ResearchGate. [Link]
-
Anonymous. (2000). The reaction of amidoximes with carboxylic acids or their esters under high-pressure conditions. Request PDF on ResearchGate. [Link]
-
Popov, A. F., et al. (2009). O-nucleophilic features of amidoximes in acyl group transfer reactions. ResearchGate. [Link]
-
Baxendale, I. R., et al. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. ACS Combinatorial Science, 12(1), 82-88. [Link]
-
Shcherbakov, A. M., et al. (2022). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molecules, 27(19), 6296. [Link]
-
Anonymous. (2022). Previously known reactions of amidoximes with carboxylic acid... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. . [Link]
-
Sidneva, E., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7544. [Link]
-
Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. [Link]
-
Anonymous. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. ijcrt.org. [Link]
-
Hopkins, A. P., et al. (2012). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 14(7), 1888-1891. [Link]
-
Anonymous. (2016). Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate. [Link]
-
Baralle, A., et al. (2015). Cyclization Cascades via N-Amidyl Radicals toward Highly Functionalized Heterocyclic Scaffolds. Journal of the American Chemical Society, 137(24), 7684-7687. [Link]
-
Zarubaev, V. V., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry, 54, 116560. [Link]
-
Anonymous. (2019). Intramolecular Cyclization Side Reactions. Request PDF on ResearchGate. [Link]
-
Sabatini, M. T., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(11), 1336. [Link]
-
Anonymous. (2023). Visible-light-induced radical acylation/cyclization of acyl oxime esters with olefins. ResearchGate. [Link]
Sources
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Technical Support Center: Stability Testing of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
Introduction
Welcome to the technical support guide for Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability testing of this compound under typical assay conditions. Understanding the stability of a drug candidate is a critical aspect of pharmaceutical development, ensuring its quality, safety, and efficacy throughout its shelf life.[1]
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring, a pyridine moiety, and an ethyl ester group. Each of these functional groups presents unique stability considerations that must be carefully evaluated. This guide offers a comprehensive approach, combining established scientific principles with practical, field-tested insights to help you navigate potential challenges in your stability studies.
The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.[2][3][4] This information is crucial for establishing recommended storage conditions, re-test periods, and shelf lives.[2][4]
Troubleshooting Guide: Common Issues in Stability Testing
This section addresses specific problems you might encounter during the stability testing of this compound, presented in a question-and-answer format.
Issue 1: Rapid Degradation Observed Under Acidic Conditions
Q: My assay shows a significant loss of the parent compound when subjected to acidic stress (e.g., 0.1 N HCl). What are the likely degradation pathways, and how can I confirm them?
A: Rapid degradation under acidic conditions is expected due to the presence of two acid-labile functional groups: the ethyl ester and the 1,2,4-oxadiazole ring.
-
Causality:
-
Ester Hydrolysis: The ethyl ester group is susceptible to acid-catalyzed hydrolysis, which would yield the corresponding carboxylic acid (3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylic acid) and ethanol.[5] This is a common degradation pathway for ester-containing drug molecules.
-
Oxadiazole Ring Opening: The 1,2,4-oxadiazole ring, while generally stable, can undergo cleavage under harsh acidic conditions.[6][7] This is due to the inherent strain in the ring and the presence of a weak O-N bond.[7] The pyridine ring, being basic, will be protonated under acidic conditions, which can further influence the electronic properties and stability of the attached oxadiazole ring.
-
-
Troubleshooting & Verification Steps:
-
LC-MS Analysis: The most effective way to identify the degradation products is by using Liquid Chromatography-Mass Spectrometry (LC-MS). Look for a mass corresponding to the hydrolyzed carboxylic acid.
-
Co-injection with a Standard: If possible, synthesize or procure a standard of the suspected carboxylic acid degradant and co-inject it with your degraded sample. A matching retention time would provide strong evidence.
-
NMR Spectroscopy: For a more detailed structural elucidation of the degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed if the degradants can be isolated in sufficient quantity.
-
Issue 2: Unexpected Peaks Appearing in the Chromatogram During Thermal Stress Testing
Q: I'm observing the appearance of several new, unidentified peaks in my HPLC chromatogram after exposing the compound to elevated temperatures (e.g., 60°C). What could be the cause?
A: Thermal stress can induce several degradation pathways, including hydrolysis and rearrangements of the oxadiazole ring.
-
Causality:
-
Thermally-Induced Hydrolysis: Even in the absence of strong acids or bases, elevated temperatures can accelerate the hydrolysis of the ethyl ester if moisture is present.
-
Oxadiazole Rearrangement: 1,2,4-oxadiazoles are known to undergo thermal rearrangements to form more stable heterocyclic systems.[7] This is a key intrinsic property of this ring system.
-
Oxidative Degradation: If the experiment is not conducted under an inert atmosphere, oxidation of the pyridine ring could occur, although this is generally less common than hydrolysis or rearrangement.
-
-
Troubleshooting & Verification Steps:
-
Control for Humidity: Repeat the thermal stress study under controlled, low-humidity conditions or under an inert atmosphere (e.g., nitrogen) to see if the degradation profile changes. This will help differentiate between hydrolytic and purely thermal degradation.
-
Forced Degradation Studies: As per ICH guidelines, perform systematic forced degradation studies under various conditions (acidic, basic, oxidative, photolytic, and thermal) to create a comprehensive degradation profile.[2][4][8] This will help in identifying and characterizing the degradants observed under thermal stress.
-
Mass Balance Analysis: Ensure that the sum of the parent compound and all degradation products accounts for close to 100% of the initial amount. This helps to confirm that all major degradants are being detected.
-
Issue 3: Poor Peak Shape and Tailing in HPLC Analysis
Q: My HPLC analysis of this compound consistently shows peak tailing. What are the potential causes and solutions?
A: Peak tailing for a basic compound like this is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality:
-
Silanol Interactions: The pyridine nitrogen is basic and can interact with acidic silanol groups on the surface of the silica-based C18 column, leading to peak tailing.
-
Mobile Phase pH: If the pH of the mobile phase is not adequately controlled, the ionization state of the pyridine ring can vary, leading to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.
-
-
Troubleshooting & Verification Steps:
-
Mobile Phase Optimization:
-
Use a Buffer: Incorporate a buffer (e.g., phosphate or acetate) into your mobile phase to maintain a constant pH. A pH around 3-4 is often a good starting point to ensure the pyridine nitrogen is consistently protonated.
-
Add a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the column.
-
-
Column Selection:
-
Use an End-Capped Column: Modern, well-end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.
-
Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a polar-embedded or a polymer-based column.
-
-
Injection Volume and Concentration: Reduce the injection volume or the concentration of the sample to ensure you are not overloading the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on its chemical structure, the compound should be stored in a cool, dry place, protected from light and moisture to minimize hydrolysis of the ethyl ester and potential degradation of the oxadiazole ring. Long-term storage at -20°C is recommended.
Q2: Is the compound susceptible to photolytic degradation?
A2: Yes, compounds containing aromatic and heterocyclic rings, such as pyridine and oxadiazole, can be susceptible to photolytic degradation. It is crucial to conduct photostability studies as part of the forced degradation testing, as recommended by ICH guidelines.[4] These studies typically involve exposing the compound to a combination of visible and UV light.
Q3: What analytical techniques are most suitable for stability-indicating assays of this compound?
A3: A validated stability-indicating HPLC method with UV detection is the most common and appropriate technique.[9][10] The method should be able to separate the parent compound from all potential degradation products. LC-MS is invaluable for the identification and characterization of these degradants.
Q4: How do I develop a stability-indicating HPLC method for this compound?
A4: To develop a stability-indicating method, you should:
-
Perform forced degradation studies to generate a sample containing the parent compound and its degradation products.[8][11]
-
Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., different organic modifiers like acetonitrile and methanol, and various pH levels) to achieve adequate separation.
-
Optimize the gradient, flow rate, and temperature to ensure good resolution and peak shape for all components.
-
Validate the method according to ICH guidelines, ensuring it is specific, accurate, precise, linear, and robust.
Q5: What are the key takeaways from the ICH Q1A(R2) guideline for the stability testing of this new drug substance?
A5: The ICH Q1A(R2) guideline provides a framework for designing stability studies.[12] Key aspects include:
-
Stress Testing: To identify potential degradation products and establish the intrinsic stability of the molecule.[2][4]
-
Formal Studies: Long-term and accelerated stability studies on at least three primary batches to establish a re-test period.[2][4]
-
Storage Conditions: Specific conditions for long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) testing are defined.[1]
-
Testing Frequency: A defined schedule for testing at different time points throughout the study.[1][4]
Experimental Protocols & Data Presentation
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid compound at 80°C for 48 hours.
-
Dissolve and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Dissolve and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Data Summary Table
| Stress Condition | % Degradation (Approx.) | Major Degradation Products (Tentative) |
| 0.1 N HCl, 60°C | 25-35% | 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylic acid |
| 0.1 N NaOH, 60°C | 40-50% | 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylic acid and potential ring-opened products |
| 3% H₂O₂, RT | 5-15% | Oxidized pyridine derivatives |
| 80°C, Solid State | 10-20% | Hydrolysis product (if moisture is present), potential rearrangement products |
| Photolytic | 5-10% | Photodegradation products |
Visualizations
Workflow for Stability Testing
Caption: A generalized workflow for conducting stability testing of a new drug substance.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing issues.
References
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA).
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).
- ICH STABILITY TESTING GUIDELINES - SNS Courseware.
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
- Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - NIH.
- This compound.
- (PDF) Degradation of Pyridines in the Environment - ResearchGate.
- Ethyl Esters and the Anti-Viral Pro-Drug Tamiflu - YouTube.
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - Scirp.org.
- Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS - PubMed.
- (PDF) Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS - ResearchGate.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” - ResearchGate.
- REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''.
- Hydrolysis of Esters - Medicine LibreTexts.
Sources
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. med.libretexts.org [med.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: A Guide to Overcoming Challenges in Scaling Up 1,2,4-Oxadiazole Synthesis
Welcome to the technical support center dedicated to the synthesis of 1,2,4-oxadiazoles. This guide is meticulously crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up this critical heterocyclic scaffold. The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, often serving as a bioisostere for amides and esters to enhance metabolic stability and modulate target engagement.[1][2] However, transitioning from bench-scale synthesis to larger, process-scale production is fraught with challenges that can impact yield, purity, and safety.
This comprehensive resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to empower you to overcome these hurdles and achieve efficient, scalable, and robust 1,2,4-oxadiazole synthesis.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered during the scale-up of 1,2,4-oxadiazole synthesis.
Q1: My reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the likely culprits?
A1: A decrease in yield upon scale-up is a frequent challenge and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics.[3]
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making uniform heating or cooling difficult. This can lead to localized "hot spots" or "cold spots," promoting the formation of side products or causing the decomposition of reagents and intermediates.[3]
-
Poor Mixing: Inadequate agitation in large reactors can result in concentration and temperature gradients. This non-uniformity can lead to incomplete reactions and an increase in by-product formation.[3]
-
Reagent Addition Rate: The rate at which reagents are added becomes much more critical on a larger scale, especially for exothermic steps. A rate that is manageable in a flask could lead to a dangerous thermal runaway in a large reactor.[3]
-
Extended Reaction Times: Reactions that are complete within hours at the lab scale may require significantly longer to reach completion in a large vessel, potentially leading to the degradation of sensitive compounds.[3]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in scale-up.
Q2: I'm observing a significant amount of a side product with a mass corresponding to the hydrolyzed O-acylamidoxime intermediate. How can I prevent this?
A2: The formation of the O-acylamidoxime intermediate is a key step, but its hydrolysis back to the starting amidoxime and carboxylic acid is a common pitfall, especially under aqueous or protic conditions.[4][5]
-
Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Optimize Cyclization Conditions: The cyclodehydration of the O-acylamidoxime is often the most challenging step.[5] If you are performing a thermal cyclization, ensure the temperature is sufficient. For base-mediated cyclizations, strong, non-nucleophilic bases are generally preferred.[5]
Q3: My final product is unstable and seems to be rearranging during workup and purification. What is happening?
A3: Certain 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a thermal or acid-catalyzed rearrangement known as the Boulton-Katritzky Rearrangement (BKR) to form other heterocyclic systems.[5][6]
-
Maintain Neutral, Anhydrous Conditions: During workup and purification, avoid acidic conditions and ensure all solvents are dry.
-
Storage: Store the purified compound in a cool, dry, and dark environment to minimize degradation.
Q4: Can I use microwave irradiation to accelerate my scale-up synthesis?
A4: Yes, microwave irradiation can be a powerful tool to significantly shorten reaction times, often from hours to minutes, and improve yields.[7][8] It is particularly effective for the cyclization step.[4] However, direct scale-up of microwave-assisted batch reactions can be challenging. For larger quantities, consider continuous flow reactors that incorporate microwave heating.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed analysis of specific challenges and offers structured solutions.
Issue 1: Incomplete Conversion and Low Yield in Amidoxime Acylation
The initial acylation of the amidoxime to form the O-acylamidoxime intermediate is critical for a successful synthesis. Low conversion at this stage is a common bottleneck.
Causality Analysis:
-
Poor Carboxylic Acid Activation: Inefficient activation of the carboxylic acid is a primary reason for poor O-acylamidoxime formation. The choice of coupling agent is paramount.
-
Sub-optimal Reaction Conditions: The solvent, base, and temperature play a significant role in the reaction's success.
-
Purity of Starting Materials: Impurities in the amidoxime or carboxylic acid can interfere with the reaction.[7]
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale & Supporting Evidence |
| Coupling Agent | Switch to a more efficient coupling agent like HATU or HBTU in combination with a non-nucleophilic base such as DIPEA. | HATU has been shown to be highly effective, often leading to cleaner reactions and higher yields with minimal side product formation.[4] Other options like CDI have also proven effective in specific solvent systems like NaOH/DMSO.[7][9] |
| Reaction Solvent | Aprotic solvents like DMF, THF, and acetonitrile are generally preferred. | Protic solvents can interfere with the coupling reagents and promote hydrolysis of the intermediate.[4] |
| Base Selection | Use non-nucleophilic organic bases like DIPEA or triethylamine. | These bases effectively scavenge the acid produced during the reaction without competing with the amidoxime as a nucleophile.[4] |
| Pre-activation | Pre-activate the carboxylic acid with the coupling agent for 15-30 minutes before adding the amidoxime. | This ensures the activated species is fully formed before the nucleophile is introduced, which can improve reaction efficiency.[7] |
Experimental Protocol: Optimized Acylation using HATU/DIPEA
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude O-acylamidoxime can then be taken to the cyclization step, often without further purification.
Issue 2: Challenges in the Cyclodehydration Step
The conversion of the O-acylamidoxime to the 1,2,4-oxadiazole ring is often the most challenging part of the synthesis, especially at scale.
Causality Analysis:
-
Insufficient Thermal Energy: The energy barrier for the cyclization may not be overcome with standard heating.
-
Base Incompatibility: The choice of base can significantly impact the efficiency of the cyclization.
-
Solvent Effects: The polarity and boiling point of the solvent are critical for thermally driven cyclizations.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale & Supporting Evidence |
| Thermal Conditions | Increase the reaction temperature by using a high-boiling solvent like toluene, xylene, or DMF. | Heating is typically necessary to drive the cyclodehydration to completion.[7] |
| Microwave Irradiation | Employ microwave heating to significantly accelerate the cyclization. | Microwave irradiation can reduce reaction times from hours to minutes and often improves yields.[7][8] |
| Base Catalysis | For base-mediated cyclizations, consider using tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF. | TBAF has been shown to be an efficient catalyst for the cyclization of O-acylamidoximes under mild conditions.[9][10] However, on a large scale, the corrosive nature of fluoride ions can be a concern.[10][11] In such cases, tetrabutylammonium hydroxide (TBAH) is a suitable, less corrosive alternative.[10] Superbase systems like NaOH/DMSO have also been used effectively.[6][8] |
| Flow Chemistry | For large-scale synthesis, consider transitioning to a continuous-flow setup. | Flow chemistry offers superior heat and mass transfer, allowing for safer and more controlled reactions at elevated temperatures and pressures.[12] |
Experimental Protocol: Microwave-Assisted, Silica-Supported Cyclization
This method is particularly useful for rapid optimization and can be adapted for flow systems.[13]
-
Following the acylation step, add silica gel (60-120 mesh) to the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the silica-supported O-acylamidoxime.
-
Place the vessel containing the silica-supported intermediate into a microwave reactor.
-
Irradiate the mixture at a suitable power and for an optimized time (e.g., 10-30 minutes) to effect cyclodehydration.
-
After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purify the product by column chromatography or recrystallization.
Workflow for Cyclodehydration Optimization
Caption: Decision tree for optimizing the cyclodehydration step.
Part 3: Safety Considerations for Scale-Up
Scaling up the synthesis of 1,2,4-oxadiazoles, especially those with energetic functionalities like nitro groups, requires a heightened awareness of safety.
-
Starting Materials: Be aware of the potential hazards of your starting materials. For instance, hydroxylamine, often used to prepare amidoximes, is unstable and can decompose violently.[3] Nitro-substituted aromatic compounds can be sensitive to shock and heat.[3]
-
Exothermic Reactions: The cyclization step can be exothermic.[3] On a large scale, this can lead to a rapid increase in temperature and pressure if not properly controlled. Always perform a thermal hazard analysis (e.g., using a reaction calorimeter) before scaling up.
-
Reagent Handling: Handle all reagents, especially coupling agents and strong bases, with appropriate personal protective equipment (PPE) in a well-ventilated area.
Part 4: Alternative Synthetic Routes for Scalability
While the condensation of an amidoxime with a carboxylic acid or its derivative is the most common and widely applied method, other routes may be more suitable for specific targets or for overcoming particular challenges.[1][3]
-
1,3-Dipolar Cycloaddition: The reaction of a nitrile oxide with a nitrile is a convergent approach.[1][9] However, a common side reaction is the dimerization of the nitrile oxide to form a furoxan.[5] Using the nitrile as the solvent or in large excess can favor the desired cycloaddition.[5]
-
One-Pot Procedures: Several one-pot methods have been developed that combine the formation of the amidoxime and its subsequent acylation and cyclization, which can improve process efficiency.[3][7][8]
-
Flow Synthesis: Continuous-flow synthesis offers significant advantages for scale-up, including enhanced safety, better process control, and the potential for higher yields and purity.[12]
Comparison of Common Synthetic Routes
| Synthetic Route | Key Reagents | Advantages | Disadvantages |
| Amidoxime & Acyl Chloride (Two-Step) | Amidoxime, Acyl Chloride, Base | High yields, well-established, broad substrate scope.[1] | Requires pre-synthesis and isolation of amidoximes, multi-step process.[1] |
| Amidoxime & Carboxylic Acid (One-Pot) | Amidoxime, Carboxylic Acid, Coupling Agent | More convergent, avoids handling of acyl chlorides.[1] | Requires careful optimization of coupling agent and reaction conditions. |
| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide Precursor | Convergent, can access different substitution patterns. | Prone to nitrile oxide dimerization.[5] |
| Flow Synthesis | Varies | Excellent heat/mass transfer, enhanced safety, potential for automation.[12] | Requires specialized equipment and process development. |
References
-
Le, T. N., et al. (2014). Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis. BenchChem.
- BenchChem. (2025). Managing Scalability Challenges in the Synthesis of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole. BenchChem.
-
Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles. (2018). ResearchGate. [Link]
- BenchChem. (2025). Comparison of Different Synthetic Routes to 1,2,4-Oxadiazoles. BenchChem.
- Pace, A., et al. (2014).
-
Postnikov, P., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH. [Link]
-
Iizumi, K., et al. (2020). Synthetic methods for 1,2,4-oxadiazoles and 2,5-dihydro-1,2,4-oxadiazoles. ResearchGate. [Link]
- BenchChem. (2025). Troubleshooting Common Side Reactions in 1,2,4-Oxadiazole Synthesis. BenchChem.
-
Organic Chemistry Portal. (2022). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]
-
Postnikov, P., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
- BenchChem. (2025). Identifying and Minimizing Side Products in 1,2,4-Oxadiazole Synthesis. BenchChem.
- Pace, A., et al. (2014). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
-
Barreiro, G., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]
-
de Souza, A. C. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unipa.it [iris.unipa.it]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted 1,2,4-Oxadiazoles
Welcome to the technical support center for the NMR analysis of substituted 1,2,4-oxadiazoles. This guide is designed for researchers, medicinal chemists, and professionals in drug development who encounter challenges in the structural elucidation of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of their NMR spectra.
Introduction
The 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisosteric replacement for esters and amides. However, the interpretation of its NMR spectra can be far from straightforward. The lack of protons directly on the heterocyclic core means that structure confirmation relies heavily on the analysis of signals from the substituents and their long-range correlations to the ring's carbon atoms. Issues such as signal overlap, ambiguous chemical shifts, and difficulty in definitively assigning substituent positions (C3 vs. C5) are common hurdles. This guide provides expert insights and practical protocols to overcome these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the NMR analysis of your substituted 1,2,4-oxadiazole compounds.
Question: My aromatic signals from the C3 and C5 substituents are heavily overlapped in the ¹H NMR spectrum. How can I resolve and assign them?
Answer:
Signal overlapping in the aromatic region is a frequent challenge, especially when both substituents are phenyl rings or other aromatic systems. Here’s a systematic approach to dissect these complex multiplets:
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion, potentially resolving the overlapped signals into distinct multiplets.
-
2D NMR Spectroscopy is Key: When resolution enhancement is insufficient, 2D NMR is the most powerful tool.
-
COSY (Correlation Spectroscopy): A COSY experiment will reveal the proton-proton coupling networks within each individual substituent. This allows you to trace the connectivity of protons within a single aromatic ring.
-
TOCSY (Total Correlation Spectroscopy): If you have complex, overlapping spin systems, a TOCSY experiment can be even more informative than COSY by revealing the entire spin system of a substituent.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations. If one substituent has a proton that is spatially close to a proton on the other substituent or a different part of the molecule, a cross-peak will be observed. This can be invaluable for confirming the relative orientation of the substituents.
-
-
Solvent Titration: Changing the NMR solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can induce differential shifts in the proton resonances, potentially resolving the overlap. Aromatic solvents like Benzene-d₆ are particularly known for their anisotropic effects that can significantly alter the chemical shifts of nearby protons.
Question: I am struggling to definitively assign the ¹³C signals for the C3 and C5 carbons of the oxadiazole ring. How can I distinguish between them?
Answer:
The chemical shifts of the C3 and C5 carbons in a 1,2,4-oxadiazole ring can be quite similar, often falling in the range of 165-180 ppm. Their exact positions are highly dependent on the electronic nature of the attached substituents. Distinguishing them is crucial for confirming the correct isomer.
-
The Power of HMBC (Heteronuclear Multiple Bond Correlation): This is the most direct and reliable method for assigning C3 and C5. The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).
-
Identify a proton on the substituent directly attached to the ring (the α-proton).
-
Look for a 2- or 3-bond correlation from this proton to a carbon within the oxadiazole ring.
-
For example, the protons of a methyl group at C5 will show a ³JCH correlation to the C5 carbon. Similarly, the ortho-protons of a phenyl group at C3 will show a ³JCH correlation to the C3 carbon.
-
-
Predictive ¹³C NMR Calculators: Several software packages and online tools can predict ¹³C NMR chemical shifts. While not a substitute for experimental data, they can provide a good initial hypothesis for your assignments.
-
Consider Substituent Effects: As a general rule, electron-withdrawing groups tend to deshield (shift to higher ppm) the carbon to which they are attached. Conversely, electron-donating groups will cause a shielding effect (shift to lower ppm). By comparing the electronic properties of your C3 and C5 substituents, you can make an educated initial assignment.
Workflow for C3/C5 Assignment using HMBC
Below is a generalized workflow for using an HMBC experiment to assign the C3 and C5 carbons of a 1,2,4-oxadiazole substituted with two distinct groups, R1 and R2.
Caption: Workflow for C3/C5 assignment using HMBC.
Frequently Asked Questions (FAQs)
What are the typical ¹H and ¹³C chemical shift ranges for the 1,2,4-oxadiazole ring?
The 1,2,4-oxadiazole ring itself does not have any protons. The key NMR signatures are the chemical shifts of the two carbon atoms, C3 and C5. These are highly sensitive to the nature of the substituents attached to them.
| Nucleus | Position | Typical Chemical Shift Range (ppm) | Notes |
| ¹³C | C3 | 165 - 175 | The exact shift depends on the electronic properties of the substituent at C3. |
| ¹³C | C5 | 170 - 180 | Often found slightly downfield compared to C3, but this can be reversed. |
Table 1: Characteristic ¹³C NMR Chemical Shift Ranges for the 1,2,4-Oxadiazole Core.
How do different substituents at the C3 and C5 positions influence the NMR spectra?
The electronic properties of the substituents have a profound impact on the chemical shifts of the C3 and C5 carbons.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro groups, esters, or trifluoromethyl groups will deshield the attached carbon, causing its signal to shift downfield (to a higher ppm value).
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups, methoxy groups, or amines will shield the attached carbon, causing its signal to shift upfield (to a lower ppm value).
This predictable electronic influence is a foundational principle in interpreting your spectra. For instance, in a 3-aryl-5-methyl-1,2,4-oxadiazole, the C5 carbon attached to the electron-donating methyl group would be expected to be upfield relative to the C3 carbon attached to the aryl group.
Which 2D NMR experiments are essential for the structural confirmation of substituted 1,2,4-oxadiazoles?
For a comprehensive and unambiguous structure elucidation, a standard suite of 2D NMR experiments is highly recommended:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is essential for assigning the carbon signals of your substituents.
-
HMBC (Heteronuclear Multiple Bond Correlation): As detailed in the troubleshooting section, this is arguably the most crucial experiment. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing you to "walk" through the molecular structure and, most importantly, to link the substituents to their correct positions (C3 or C5) on the oxadiazole ring.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by three bonds). It is used to map out the proton-proton networks within each substituent.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This can be useful for determining the conformation of flexible substituents or for confirming the identity of regioisomers where through-bond correlations might be ambiguous.
Experimental Protocol: HMBC for Regioisomer Assignment
This protocol outlines the steps for acquiring and analyzing an HMBC spectrum to confirm the point of attachment of a substituent.
Objective: To determine if a substituent 'R' is attached to C3 or C5 of the 1,2,4-oxadiazole ring.
Methodology:
-
Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 10-20 mg in 0.6 mL. Ensure the sample is homogeneous and free of particulate matter.
-
Acquisition of Standard Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra. Fully assign all proton and carbon signals for the substituents as much as possible using these 1D spectra.
-
HMBC Experiment Setup:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).
-
Set the long-range coupling delay (often denoted as D6 or cnst2) to optimize for a coupling constant of 8-10 Hz. This typically corresponds to a delay of 50-60 ms and will highlight 2- and 3-bond correlations.
-
-
Data Acquisition: Acquire the 2D HMBC spectrum. The acquisition time will depend on the sample concentration but typically ranges from 30 minutes to a few hours.
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform.
-
On the processed spectrum, identify the signals corresponding to the α-protons of your substituent 'R' on the F2 (proton) axis.
-
From these proton signals, look for cross-peaks along the F1 (carbon) axis.
-
A cross-peak between the α-protons of 'R' and one of the oxadiazole carbons (in the ~165-180 ppm range) provides definitive evidence of a ³JCH correlation.
-
If the correlation is to the carbon at, for example, 170 ppm, you have now unambiguously assigned that carbon as the point of attachment (e.g., C5) and the other oxadiazole carbon by elimination.
-
Self-Validation: The protocol is self-validating because the presence of a clear cross-peak between a specific proton on a substituent and a specific carbon on the heterocycle is a direct piece of evidence for their connectivity through 2-3 bonds. The absence of a correlation can be just as informative.
References
-
Pace, A., Pierro, P., & Mele, A. (2012). A simple and efficient NMR method for the structure elucidation of 3,5-disubstituted 1,2,4-oxadiazole regioisomers. Magnetic Resonance in Chemistry, 50(10), 674–678. [Link]
-
Gomha, S. M., Abdel-Aziz, H. M., & Khedr, M. A. (2016). Synthesis and characterization of some new 3,5-disubstituted-1,2,4-oxadiazoles. Journal of Heterocyclic Chemistry, 53(5), 1541–1546. [Link]
-
Pace, A., & Buscemi, S. (2006). A quick and simple determination of the substitution pattern on the 1,2,4-oxadiazole ring by 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 44(5), 530–532. [Link]
-
Borg, S., & Cativiela, C. (2011). Synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-acyl-α-amino acids. Tetrahedron, 67(25), 4598–4604. [Link]
Technical Support Center: Enhancing the Metabolic Stability of the 1,2,4-Oxadiazole Ring
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for medicinal chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the metabolic stability of the 1,2,4-oxadiazole moiety. Our goal is to equip you with the foundational knowledge and practical protocols required to diagnose and address metabolic liabilities associated with this important heterocyclic scaffold.
The 1,2,4-oxadiazole ring is a valuable and frequently used bioisosteric replacement for ester and amide functionalities in drug design.[1][2][3] This substitution is often intended to improve pharmacokinetic properties by circumventing hydrolysis by esterases and amidases.[3][4] While generally considered to possess good chemical and thermal stability, the 1,2,4-oxadiazole ring can be susceptible to specific metabolic pathways that may limit a compound's in vivo exposure.[1][5] This guide will explore these pathways and provide strategies to mitigate them.
Frequently Asked Questions & Troubleshooting Guide
Q1: My 1,2,4-oxadiazole-containing compound shows poor metabolic stability. What are the likely metabolic pathways?
A1: The primary metabolic liability of the 1,2,4-oxadiazole ring is its susceptibility to reductive metabolism. The weakest point in the ring is the N-O bond, which can undergo enzymatic cleavage.[5][6][7] This metabolic event is a key concern and often leads to ring opening.
Key Metabolic Pathway: Reductive Ring Cleavage
This pathway typically proceeds as follows:
-
Reductive Cleavage: The N-O bond is enzymatically cleaved. This is a reductive process that can be mediated by liver enzymes, sometimes under anaerobic conditions.[7][8]
-
Formation of Intermediates: The initial cleavage results in an unstable intermediate.
-
Hydrolysis and Rearrangement: This intermediate subsequently hydrolyzes to yield more stable, ring-opened metabolites.
The two most common metabolites observed from this pathway are:
It is crucial to remember that substituents attached to the C3 and C5 positions of the oxadiazole ring can also be sites of metabolism (e.g., oxidation, dealkylation). However, if you observe rapid clearance and the appearance of metabolites consistent with a mass shift from ring opening, the heterocycle itself is the likely culprit.
Caption: Primary metabolic pathway of the 1,2,4-oxadiazole ring via reductive cleavage.
Q2: How can I experimentally confirm that the 1,2,4-oxadiazole ring is the site of metabolic instability?
A2: A well-designed in vitro metabolism study is essential to pinpoint the metabolic soft spot. The most common assays are the liver microsomal stability assay and the hepatocyte stability assay.[9][10] The goal is to not only measure the disappearance of the parent compound but also to identify the metabolites being formed.
This process involves incubating your compound with a metabolically active system and analyzing the samples at various time points using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Experimental workflow for identifying the site of metabolic instability.
Causality Check: If the rate of parent compound disappearance correlates with the appearance of metabolites whose masses correspond to ring-opened products (e.g., addition of H₂O), you have strong evidence that the 1,2,4-oxadiazole is the primary site of metabolism.
Q3: What structural modifications can I make to improve the metabolic stability of the 1,2,4-oxadiazole ring?
A3: Once you have confirmed the ring is the liability, several medicinal chemistry strategies can be employed. The choice of strategy depends on the specific structural context of your molecule and the need to preserve its biological activity.
-
Steric Hindrance: Introducing bulky substituents on the groups attached to the C3 or C5 positions of the oxadiazole can physically block the metabolic enzymes from accessing the N-O bond. This is a classic "metabolic blocking" strategy.
-
Modulating Electronics: Adding electron-withdrawing groups to the substituents can potentially increase the stability of the N-O bond, making it less susceptible to reduction. However, this can also alter the physicochemical properties and target affinity of the molecule, so it must be approached with caution.
-
Bioisosteric Replacement: This is often the most effective strategy. It involves replacing the entire 1,2,4-oxadiazole ring with a different heterocyclic ring that has similar physical and chemical properties but improved metabolic stability.[11][12]
-
1,3,4-Oxadiazole: The most common and effective replacement. Studies have shown that the 1,3,4-oxadiazole isomer is significantly more metabolically stable.[13][14][15]
-
Triazoles: 1,2,3- or 1,2,4-triazoles can also serve as effective bioisosteres for amides and esters and may offer a different stability profile.[16]
-
Caption: Decision tree for selecting a strategy to enhance metabolic stability.
Q4: I'm replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole. What are the potential benefits and trade-offs?
A4: This is an excellent strategy, but it's important to understand the full implications of this isomeric swap. The differences arise from their distinct electronic distributions and dipole moments.[15]
| Property | 1,2,4-Oxadiazole (The "Problem") | 1,3,4-Oxadiazole (The "Solution") | Rationale & Reference |
| Metabolic Stability | Susceptible to reductive N-O cleavage | Significantly more stable | The 1,3,4-isomer lacks the weak N-O bond, making it resistant to reductive cleavage.[13][14][15] |
| Lipophilicity (LogD) | Higher | Lower (more polar) | The 1,3,4-isomer generally has a lower LogD, which can be beneficial for overall ADME properties.[13][15] |
| Aqueous Solubility | Lower | Higher | Lower lipophilicity often translates to improved aqueous solubility.[12][15] |
| hERG Inhibition | Can be a liability | Lower potential for hERG inhibition | The more polar nature of the 1,3,4-isomer often leads to weaker interactions with the hERG channel.[13][14][15] |
| Biological Activity | Established for your compound | Potential for reduced activity | CRITICAL TRADE-OFF: The change in ring geometry and electronics can alter the key interactions with the biological target, potentially leading to a loss of potency.[13][14] |
Case Study Insight: In a study on CB₂ receptor ligands, the bioisosteric replacement of a central 1,2,4-oxadiazole with a 1,3,4-oxadiazole resulted in a 10- to 50-fold reduction in receptor affinity, demonstrating the potential negative impact on biological activity despite the expected improvements in physicochemical properties.[13]
Q5: My microsomal stability assay results are highly variable. What are the common pitfalls?
A5: Achieving reproducible data from in vitro metabolism assays requires careful attention to detail. High variability often points to issues with reagents or experimental setup.
| Issue | Potential Cause | Troubleshooting Steps & Best Practices |
| High Variability Across Replicates | Microsome Quality: Microsomes were improperly stored (-80°C is critical), or have undergone multiple freeze-thaw cycles. | Always use high-quality, reputable microsomes. Aliquot upon arrival to minimize freeze-thaw cycles. Run a positive control with a known metabolism rate (e.g., testosterone, verapamil) to qualify each new batch.[16] |
| Metabolism is Too Fast or Too Slow | Incorrect Protein Concentration: The amount of microsomal protein is not optimized for your compound's metabolic rate. | Ensure the reaction is in the linear range. For rapidly metabolized compounds, decrease the protein concentration (e.g., 0.1-0.5 mg/mL). For stable compounds, increase it (e.g., 1-2 mg/mL).[16] |
| No Metabolism Observed (Even for Controls) | Cofactor Degradation: The NADPH cofactor is unstable and has degraded. | Prepare the NADPH solution fresh immediately before the experiment and always keep it on ice.[16] |
| Non-Linear Parent Disappearance | Substrate Saturation: The initial compound concentration is too high, saturating the metabolic enzymes. | The standard starting concentration is 1 µM, which is typically well below the Km for most enzymes. Ensure your initial concentration is not significantly higher. |
| Poor Recovery at Time Zero | Non-specific Binding: The compound is binding to the plasticware (e.g., 96-well plates). | Use low-binding plates. Also, check for stability in buffer without microsomes or NADPH to rule out chemical degradation. |
Detailed Experimental Protocol
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure for determining the intrinsic clearance of a test compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
HLM Stock: Thaw pooled HLM (e.g., 20 mg/mL) on ice. Dilute to an intermediate concentration (e.g., 2 mg/mL) in cold phosphate buffer.
-
Test Compound Stock: Prepare a 1 mM stock solution of your test compound in DMSO. Create a 100 µM intermediate stock by diluting in acetonitrile/water (50:50).
-
NADPH Regenerating System (or Cofactor Stock): Prepare a 10 mM NADPH stock solution in phosphate buffer. Prepare this solution fresh and keep on ice.
-
Quenching Solution: Cold (< -20°C) acetonitrile containing an internal standard (IS) for analytical quantification (e.g., 100 nM tolbutamide, labetalol, or other suitable compound).
2. Incubation Procedure (96-well plate format):
-
Pre-incubation Plate: Add 98 µL of diluted HLM solution (final concentration will be 1 mg/mL) to each well.
-
Initiate Reaction: Add 1 µL of the 100 µM test compound intermediate stock to each well (final concentration will be 1 µM).
-
Pre-warm: Place the plate in a shaking incubator at 37°C for 5 minutes.
-
Start Metabolism: Add 1 µL of 10 mM NADPH to each well to start the reaction (final volume 100 µL). The time of addition is T=0. For negative controls (-NADPH), add 1 µL of buffer instead.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take 25 µL from the incubation wells and add it to a separate 96-well plate containing 100 µL of the cold Quenching Solution. The T=0 sample is taken immediately after adding NADPH.
3. Sample Processing & Analysis:
-
Protein Precipitation: Seal the quenched sample plate and vortex for 2 minutes.
-
Centrifugation: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard.[17]
4. Data Analysis:
-
Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot Data: Plot the natural logarithm (ln) of the % remaining versus time.
-
Determine Rate Constant (k): The slope of the linear portion of this plot is the elimination rate constant (-k).
-
Calculate Half-Life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (k * 1000) / [protein concentration in mg/mL]
References
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- Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct. (PubMed)
- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Oper
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by ... (RSC Publishing)
- Oxadiazoles in Medicinal Chemistry.
- In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. (PubMed)
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- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. (IRIS)
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Validation & Comparative
Validating a Novel Biological Assay: A Practical Guide Using a Known 1,2,4-Oxadiazole Inhibitor
In the landscape of drug discovery and development, the validation of a new biological assay is a critical step that ensures the reliability, reproducibility, and relevance of experimental data. This guide provides a comprehensive, experience-driven framework for validating a novel biochemical assay using a well-characterized 1,2,4-oxadiazole inhibitor as a reference compound. By explaining the causality behind each experimental choice, we aim to equip researchers, scientists, and drug development professionals with the insights to design and execute a robust assay validation plan.
The Strategic Role of a Known Inhibitor in Assay Validation
Utilizing a known inhibitor, in this case, a compound featuring the 1,2,4-oxadiazole scaffold, serves as a cornerstone for validating a new assay. This heterocyclic moiety is prevalent in medicinal chemistry and is known to target a range of enzymes, including kinases, proteases, and histone deacetylases (HDACs).[1][2] By employing an inhibitor with a known mechanism of action and potency against a specific target, we can systematically assess the performance of our new assay. This approach allows us to benchmark our results against established data, thereby providing a high degree of confidence in the assay's ability to identify and characterize novel modulators.
For the context of this guide, we will consider a hypothetical scenario where we are validating a novel fluorescence-based assay for a specific protein kinase, for which our known 1,2,4-oxadiazole is a potent ATP-competitive inhibitor.
The Assay Validation Workflow: A Step-by-Step Approach
A thorough assay validation process can be broken down into several key stages, each designed to probe a different aspect of the assay's performance.
Caption: Competitive binding of ATP and a 1,2,4-oxadiazole inhibitor to the enzyme's active site.
Troubleshooting and Mitigating Assay Interference
Heterocyclic compounds can sometimes interfere with assay readouts through various mechanisms, such as aggregation, fluorescence quenching, or reactivity with assay components. [3][4]If inconsistent results are observed, a systematic troubleshooting approach is necessary. [5][6]This may involve:
-
Visual Inspection of Compound Solutions: Look for precipitation at high concentrations.
-
Counter-screens: Employing an assay format with a different detection modality (e.g., absorbance vs. fluorescence) can help identify technology-specific artifacts.
-
Time-course Experiments: Observe if the inhibition effect changes with pre-incubation time, which could indicate a time-dependent or irreversible inhibitor.
Conclusion
Validating a new biological assay is a meticulous process that underpins the integrity of subsequent drug discovery efforts. By systematically leveraging a known inhibitor, such as a well-characterized 1,2,4-oxadiazole, researchers can rigorously assess and optimize assay performance. The framework presented here, encompassing preliminary optimization, performance characterization through IC50 and Z'-factor determination, and confirmation of specificity and mechanism of action, provides a robust pathway to developing a reliable and high-quality assay. This disciplined approach not only builds confidence in the generated data but also accelerates the journey toward identifying and characterizing novel therapeutic candidates.
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Yang, F., et al. (2019). Discovery of 1,2,4-oxadiazole-Containing hydroxamic acid derivatives as histone deacetylase inhibitors potential application in cancer therapy. PubMed. Available at: [Link]
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Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. National Institutes of Health. Available at: [Link]
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Lombardo, M., et al. (2021). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ACS Medicinal Chemistry Letters. Available at: [Link]
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Maccarrone, M., et al. (2013). Chiral 1,3,4-Oxadiazol-2-ones as Highly Selective FAAH Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Gomha, S. M., et al. (2022). Oxadiazole derivatives: Histone Deacetylase Inhibitors in anticancer therapy and drug discovery. ResearchGate. Available at: [Link]
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Abdel-Gawad, H., et al. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. National Institutes of Health. Available at: [Link]
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Chegaev, K., et al. (2018). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available at: [Link]
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Valente, S., et al. (2014). 1,3,4-Oxadiazole derivatives with activity of focal-adhesion kinase inhibitors. ResearchGate. Available at: [Link]
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International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. University of Dundee. Available at: [Link]
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Junior, N. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. Available at: [Link]
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Molecular Biology. (n.d.). Assay Troubleshooting. MB - About. Available at: [Link]
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Baell, J., & Walters, M. A. (2014). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]
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Paolini, G. V., et al. (2010). How Desirable Are Your IC50s? A Way to Enhance Screening-Based Decision Making. ResearchGate. Available at: [Link]
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McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. Available at: [Link]
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Lounnas, V., et al. (2021). Drug dose-response data analysis. Towards Data Science. Available at: [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
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Wikipedia. (2023). Z-factor. Wikipedia. Available at: [Link]
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Collaborative Drug Discovery. (2023). Plate Quality Control. CDD Support. Available at: [Link]
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Martens, S. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]
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Robers, M. B., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
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Study.com. (n.d.). Assay Performance, Validation & Troubleshooting. Study.com. Available at: [Link]
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Dahler, A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Available at: [Link]
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RPubs. (2018). Dose-Response Curve Analysis. RPubs. Available at: [Link]
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G-Biosciences. (n.d.). Protease Assay™. G-Biosciences. Available at: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Ismail, M. M. F., et al. (2019). 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. European Journal of Medicinal Chemistry. Available at: [Link]
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Wsól, A., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available at: [Link]
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Ghafouri, R., et al. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. PMC. Available at: [Link]
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Łażewska, D., & Kieć-Kononowicz, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available at: [Link]
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Long, Y., et al. (2019). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). PMC. Available at: [Link]
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Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]
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Navigating the Structure-Activity Landscape of 3-Pyridin-4-yl-1,2,4-Oxadiazole Analogs as Potent Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The 3-pyridin-4-yl-1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this heterocyclic core, offering a comparative overview of analog performance against key oncological targets such as Phosphoinositide 3-kinase (PI3K) and Glycogen Synthase Kinase 3β (GSK-3β). By synthesizing data from multiple studies, this document aims to equip researchers with the insights necessary to navigate the chemical space of these promising compounds and guide future drug discovery efforts.
The 1,2,4-Oxadiazole Core: A Versatile Scaffold in Kinase Inhibition
The 1,2,4-oxadiazole ring serves as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] Its rigid, planar structure provides a well-defined orientation for substituents to interact with the active site of target proteins. The incorporation of a pyridin-4-yl moiety at the 3-position is a key feature, as the pyridine nitrogen can act as a crucial hydrogen bond acceptor, a common interaction motif in the hinge region of many kinase ATP-binding sites.
Structure-Activity Relationship (SAR) Analysis: Unlocking Potency and Selectivity
Systematic modifications of the 3-pyridin-4-yl-1,2,4-oxadiazole scaffold have revealed critical insights into the structural requirements for potent kinase inhibition. The following sections dissect the SAR at different positions of the molecule.
The Significance of the Pyridin-4-yl Moiety
The position of the nitrogen atom in the pyridine ring is crucial for activity. The pyridin-4-yl isomer consistently demonstrates superior potency compared to pyridin-2-yl or pyridin-3-yl analogs in many kinase inhibitor series. This is attributed to the optimal positioning of the nitrogen to form a hydrogen bond with the hinge region of the kinase. While direct SAR data for the 3-pyridin-4-yl-1,2,4-oxadiazole core across different pyridine isomers is limited in the public domain, broader kinase inhibitor research supports the importance of this specific arrangement. For instance, SAR studies of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers have shown that the 3-phenyl group can be effectively replaced by a pyridyl group to maintain potent activity.[2]
Impact of Substituents at the 5-Position of the 1,2,4-Oxadiazole Ring
The substituent at the 5-position of the 1,2,4-oxadiazole ring plays a pivotal role in determining both the potency and selectivity of the analogs. This position is often directed towards the solvent-exposed region of the ATP-binding pocket, allowing for significant structural diversity.
In the context of anticancer activity, attaching a benzothiazole moiety at the 5-position has yielded compounds with notable potency. For example, 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole demonstrated an IC50 value of 4.96 µM against the CaCo-2 colon cancer cell line.[3] Further modification of the benzothiazole ring, such as the addition of a hydroxymethyl group, led to a significant increase in potency against the DLD1 colorectal cancer cell line, with an IC50 of 0.35 µM.[3]
For GSK-3β inhibition, the introduction of a 4-sulfamidophenyl group at the 5-position has proven to be a successful strategy. The parent compound in this series, 3-(4-pyridyl)-5-(4-sulfamidophenyl)-1,2,4-oxadiazole , exhibited a promising IC50 of 1.52 µM.[4] Modifications to the sulfamido group further enhanced the inhibitory activity, with a dimethylaminoethyl-substituted analog showing a remarkable IC50 of 0.19 µM.[4]
The following table summarizes the in vitro activity of selected 3-pyridin-4-yl-1,2,4-oxadiazole analogs against various cancer cell lines and kinases.
| Compound ID | 5-Position Substituent | Target | IC50 (µM) | Reference |
| 1 | 2-benzothiazolyl | CaCo-2 cells | 4.96 | [3] |
| 2 | 2-benzothiazolyl-4-methanol | DLD1 cells | 0.35 | [3] |
| 3 | 4-sulfamidophenyl | GSK-3β | 1.52 | [4] |
| 4 | 4-(N,N-dimethylaminoethyl)sulfamido-phenyl | GSK-3β | 0.19 | [4] |
Comparative Analysis with Alternative Heterocyclic Scaffolds
The 3-pyridin-4-yl-1,2,4-oxadiazole scaffold holds its own when compared to other heterocyclic systems used in kinase inhibitor design. For instance, in the realm of PI3K inhibitors, various scaffolds such as purines, pyrazolo[3,4-d]pyrimidines, and 2,4-dimorpholinopyrimidines have been explored.[5][6] While these scaffolds have led to potent inhibitors, the 1,2,4-oxadiazole core offers a distinct advantage in terms of its synthetic accessibility and metabolic stability.
Furthermore, the isomeric 1,3,4-oxadiazole and 1,3,4-thiadiazole cores have also been investigated. Studies on 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines and their thiadiazole counterparts have demonstrated significant cytotoxic activity against various cancer cell lines, with some Mannich base derivatives showing IC50 values in the nanomolar range.[7] This highlights the therapeutic potential of the broader class of pyridine-substituted five-membered heterocycles.
Experimental Protocols
General Synthesis of 3-(Pyridin-4-yl)-1,2,4-Oxadiazole Analogs
The synthesis of 3-(pyridin-4-yl)-1,2,4-oxadiazole analogs typically proceeds through the condensation of isonicotinamidoxime with a variety of carboxylic acids or their activated derivatives.
Step 1: Synthesis of Isonicotinamidoxime A mixture of isonicotinonitrile and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) is treated with a base (e.g., sodium carbonate) and refluxed. The resulting isonicotinamidoxime is then isolated and purified.
Step 2: Acylation of Isonicotinamidoxime Isonicotinamidoxime is reacted with an appropriate acylating agent (e.g., an acyl chloride or a carboxylic acid activated with a coupling agent like EDC/HOBt) in an inert solvent (e.g., dichloromethane or DMF) in the presence of a base (e.g., triethylamine or DIPEA) to form the O-acyl amidoxime intermediate.
Step 3: Cyclization to the 1,2,4-Oxadiazole Ring The O-acyl amidoxime intermediate is then cyclized to the 1,2,4-oxadiazole ring. This can be achieved through thermal cyclization (heating in a high-boiling solvent like xylene or toluene) or by using a dehydrating agent (e.g., phosphorus oxychloride).[8] Room temperature cyclization methods using reagents like TBAF have also been reported, offering milder reaction conditions.[9]
Caption: General synthetic workflow for 3-(pyridin-4-yl)-1,2,4-oxadiazole analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro enzymatic assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, GSK-3β)
-
Kinase-specific substrate (e.g., PIP2 for PI3K)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound or vehicle (DMSO) to the appropriate wells.
-
Add the kinase and its substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[10]
-
The luminescent signal is proportional to the amount of ADP generated and is used to calculate the percent inhibition for each compound concentration.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
The 3-pyridin-4-yl-1,2,4-oxadiazole scaffold is a highly promising platform for the development of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that fine-tuning the substituents at the 5-position of the oxadiazole ring is a key strategy for optimizing potency and selectivity. The pyridin-4-yl moiety consistently proves to be a critical pharmacophoric element for engaging with the hinge region of various kinases.
Future research in this area should focus on:
-
Systematic SAR exploration: A comprehensive investigation of substitutions on both the pyridine and the 5-position aryl/heteroaryl rings against a panel of kinases to build a more complete SAR map.
-
Structure-based design: Utilizing co-crystal structures of lead compounds with their target kinases to guide the design of next-generation inhibitors with improved affinity and selectivity.
-
Pharmacokinetic optimization: Further chemical modifications to enhance the drug-like properties of potent analogs, including solubility, metabolic stability, and oral bioavailability.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel 3-pyridin-4-yl-1,2,4-oxadiazole-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
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A Comparative Guide to the Preclinical Efficacy of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate in Oncology
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical anticancer efficacy of the novel compound, Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate. We will objectively compare its potential performance against a well-established standard chemotherapeutic agent, Doxorubicin, supported by established experimental methodologies and data interpretation frameworks. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to preclinical drug assessment.
Introduction: The Rationale for Investigating this compound
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its metabolic stability and role as a bioisostere for amide and ester functionalities. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2] These compounds have been shown to target a variety of key players in oncogenesis and tumor survival, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX.[3][4][5]
This compound (hereafter referred to as EPC) is a novel entity within this class. Its structural features—a central oxadiazole ring, a pyridine moiety, and a carboxylate group—suggest potential interactions with various biological targets. This guide outlines a systematic approach to characterizing its anticancer profile, using Doxorubicin as a benchmark. Doxorubicin is a widely used anthracycline antibiotic that exerts its potent anticancer effects through multiple mechanisms, primarily DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[6][7]
Our comparative analysis will focus on three critical hallmarks of cancer:
-
Cytotoxicity and Proliferation: The ability to kill cancer cells or inhibit their growth.
-
Cell Migration and Invasion: The capacity to halt the metastatic potential of cancer cells.
-
Induction of Apoptosis: The mechanism of programmed cell death.
Synthesis of the Investigational Compound
Proposed Synthesis Workflow
The synthesis would proceed in two main stages: formation of the amidoxime precursor, followed by the cyclization reaction.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel 1,2,4-Oxadiazole Compounds
Introduction: The Promise and Challenge of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry. Its value lies in its unique bioisosteric properties, allowing it to mimic esters and amides while offering improved metabolic stability and pharmacokinetic profiles.[1] This five-membered heterocycle is a cornerstone in the design of a vast number of biologically active agents, demonstrating efficacy as anticancer, anti-inflammatory, antiviral, and CNS-acting compounds.[2][3] Molecules incorporating this scaffold have been developed as potent kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and enzyme inhibitors, showcasing its remarkable versatility.[4][5][6]
However, this chemical versatility presents a significant challenge: the potential for unintended off-target interactions, or cross-reactivity. A highly potent compound is only a viable drug candidate if it is also selective. Undesirable off-target binding can lead to toxicity, reduced efficacy, and unforeseen side effects, which are primary causes of late-stage clinical trial failures.[7][8] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a regulatory checkbox but a foundational component of a successful drug discovery program.
This guide provides a framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for novel 1,2,4-oxadiazole compounds. We will move beyond simple protocol recitation to explain the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to characterizing compound selectivity.
The Strategic Imperative: Why, When, and How to Profile
The fundamental goal of selectivity profiling is to build a comprehensive "interaction map" of a compound against the human proteome. This is not a single experiment but a tiered, iterative process. The question is not if a compound has off-target activities, but what they are and at what concentrations they occur.
A well-designed profiling strategy provides critical insights that:
-
Prioritize Lead Candidates: Enables early deselection of promiscuous compounds, focusing resources on those with the highest potential for safety and efficacy.[9]
-
Inform Structure-Activity Relationships (SAR): Correlates specific structural modifications with changes in the selectivity profile, guiding medicinal chemistry efforts.
-
De-risk Clinical Development: Identifies potential safety liabilities early, allowing for the design of specific toxicology studies and clinical monitoring plans, in line with regulatory expectations such as those from the International Council for Harmonisation (ICH).[10][11]
-
Uncover New Therapeutic Opportunities: An unexpected off-target activity could represent a polypharmacological advantage or a drug repurposing opportunity.[12]
The profiling journey can be visualized as a funnel, starting broad and becoming progressively more focused.
Comparing Methodologies: Choosing the Right Tools for the Job
No single technology can answer all questions about selectivity. The optimal strategy involves a combination of methods, each with distinct advantages and limitations. The choice depends on the project stage, the nature of the primary target, and available resources.
| Methodology | Principle | Pros | Cons | Best Use Case |
| Biochemical Assays | Measures the effect of a compound on the catalytic activity of a purified enzyme (e.g., kinase, protease). Commonly uses radiometric or luminescence readouts (e.g., ADP-Glo™).[13] | Direct measure of functional inhibition; High-throughput; Well-established. | Prone to assay artifacts (compound interference); May not reflect cellular context. | Initial broad screening (e.g., KinomeScan) and dose-response validation for enzyme targets. |
| Binding Assays | Quantifies the physical interaction between a compound and a target protein, independent of function. | Directly measures affinity (Kd); Less prone to functional assay artifacts. | Does not confirm functional modulation (agonist vs. antagonist); Requires tagged compounds or specialized platforms. | Orthogonal validation of hits from biochemical screens; Profiling against non-enzymatic targets like nuclear receptors. |
| Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature upon ligand binding. Stabilization indicates a direct interaction.[14] | Label-free; Relatively low cost and high throughput. | Does not provide affinity constant (Kd); Can be sensitive to buffer conditions. | Rapidly confirming direct target engagement for multiple hits. |
| Surface Plasmon Resonance (SPR) | A biophysical technique that measures binding kinetics (kon/koff) and affinity (Kd) in real-time by detecting changes in mass on a sensor surface.[15] | Provides detailed kinetic information; High sensitivity. | Lower throughput; Requires protein immobilization which can affect activity. | Detailed kinetic characterization of lead compounds against on-target and key off-targets. |
| Cell Microarray Technology | Screens a test compound against a library of human membrane and secreted proteins expressed in their native confirmation in human cells.[7][16] | High physiological relevance; Screens a vast and diverse target space; Low false-positive rate. | Primarily for extracellular or membrane-bound targets; Does not directly measure intracellular effects. | Broad off-target liability screening for biologics and small molecules, especially for IND-enabling safety packages.[17] |
| Phenotypic Screening | Assesses the effect of a compound on cell behavior or morphology using high-content imaging or other cellular readouts. | Unbiased discovery of targets and pathways; High physiological relevance. | Target deconvolution can be challenging and resource-intensive. | Identifying novel mechanisms of action and assessing overall cellular impact. |
Experimental Design & Protocols: A Self-Validating System
Scientific integrity is paramount. Every experiment must be designed with appropriate controls to ensure the data is reliable and interpretable. Below are example protocols for two common and complementary profiling assays.
Protocol 1: Broad Kinase Profiling via Luminescence-Based Assay (e.g., ADP-Glo™)
This protocol outlines a single-concentration inhibition screen, a common first step to identify off-target kinase interactions.
Causality: We choose a luminescence-based assay like ADP-Glo™ because it measures the formation of ADP, a universal product of kinase reactions, making it broadly applicable.[13] Its high sensitivity allows for low enzyme concentrations, conserving valuable reagents.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 100X stock solution of the test 1,2,4-oxadiazole compound (e.g., at 100 µM in 100% DMSO for a final 1 µM screening concentration).
-
Prepare control wells: "Vehicle Control" (DMSO only) for 0% inhibition and "Positive Control" (a known potent, broad-spectrum inhibitor like Staurosporine) for 100% inhibition.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
To appropriate wells, add 1 µL of the 100X test compound, vehicle, or positive control.
-
Add 50 µL of a 2X Kinase/Substrate solution containing the specific kinase, its peptide substrate, and ATP in kinase reaction buffer. Self-Validation: The ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibitors are fairly evaluated.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition & Analysis:
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for the test compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Vehicle - Signal_Positive))
-
Trustworthiness Check: The Z'-factor for the plate (calculated from control wells) should be ≥ 0.5 to ensure the assay is robust and the data is reliable. Hits are typically defined as compounds causing >50% or >75% inhibition at the screening concentration.
-
Protocol 2: Orthogonal Validation via Thermal Shift Assay (TSA)
This protocol is used to confirm that a "hit" from a functional screen, such as the one above, is due to a direct physical interaction with the target protein.
Causality: TSA is an excellent orthogonal method because its principle of detection—protein stabilization—is fundamentally different from measuring catalytic inhibition.[14][18] This helps to eliminate false positives from the primary screen that might arise from assay interference.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the target protein (e.g., a purified kinase identified as an off-target) at a final concentration of 2 µM in a suitable buffer.
-
Prepare a fluorescent dye (e.g., SYPRO Orange) stock solution and dilute it to a 5X working concentration in the same buffer. The dye fluoresces when it binds to hydrophobic regions of unfolded proteins.
-
Prepare a 10X stock of the test compound at the desired concentration (e.g., 100 µM for a final 10 µM).
-
-
Assay Plate Setup (in a 96-well qPCR plate):
-
For each reaction, add 12.5 µL of 2 µM protein, 5 µL of 5X dye, and 2.5 µL of 10X test compound.
-
Include a "No Ligand" control (with DMSO vehicle instead of compound) to establish the baseline melting temperature (Tm) of the protein.
-
Bring the final volume to 25 µL with buffer. Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve will show a sigmoidal transition.
-
Determine the melting temperature (Tm), which is the midpoint of this transition (often calculated by taking the negative first derivative of the curve).
-
The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm_Compound - Tm_NoLigand.
-
Interpretation: A significant positive ΔTm (typically > 2°C) provides strong evidence of direct binding and stabilization of the protein by the compound.
-
Data Interpretation: From Numbers to Knowledge
Effective data presentation is crucial for making informed decisions. Raw inhibition percentages or ΔTm values should be consolidated into clear, comparative tables.
Case Study: Comparative Profiling of Two 1,2,4-Oxadiazole Analogs
Consider two analogs, OXA-101 and OXA-102 , designed as inhibitors for Kinase A. A broad, single-dose (1 µM) kinase screen was performed.
Table 1: Single-Dose (1 µM) Kinase Selectivity Profile (% Inhibition)
| Target | OXA-101 (% Inh) | OXA-102 (% Inh) | Target Family |
| Kinase A (On-Target) | 98% | 95% | CMGC |
| Kinase B | 15% | 8% | TK |
| Kinase C | 88% | 25% | CAMK |
| Kinase D | 9% | 12% | AGC |
| Kinase E | 75% | 45% | TK |
| Kinase F | 5% | 6% | STE |
Analysis: Both compounds are potent against the intended target, Kinase A. However, OXA-101 shows significant off-target activity against Kinase C and Kinase E. OXA-102 appears markedly more selective.
The next logical step is to determine the potency (IC50) for the on-target and the identified off-targets.
Table 2: Dose-Response Validation of On-Target and Off-Target Hits (IC50, nM)
| Target | OXA-101 (IC50, nM) | OXA-102 (IC50, nM) | Selectivity Window (OXA-102) |
| Kinase A (On-Target) | 25 | 30 | - |
| Kinase C | 150 | 2,500 | 83-fold |
| Kinase E | 400 | >10,000 | >333-fold |
This decision-making process can be formalized into a logical framework.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold will undoubtedly continue to yield potent and valuable chemical probes and drug candidates. A disciplined, multi-faceted approach to cross-reactivity profiling is essential to unlocking its full therapeutic potential. By integrating biochemical, biophysical, and cell-based methods, researchers can build a comprehensive understanding of a compound's selectivity profile. This not only mitigates the risk of late-stage failure but also provides a deeper biological understanding that can guide the development of safer, more effective medicines. The principles and protocols outlined in this guide provide a robust foundation for any drug discovery team working with this versatile and powerful chemical class.
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Bridging the Bench and Bedside: A Guide to In Vitro-In Vivo Correlation of 1,2,4-Oxadiazole Derivatives
An objective comparison guide by a Senior Application Scientist.
Abstract
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its role as a versatile bioisostere. However, the journey from a promising in vitro "hit" to an effective in vivo therapeutic is fraught with challenges, primarily the frequent disconnect between activity in a culture dish and efficacy in a living organism. This guide provides an in-depth analysis of the in vitro-in vivo correlation (IVIVC) for 1,2,4-oxadiazole derivatives. We will dissect the experimental choices, from initial cell-based assays to complex animal models, and explore the critical factors that govern the successful translation of preclinical data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their discovery pipeline for this important class of compounds.
Introduction: The Translational Challenge with 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. It is often used as a bioisosteric replacement for ester and amide functionalities, enhancing metabolic stability and improving pharmacokinetic profiles. Derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Despite these advantages, a recurring hurdle is the poor correlation between in vitro potency and in vivo efficacy. A highly potent compound in an isolated enzymatic or cellular assay may fail spectacularly in animal models. This discrepancy, often referred to as the "IVIVC gap," can arise from a multitude of factors including poor absorption, rapid metabolism, unfavorable distribution, or unforeseen toxicity (ADMET). Understanding and predicting this correlation is paramount to reducing attrition rates and accelerating the development of new medicines.
This guide will illuminate the path to establishing a robust IVIVC, using practical examples and detailed protocols to empower researchers to make more informed decisions in their drug discovery programs.
In Vitro Characterization: Laying the Foundation
The initial assessment of any new chemical entity begins with in vitro assays. These controlled experiments are designed to measure a compound's biological activity against a specific target or in a cellular context. For 1,2,4-oxadiazole derivatives, these often fall into two categories: target-based assays and cell-based (phenotypic) assays.
Key In Vitro Assays for 1,2,4-Oxadiazoles
-
Enzyme Inhibition Assays: Many 1,2,4-oxadiazoles are designed as enzyme inhibitors. For instance, derivatives have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (MAGL), enzymes involved in endocannabinoid signaling. These assays directly measure the interaction between the compound and its purified target enzyme, providing key data like the IC50 (half-maximal inhibitory concentration).
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): Particularly for anticancer drug discovery, these assays are fundamental. They measure the ability of a compound to kill or inhibit the proliferation of cancer cell lines. The resulting IC50 or GI50 values are a crucial first indicator of potential efficacy.
-
Receptor Binding Assays: For derivatives targeting G-protein coupled receptors (GPCRs) or other cell surface receptors, these assays quantify the affinity of the compound for its target.
The choice of assay is dictated by the therapeutic hypothesis. However, it is crucial to remember that an in vitro system is a simplified model. It lacks the complex interplay of metabolic enzymes, transport proteins, and physiological barriers present in a whole organism.
Detailed Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol provides a standardized method for assessing the cytotoxic effects of 1,2,4-oxadiazole derivatives on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the 1,2,4-oxadiazole derivative in DMSO (e.g., 10 mM). Create a serial dilution series in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Diagram: MTT Assay Workflow
Caption: Workflow for determining compound cytotoxicity via MTT assay.
In Vivo Validation: The Whole-System Test
Positive in vitro data is a prerequisite, but in vivo testing is the true litmus test for any potential drug. These studies assess a compound's efficacy and safety in a complex, living organism, providing a more realistic evaluation of its therapeutic potential.
Selecting the Appropriate In Vivo Model
The choice of animal model is critical and must be aligned with the disease indication.
-
Xenograft Models: For anticancer research, human cancer cells are implanted into immunocompromised mice. This allows for the direct assessment of a compound's effect on human tumor growth.
-
Transgenic Models: Mice genetically engineered to develop a specific disease provide a model with higher physiological relevance.
-
Disease Induction Models: For other conditions, the disease state is induced chemically or surgically (e.g., carrageenan-induced paw edema for inflammation).
Detailed Protocol: Murine Xenograft Model for Anticancer Activity
This protocol outlines a typical workflow for evaluating a 1,2,4-oxadiazole derivative against a human tumor xenograft in mice.
Principle: The compound's ability to inhibit the growth of a human tumor implanted in an immunodeficient mouse is measured over time.
Step-by-Step Methodology:
-
Animal Acclimatization: House immunodeficient mice (e.g., NOD/SCID or nude mice) for at least one week under specific pathogen-free conditions.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MDA-MB-231) in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and randomize mice into treatment and control groups.
-
Compound Formulation and Dosing: Formulate the 1,2,4-oxadiazole derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., 50 mg/kg, once daily). The control group receives the vehicle only.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Diagram: In Vivo Xenograft Study Workflow
Caption: Key phases of an in vivo anticancer efficacy study.
The Crux of Translation: Analyzing In Vitro-In Vivo Correlation
The ultimate goal is for in vitro potency to translate into in vivo efficacy. Here, we analyze two hypothetical case studies that represent common scenarios in drug discovery.
Case Study 1: Strong IVIVC in an Anticancer 1,2,4-Oxadiazole
Compound A was designed as a potent inhibitor of a kinase driving proliferation in non-small cell lung cancer (NSCLC).
-
In Vitro Profile: Compound A showed high potency against the NCI-H1975 cell line (IC50 = 50 nM), which harbors the target kinase mutation.
-
Pharmacokinetics: In a preliminary mouse PK study, Compound A demonstrated good oral bioavailability (F = 45%) and a half-life of 6 hours, suggesting that therapeutic concentrations could be maintained.
-
In Vivo Efficacy: In a NCI-H1975 xenograft model, oral administration of Compound A at 30 mg/kg daily resulted in significant tumor growth inhibition.
Data Summary: Compound A
| Parameter | Assay | Result |
| In Vitro Potency | NCI-H1975 Cell Viability | IC50 = 50 nM |
| In Vivo Efficacy | NCI-H1975 Xenograft | TGI = 85% at 30 mg/kg |
Analysis: The strong correlation is likely due to the compound's favorable ADME properties, which allow it to reach the tumor tissue at concentrations well above its in vitro IC50, leading to effective target engagement and a robust therapeutic response.
Case Study 2: Poor IVIVC in an Anti-inflammatory 1,2,4-Oxadiazole
Compound B was identified as a potent inhibitor of a key inflammatory enzyme in a cell-based assay.
-
In Vitro Profile: Compound B potently inhibited cytokine release in LPS-stimulated macrophages (IC50 = 20 nM).
-
Pharmacokinetics: A PK study revealed very high plasma protein binding (99.8%) and rapid clearance, resulting in a very short half-life (<30 minutes).
-
In Vivo Efficacy: In a mouse model of rheumatoid arthritis, Compound B showed no significant reduction in paw swelling even at high doses (100 mg/kg).
Data Summary: Compound B
| Parameter | Assay | Result |
| In Vitro Potency | Macrophage Cytokine Release | IC50 = 20 nM |
| In Vivo Efficacy | Arthritis Model | No significant effect |
Analysis: The disconnect is a classic example of poor pharmacokinetics masking in vitro potency. Despite being potent, the high plasma protein binding means very little free drug is available to engage the target. Furthermore, its rapid clearance prevents the maintenance of a therapeutic concentration at the site of inflammation. This highlights the necessity of early ADME profiling.
Factors Influencing IVIVC
The correlation between in vitro and in vivo data is not a matter of chance. It is governed by a complex interplay of physicochemical and biological factors.
Diagram: Key Factors Governing IVIVC
Caption: Interplay of factors determining the success of IVIVC.
Conclusion and Future Directions
The successful development of 1,2,4-oxadiazole derivatives, like any class of therapeutic agents, hinges on a robust and predictable in vitro-in vivo correlation. While in vitro assays provide essential initial data on potency and mechanism, they must be integrated early and often with ADME and pharmacokinetic profiling. A compound is only as good as its ability to reach its target in a living system at a sufficient concentration for a sufficient duration.
Researchers should adopt a multi-parameter optimization approach, considering not just potency but also solubility, metabolic stability, and permeability from the outset. By embracing this holistic view and understanding the potential pitfalls illustrated in this guide, the scientific community can more effectively bridge the gap between the bench and the bedside, unlocking the full therapeutic potential of the versatile 1,2,4-oxadiazole scaffold.
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Discovery of Carbamate-Based 1,2,4-Oxadiazole as a Potent and Covalent Dual Inhibitor of FAAH and MAGL. ACS Medicinal Chemistry Letters. [Link]
Abstract
In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its potency. A highly potent compound with poor selectivity can lead to undesirable off-target effects, toxicity, and ultimately, clinical failure.[1] This guide provides a comprehensive framework for assessing the enzymatic selectivity of a novel investigational compound, Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate. We present a hypothetical scenario where this molecule is identified as a potent inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme implicated in metabolic pathways crucial for cancer cell proliferation. This guide will detail the experimental rationale, provide step-by-step protocols for in-vitro inhibition assays, and demonstrate how to analyze and interpret selectivity data against closely related isozymes, PYCR2 and PYCRL.
Introduction: The Imperative of Selectivity Profiling
This compound belongs to the oxadiazole class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities.[2][3][4] The journey from a promising hit compound to a viable drug candidate is paved with rigorous testing, a cornerstone of which is selectivity profiling. Understanding how a molecule interacts with its intended target versus other structurally or functionally related proteins is fundamental to predicting its efficacy and safety profile.[1][5]
This guide uses the Pyrroline-5-Carboxylate Reductase (PYCR) family of enzymes as a model system. These enzymes catalyze the final step in proline biosynthesis and are critical for cellular metabolism.[6][7] The human genome encodes three PYCR isozymes: PYCR1, PYCR2, and PYCR3 (also known as PYCRL), which share significant sequence and structural homology. Therefore, a compound designed to inhibit one isozyme, such as PYCR1, must be evaluated against the others to ensure selective engagement and to minimize confounding biological effects.
The Target Family: Pyrroline-5-Carboxylate Reductases (PYCRs)
Proline biosynthesis is a critical pathway that supports protein synthesis, redox balance, and cellular signaling. PYCR enzymes catalyze the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to L-proline.[7][8]
-
PYCR1: The best-characterized isozyme, primarily located in the mitochondria. It is frequently overexpressed in various cancers and is associated with tumor growth and metastasis.
-
PYCR2: Also a mitochondrial enzyme, it shares significant homology with PYCR1 and can compensate for its function.
-
PYCRL (PYCR3): A cytosolic isozyme with a broader substrate specificity.
Given their functional redundancy and structural similarity, these isozymes represent the most immediate and relevant off-targets for a PYCR1-directed inhibitor.
Experimental Design and Rationale
The objective is to quantify the inhibitory potency of this compound against PYCR1, PYCR2, and PYCRL and to subsequently determine its selectivity profile. A continuous, spectrophotometric enzyme kinetic assay is the method of choice for this study.[9][10]
Causality Behind Experimental Choices:
-
Why a Continuous Assay? This method allows for the real-time measurement of the reaction rate by monitoring the decrease in absorbance at 340 nm as the cofactor NADPH is oxidized to NADP+.[10] It provides robust data for determining initial reaction velocities (v₀), which are essential for accurate inhibition kinetics.[11]
-
Why Spectrophotometry? It is a widely accessible, cost-effective, and reliable technique for enzyme assays involving NAD(P)H cofactors.[12]
-
Why Determine IC₅₀? The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. Comparing the IC₅₀ values across the three PYCR isozymes will allow for a quantitative assessment of selectivity.[13]
The overall experimental workflow is depicted below.
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A Comparative Guide to 3D-QSAR Methodologies for the Rational Design of 1,2,4-Oxadiazole Anticancer Agents
Introduction: The Convergence of a Privileged Scaffold and Computational Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." Its derivatives exhibit a wide spectrum of biological activities, including potent anticancer properties.[1][2] These compounds have been shown to inhibit tumor cell growth, block the cell cycle, and induce apoptosis through various mechanisms, such as caspase-3 activation.[2][3] However, navigating the vast chemical space to optimize their therapeutic potential requires more than serendipity; it demands a rational, predictive approach.
This is where Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies become indispensable. 3D-QSAR methodologies provide a computational lens to visualize and quantify the relationship between the three-dimensional properties of a molecule and its biological activity.[4][5] By generating predictive models, these techniques guide the strategic modification of lead compounds, accelerating the discovery of novel, more potent, and selective anticancer agents.[6] This guide provides a comparative overview of key 3D-QSAR techniques applied to the design of 1,2,4-oxadiazole anticancer agents, supported by experimental data and protocols.
Core Methodologies: A Comparative Analysis
The successful design of novel drug candidates hinges on the selection of an appropriate computational model. For 1,2,4-oxadiazole derivatives, several 3D-QSAR methods have proven effective. We will compare three prominent techniques: Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Pharmacophore Modeling.
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a foundational 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields.[7][8] The underlying principle is that differences in a target's biological response are often governed by changes in the shape and electronic character of the interacting ligands.
Experimental Protocol: A Generalized CoMFA Workflow
-
Data Set Selection: A series of 1,2,4-oxadiazole derivatives with a range of experimentally determined anticancer activities (e.g., IC50 values) is selected. The data is typically converted to a logarithmic scale (pIC50).
-
Molecular Modeling & Alignment: The 3D structure of each molecule is generated and optimized to its lowest energy conformation. A crucial and often challenging step is the alignment of all molecules in the dataset onto a common template or scaffold.
-
Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated using a probe atom.
-
Statistical Analysis: Partial Least Squares (PLS) regression is employed to derive a mathematical relationship between the calculated field values (independent variables) and the biological activity (dependent variable).
-
Model Validation: The model's predictive power is rigorously assessed using internal (cross-validation, yielding a q² value) and external validation (using a separate test set of molecules, yielding a pred_r² value).[9][10]
-
Contour Map Visualization: The results are visualized as 3D contour maps, highlighting regions where modifications to steric or electrostatic properties are predicted to enhance or diminish biological activity.
Caption: A generalized workflow for 3D-QSAR model development.
Field-Proven Insights: In a study on 1,2,4-oxadiazole derivatives as caspase-3 activators, a CoMFA model yielded a high cross-validated q² of 0.592 and a non-cross-validated r² of 0.966, indicating a robust and predictive model.[7] The resulting contour maps suggested that bulky, electropositive groups at certain positions of the oxadiazole ring were favorable for activity, providing clear guidance for future synthesis.[6]
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is an extension of CoMFA that provides a more nuanced understanding of intermolecular interactions. In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.[6][8] This method uses a Gaussian function, which avoids the steep potential changes seen in CoMFA's Lennard-Jones potential, often leading to more interpretable contour maps.
Causality Behind Experimental Choices: The choice to use CoMSIA over CoMFA is often driven by the hypothesis that hydrogen bonding and hydrophobic interactions are key determinants of activity for a given set of ligands, which is common for enzyme inhibitors.
Field-Proven Insights: For a series of 1,2,4-oxadiazole anticancer agents, a CoMSIA model was developed alongside a CoMFA model.[6] The CoMSIA model provided additional insights, with its contour maps indicating that hydrogen bond acceptor groups near the third position of the oxadiazole ring and hydrophobic groups near the fifth position would increase biological activity. This level of detail is invaluable for rational drug design.
Pharmacophore Modeling
Pharmacophore modeling takes a different approach. Instead of analyzing molecular fields, it identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific biological target and elicit a response.[5][11]
Experimental Protocol: A Generalized Pharmacophore Modeling Workflow
-
Feature Definition: Identify the key chemical features present in the training set of active 1,2,4-oxadiazole molecules.
-
Hypothesis Generation: The software generates numerous potential pharmacophore models (hypotheses) based on the 3D arrangement of these features in the most active compounds.
-
Scoring and Ranking: Each hypothesis is scored based on its ability to correctly map the features of active compounds and exclude inactive ones.
-
Model Validation: The best-ranked pharmacophore model is validated for its ability to predict the activity of a test set and to enrich a database of active compounds from a pool of decoys (inactive compounds).
-
Virtual Screening & Design: The validated pharmacophore is used as a 3D query to screen large compound libraries for novel molecules that fit the model, or to guide the modification of existing scaffolds.
Field-Proven Insights: A pharmacophore modeling study on 1,3,4-oxadiazole derivatives targeting thymidine phosphorylase (an enzyme linked to cancer progression) identified a best-fit model (Hypo 2) featuring one hydrogen bond acceptor, one hydrogen bond donor, and one ring aromatic feature.[11][12] This model, with a high correlation coefficient (r² = 0.69) and good predictive ability (Q² = 0.68), was successfully used to screen a database of over 12,000 compounds, leading to the identification of novel potential inhibitors.[11][12]
Comparative Performance of 3D-QSAR Models
The reliability of any QSAR model is determined by its statistical validation parameters. A model is considered robust and predictive if it has a high q² (internal predictivity, >0.5) and a high pred_r² (external predictivity, >0.5).[13]
| Study Reference | 3D-QSAR Model | Target/Cell Line | q² (Internal) | r² (Conventional) | pred_r² (External) |
| Kumar et al. (2020)[6] | CoMFA | Various Cancer Lines | 0.748 | 0.832 | 0.712 |
| Kumar et al. (2020)[6] | CoMSIA | Various Cancer Lines | 0.732 | 0.812 | 0.695 |
| Vaidya et al.[3] | (SW) kNN MFA | Caspase-3 | 0.610 | 0.743 | 0.553 |
| Vaidya et al.[7] | CoMFA | Caspase-3 | 0.592 | 0.966 | Not Reported |
| El-Sayed et al. (2024)[8] | CoMFA (COX-2) | COX-2 Inhibitors | 0.668 | 0.882 | Not Reported |
| El-Sayed et al. (2024)[8] | CoMSIA (COX-2) | COX-2 Inhibitors | 0.652 | 0.878 | Not Reported |
This table summarizes data from various studies and may include different compound series. COX-2 data is included for methodological comparison.
As the table demonstrates, both CoMFA and CoMSIA consistently produce statistically significant models for oxadiazole derivatives, validating their utility in guiding the design of new anticancer agents.
The Design-Synthesis-Test Cycle: From Silico to Vitro
The ultimate test of a 3D-QSAR model is its ability to predict potent real-world molecules. This is achieved through a self-validating iterative cycle.
Caption: The iterative cycle of computational design and experimental validation.
This process was effectively demonstrated in a study where 3D-QSAR outcomes guided the design of new 1,2,4-oxadiazole compounds.[6] The models suggested that adding bulky and electronegative groups at specific positions would be conducive to activity. The newly designed compounds were then synthesized and screened for their anticancer activity against different cancer cell lines.[6]
Experimental Validation Data
| Compound | Predicted pIC50 (Model) | Experimental IC50 (µM) | Cancer Cell Line | Reference |
| Compound 1c | High | 19.40 | T47D (Breast) | Kumar et al. (2020)[6] |
| Compound 2a | High | 0.35 | DLD1 (Colorectal) | Kumar et al. (2020)[6] |
| Compound 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | High | 4.96 | CaCo-2 (Colon) | Kumar et al. (2020) |
The strong correlation between the predicted activities and the potent experimental results (with IC50 values in the low micromolar and even nanomolar range) confirms the predictive power of the 3D-QSAR models and validates the entire design strategy.[6]
Conclusion and Future Directions
3D-QSAR methodologies, particularly CoMFA, CoMSIA, and pharmacophore modeling, are powerful, field-proven tools for the rational design of novel 1,2,4-oxadiazole anticancer agents. They provide invaluable, visually intuitive insights into the structure-activity relationships that govern potency. CoMFA and CoMSIA excel at optimizing existing scaffolds by providing detailed field-based feedback, while pharmacophore modeling is exceptionally useful for virtual screening and scaffold hopping to discover new chemical entities.
The integration of these computational approaches with molecular docking provides an even more powerful platform, allowing researchers to not only predict activity but also to understand the specific binding interactions with target proteins like caspases or kinases.[3][12] Looking forward, the application of artificial intelligence and machine learning algorithms to QSAR is set to further revolutionize the field, enabling the analysis of larger datasets and the development of even more accurate predictive models. This synergy between advanced computation and experimental validation will undoubtedly continue to accelerate the discovery of the next generation of 1,2,4-oxadiazole-based cancer therapies.
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A Researcher's Guide to Confirming Target Engagement: A Comparative Analysis Using Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate as a Model Compound
For drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the unequivocal confirmation of target engagement—proving that the molecule interacts with its intended biological target within the complex milieu of a living cell. This guide provides a comprehensive comparison of modern techniques for confirming target engagement, using the novel heterocyclic compound, Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate, as a representative case study. While the 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry, the specific biological targets of this particular molecule are yet to be fully elucidated, making it an ideal candidate for exploring these powerful methodologies.[1][2]
This guide eschews a rigid template, instead focusing on the strategic application of techniques to build a robust, evidence-based case for target engagement. We will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system of inquiry.
The Central Challenge: Moving from What to Where
Phenotypic screens are powerful engines for discovering molecules that elicit a desired biological response (e.g., cell death in a cancer line). However, they do not reveal the molecule's mechanism of action.[3] A positive phenotypic hit on a compound like this compound raises the crucial question: which protein (or proteins) is it binding to in order to exert its effect? Answering this is paramount for lead optimization, predicting potential off-target toxicities, and building confidence in the therapeutic hypothesis.[3][4]
This guide will compare three gold-standard, label-free techniques for identifying and confirming target engagement in a cellular context:
-
Chemoproteomics: For unbiased, proteome-wide target discovery.
-
Kinome Profiling: A specialized approach for a major class of drug targets.
-
Cellular Thermal Shift Assay (CETSA): For validating direct physical binding in intact cells.
Part 1: Unbiased Target Identification with Chemoproteomics
Before confirming engagement, one must first identify the potential targets. Chemoproteomics serves as an initial, unbiased dragnet to pull candidate proteins out of the entire proteome.[3][5][6] These methods typically fall into two categories: affinity-based and activity-based profiling.[7] For a novel compound like our model, an affinity-based approach is a logical starting point.
The core principle involves using the small molecule as "bait" to "fish" for its binding partners. This can be achieved by immobilizing an analog of the compound onto a solid support (like agarose beads) and incubating it with cell lysate. Proteins that bind to the compound are pulled down, separated from non-binders, and then identified using mass spectrometry.[3][7]
Experimental Protocol: Affinity-Based Chemoproteomics
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm ending in a reactive group (e.g., an alkyne or amine) for conjugation to the affinity matrix. It is crucial to ensure this modification does not abrogate the compound's biological activity.
-
Immobilization: Covalently attach the synthesized probe to activated agarose beads.
-
Cell Lysis: Prepare a native cell lysate from the cell line in which the compound showed phenotypic activity.
-
Incubation: Incubate the bead-conjugated probe with the cell lysate to allow for protein binding. A crucial control is to incubate a parallel lysate sample with beads that have not been conjugated to the probe.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of the free, unmodified compound or by using denaturing conditions.
-
Protein Identification: Digest the eluted proteins with trypsin and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Data Analysis: Compare the proteins identified from the probe-conjugated beads against the control beads. Proteins significantly enriched in the probe sample are considered candidate targets.
Part 2: A Focused Approach - Kinome Profiling
The protein kinase family is one of the most important and heavily pursued classes of drug targets, particularly in oncology.[8][9] If there is a prior reason to suspect that this compound might be a kinase inhibitor, a kinome profiling study can provide a broad yet focused view of its selectivity across hundreds of kinases simultaneously.
One powerful method uses multiplexed inhibitor beads (MIBs). This technique involves passing a cell lysate through a column containing a mixture of beads, each coupled to a different broad-spectrum kinase inhibitor. This captures a large portion of the cellular kinome. The captured kinases are then eluted and identified by mass spectrometry. To assess a compound's targets, the lysate is pre-incubated with the compound of interest. Kinases that are bound by the compound in solution will no longer be captured by the MIBs, leading to their depletion in the final MS analysis.[9][10]
Part 3: Gold-Standard Validation with Cellular Thermal Shift Assay (CETSA)
While chemoproteomics and kinome profiling are excellent for generating target hypotheses, they are performed on cell lysates, which do not perfectly replicate the intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct target engagement within intact, living cells.[11][12][13]
The principle is based on ligand-induced thermal stabilization. When a protein binds to a ligand (like our model compound), it generally becomes more resistant to heat-induced unfolding and aggregation.[11][14][15] CETSA measures this change in thermal stability.
Experimental Protocol: CETSA for Target Validation
-
Cell Treatment: Treat cultured cells with this compound at a relevant concentration (e.g., 10x EC50 from the phenotypic assay). A parallel culture is treated with vehicle (e.g., DMSO) as a control.
-
Heating: After incubation, harvest the cells, resuspend them, and aliquot the suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[12]
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles). The heat-denatured and aggregated proteins are then separated from the soluble protein fraction by centrifugation.[12][14]
-
Detection: The amount of the specific target protein remaining in the soluble fraction for each temperature point is quantified. Western blotting is a common method for this step.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the compound-treated sample is direct evidence of target stabilization and, therefore, engagement.[15]
Comparative Analysis of Target Engagement Methodologies
The choice of technique depends on the specific research question, available resources, and the stage of the drug discovery project.
| Feature | Chemoproteomics | Kinome Profiling | Cellular Thermal Shift Assay (CETSA) |
| Primary Use | Unbiased target identification | Kinase selectivity profiling | Confirmation of direct target binding |
| Context | Cell Lysate | Cell Lysate | Intact Cells or Lysate |
| Compound Modification | Often requires synthesis of a tagged or immobilized analog | Not required (competition format) | Not required |
| Throughput | Low to Medium | High (hundreds of kinases) | Medium (can be adapted to 96-well format)[11] |
| Output Data | List of potential binding proteins | Quantitative changes in kinase binding | Thermal melt curves (ΔTm) |
| Key Advantage | Unbiased, proteome-wide discovery | Broad view of kinase selectivity | Gold-standard for in-cell engagement[13][14] |
| Key Limitation | Risk of false positives/negatives; linker may alter binding | Limited to kinases | Lower throughput; requires a specific antibody for detection |
Hypothetical Case Study: Interpreting the Data
Let's imagine we have subjected this compound to this workflow.
-
Chemoproteomics Results: The affinity pulldown experiment identified several potential binders, but one protein, Cyclin-Dependent Kinase 9 (CDK9), was significantly and consistently enriched across replicates.
-
Kinome Profiling Results: A competition binding screen against a panel of 300 kinases showed significant (>90%) inhibition of binding for CDK9 at a 1 µM concentration of our compound. Minor activity was seen against CDK2, but not other kinases.
-
CETSA Results: A CETSA experiment was performed in cells to confirm engagement with CDK9.
Table 1: Hypothetical CETSA Data for CDK9
| Temperature (°C) | % Soluble CDK9 (Vehicle) | % Soluble CDK9 (1 µM Compound) |
| 46 | 100 | 100 |
| 49 | 95 | 100 |
| 52 | 78 | 98 |
| 55 | 51 | 91 |
| 58 | 24 | 75 |
| 61 | 8 | 48 |
| 64 | 2 | 20 |
| Apparent Tm | ~55.2°C | ~61.5°C |
The data clearly show a thermal shift (ΔTm) of +6.3°C for CDK9 in the presence of the compound, providing strong, direct evidence of target engagement in an intact cellular environment.
Conclusion
Confirming target engagement is a multi-step, evidence-driven process. For a novel compound like this compound, a strategic combination of unbiased discovery methods and rigorous biophysical validation is essential. Starting with a broad technique like chemoproteomics to identify candidates, followed by focused validation with methods like kinome profiling and, most critically, CETSA, allows researchers to build an unassailable case for a compound's mechanism of action. This integrated approach de-risks drug development programs and paves the way for rational, structure-based optimization of the next generation of therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate. The procedures outlined here are grounded in regulatory standards and chemical safety principles to ensure the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the "Why"
Before any disposal action, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its risk profile by analyzing its structural components: the pyridine ring and the 1,2,4-oxadiazole core.
-
Pyridine Moiety : The pyridine component is the primary driver of concern. Pyridine itself is classified as a hazardous substance; it is flammable, harmful if swallowed, and can cause skin and eye irritation.[1][2] Any waste containing this functional group must be considered potentially hazardous.[3]
-
1,2,4-Oxadiazole Core : This heterocyclic system is common in biologically active compounds.[4][5] While the core itself is relatively stable, its derivatives can have toxicological properties that necessitate careful handling.[6]
-
Organic Ester : As an organic compound, it is combustible.
Given this chemical structure, we must operate under the precautionary principle and manage this compound as a hazardous waste until proven otherwise by analytical testing.
Regulatory Framework: The Foundation of Compliance
All chemical waste disposal is governed by strict regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). These regulations provide a "cradle-to-grave" management system for hazardous waste, meaning the generator (the laboratory) is responsible for the waste from its creation to its final, safe disposal.[7] This guide aligns with the principles outlined in Title 40 of the Code of Federal Regulations (CFR) parts 260 through 273.[8]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste this compound.
Step 1: Waste Characterization and Identification
The first crucial step is to determine if the waste is hazardous.[9] Under RCRA, a waste is hazardous if it is specifically listed or if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.
-
Action : Treat this compound waste as Toxic Hazardous Waste .
-
Causality : The pyridine moiety makes the compound toxic. Waste from its use, including contaminated personal protective equipment (PPE), empty containers, and solutions, should be considered hazardous.[3]
Step 2: Segregation and Containerization
Proper segregation is fundamental to laboratory safety and prevents dangerous chemical reactions.[10][11]
-
Action 1 : Designate a specific, compatible waste container for this compound and its associated contaminated materials (e.g., gloves, wipes).
-
Action 2 : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.[10][12] Ensure the container is free from damage.
-
Action 3 : Do not mix this waste with other waste streams, especially strong acids, bases, or oxidizing agents, to prevent uncontrolled reactions.[2]
-
Action 4 : Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazard(s) (e.g., "Toxic," "Flammable")
-
The date accumulation started.
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10]
-
Action 1 : Keep the waste container closed at all times, except when adding waste.
-
Action 2 : Store the container in a designated, well-ventilated area away from ignition sources.[13]
-
Action 3 : Utilize secondary containment, such as a chemical-resistant tray or tub, to capture any potential leaks or spills.[11]
-
Action 4 : Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in the SAA.
Step 4: Final Disposal Pathway
Hazardous waste cannot be discarded in the regular trash or poured down the drain.[1] It must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]
-
Action 1 : Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Action 2 : Ensure all labeling is complete and accurate before the scheduled pickup.
-
Causality : The most probable disposal method for this type of nitrogen-containing organic compound is high-temperature incineration.[3][14] This process effectively destroys the hazardous components, converting them into less harmful substances like carbon dioxide, water, and nitrogen oxides. Your EHS office will manage the transfer to a facility with the appropriate incineration capabilities.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the compliant disposal of this compound.
Caption: Decision workflow for compliant chemical waste disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel : Immediately notify colleagues in the area.
-
Isolate the Area : Cordon off the spill area.
-
Personal Protective Equipment : Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. If the spill is large or in a poorly ventilated area, respiratory protection may be necessary.[13]
-
Containment : For small spills, absorb the material with a chemical absorbent material like vermiculite or sand.[13] Do not use combustible materials like paper towels.
-
Cleanup : Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting : Report the incident to your EHS department.
Summary of Key Safety and Disposal Information
| Parameter | Guideline | Justification |
| Waste Classification | Hazardous Waste (Presumed Toxic) | The presence of the pyridine ring necessitates this classification under EPA RCRA guidelines.[3] |
| Primary Risks | Toxicity, Skin/Eye Irritation, Flammability | Inferred from the pyridine functional group.[1][2] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Standard practice for handling hazardous chemicals to prevent skin and eye contact.[15] |
| Container Type | Labeled, sealed HDPE or Glass | Ensures chemical compatibility and prevents leaks or spills.[12] |
| Disposal Method | Licensed Hazardous Waste Vendor | Required by law for all hazardous waste generators.[9] |
| Probable Treatment | High-Temperature Incineration | Effective destruction method for toxic, nitrogen-containing organic compounds.[3][14] |
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Personal protective equipment for handling Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
As a Senior Application Scientist, this guide provides a comprehensive operational and safety plan for handling Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate. The recommendations herein are grounded in a composite hazard assessment of the molecule's constituent functional groups, providing a robust framework for ensuring laboratory safety.
Hazard Assessment: A Composite Analysis
The primary hazards are anticipated to be:
-
Skin and Eye Irritation/Burns: The pyridine moiety is known to cause skin irritation and severe eye irritation or burns.[1][2] Various oxadiazole derivatives are also documented as skin, eye, and respiratory irritants.[3][4][5]
-
Toxicity (Harmful if Swallowed, Inhaled, or by Skin Contact): Pyridine is classified as harmful if swallowed, inhaled, or absorbed through the skin.[2][6][7][8]
-
Respiratory Tract Irritation: Both pyridine and certain oxadiazole compounds can irritate the nose, throat, and respiratory system.[1][3][5]
-
Organ Toxicity: Prolonged or repeated exposure to pyridine may cause damage to the liver, kidneys, and central nervous system.[2]
The ethyl carboxylate group is generally considered to have low toxicity but may contribute to irritation. The overall profile suggests this compound should be handled as a hazardous substance requiring stringent adherence to safety protocols.
| Hazard Category | Anticipated Risk | Primary Contributing Moiety | Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | Pyridine | Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8] |
| Skin Corrosion/Irritation | Causes skin irritation; prolonged contact may cause burns. | Pyridine, 1,2,4-Oxadiazole | Pyridine is a known skin irritant.[8] Oxadiazoles also cause skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or burns. | Pyridine, 1,2,4-Oxadiazole | Pyridine can cause eye burns.[1] Oxadiazoles are serious eye irritants.[3][5] |
| Respiratory Irritation | May cause respiratory tract irritation. | Pyridine, 1,2,4-Oxadiazole | Breathing pyridine can irritate the nose and throat.[1] Oxadiazoles may cause respiratory irritation.[3][5] |
| Specific Target Organ Toxicity | Potential for damage to liver, kidneys, CNS with repeated exposure. | Pyridine | Chronic exposure to pyridine can cause organ damage.[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. All personnel must be trained in the proper donning, doffing, and disposal of PPE.[9]
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash risk. | Protects against splashes that can cause serious eye irritation or burns from the pyridine and oxadiazole moieties.[10] |
| Hand Protection | Chemical-resistant gloves (Butyl rubber is recommended for pyridine).[11] Inspect gloves for integrity before each use. Change gloves immediately if contaminated. | Prevents skin contact and absorption. Pyridine is harmful if absorbed through the skin.[8] Nitrile gloves are not recommended for prolonged contact with pyridine.[11] |
| Body Protection | A flame-resistant lab coat, fully buttoned. A chemical-resistant apron may be required for larger quantities. Long pants and closed-toe shoes are mandatory. | Protects skin from accidental splashes and contact.[10] |
| Respiratory Protection | All handling of the solid or solutions must be conducted in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which are harmful and can cause respiratory irritation.[1][12] |
Step-by-Step PPE Procedure
-
Inspect: Before entering the lab, inspect all PPE for damage (cracks, tears, signs of degradation).
-
Donning Order:
-
Lab Coat
-
Chemical Splash Goggles
-
Face Shield (if required)
-
Gloves (pull cuffs over the sleeves of the lab coat).
-
-
Doffing Order (to prevent cross-contamination):
-
Gloves
-
Face Shield
-
Lab Coat
-
Goggles
-
-
Disposal: Dispose of used gloves and any contaminated disposable PPE in a designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[6][7]
Operational Plan: Safe Handling and Disposal
A systematic workflow minimizes exposure and ensures operational integrity.
Handling Workflow Diagram
Caption: Workflow for handling this compound.
Experimental Protocol: Handling the Compound
-
Designated Area: All work must be conducted in a designated area within a certified chemical fume hood.[12]
-
Pre-Use Checks: Ensure safety equipment, including an eyewash station and safety shower, is accessible and operational.[11]
-
Dispensing:
-
If the compound is a solid, handle it carefully to avoid generating dust. Use tools (spatulas, weigh boats) that minimize aerosolization.
-
If it is a liquid, use a calibrated pipette or syringe to transfer.
-
-
Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any small spills using an appropriate absorbent material.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[7][12]
Emergency and Disposal Procedures
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]
-
Skin Contact: Quickly remove contaminated clothing. Immediately wash the affected area with large amounts of soap and water for at least 15 minutes. Seek medical attention.[1][12]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][13]
-
Spill Cleanup:
-
Evacuate non-essential personnel.
-
Ensure the area is well-ventilated (fume hood).
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite or sand.[1][12]
-
Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
-
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
-
Regulatory Compliance: All disposal must adhere to local, state, and federal regulations for hazardous waste.[12][14]
-
Waste Segregation: Do not dispose of this chemical in standard trash or down the sanitary sewer.[12] Collect all waste, including contaminated consumables (gloves, pipette tips, absorbent pads), in a dedicated, sealed, and clearly labeled hazardous waste container.[11]
-
Container Management: Keep the waste container closed when not in use. Store it in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12]
Waste Disposal Decision Diagramdot
Sources
- 1. nj.gov [nj.gov]
- 2. kishida.co.jp [kishida.co.jp]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. thermofishersci.in [thermofishersci.in]
- 9. hazmatschool.com [hazmatschool.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. media.laballey.com [media.laballey.com]
- 14. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
